1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(tert-butylcarbamoyl)-3-phenyl-1-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11(2)18(14(20)17-15(3,4)5)13(19)16-12-9-7-6-8-10-12/h6-11H,1-5H3,(H,16,19)(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHIZMIZGHBDPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)NC1=CC=CC=C1)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028745 | |
| Record name | 1-(tert-Butylcarbamoyl)-3-phenyl-1-propan-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107484-83-3 | |
| Record name | N-(1,1-Dimethylethyl)-2-(1-methylethyl)-N'-phenylimidodicarbonic diamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107484833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret: A Proposed Pathway
Abstract
Introduction to Unsymmetrical Biurets
The biuret functional group, characterized by the linkage of two urea moieties (HN(C=O)NH(C=O)NH-), is a significant scaffold in medicinal chemistry and materials science. Trisubstituted biurets, particularly those with unsymmetrical substitution patterns like 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret, present unique synthetic challenges. Controlling the regioselectivity of the additions is paramount to avoid the formation of isomeric byproducts.
The synthesis of biurets is generally achieved through the reaction of a disubstituted urea with an isocyanate, a process that is often reversible and can require elevated temperatures, typically above 120°C[1]. The core principle involves the nucleophilic attack of a urea nitrogen atom on the electrophilic carbonyl carbon of an isocyanate[2][3]. This guide proposes a robust pathway designed to maximize the yield and purity of the target compound.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The central biuret structure can be disconnected at the N3-C4 bond, yielding a urea intermediate and an isocyanate. This leads to the most plausible synthetic route involving the formation of a stable urea precursor followed by the addition of the final substituent.
Caption: Retrosynthetic analysis of the target biuret.
Part 1: Synthesis of Intermediate: 1-tert-Butyl-3-phenylurea
Principle and Mechanism
The formation of substituted ureas via the reaction of an amine with an isocyanate is a well-established and highly efficient transformation[4]. The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of tert-butyl isocyanate. This is typically a fast and exothermic reaction that proceeds to high yield without the need for a catalyst.
Experimental Protocol
Materials:
-
Aniline
-
tert-Butyl isocyanate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of aniline (1.0 eq) in anhydrous DCM (approx. 0.5 M concentration) under an inert atmosphere (N₂ or Ar), add tert-butyl isocyanate (1.05 eq) dropwise at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline starting material is consumed.
-
Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with cold hexanes to remove any unreacted isocyanate, and dry in a vacuum oven.
-
The product, 1-tert-Butyl-3-phenylurea, is typically obtained as a white solid in high purity.
Part 2: Synthesis of this compound
Principle and Mechanism
This step involves the reaction of the synthesized 1-tert-Butyl-3-phenylurea with isopropyl isocyanate. The reaction forms the biuret linkage[2]. A critical aspect of this step is the regioselectivity. The urea intermediate has two N-H protons that could potentially react.
-
N1-H (adjacent to tert-butyl): This nitrogen is more sterically hindered.
-
N3-H (adjacent to phenyl): The lone pair on this nitrogen participates in resonance with the phenyl ring, making it less nucleophilic.
Therefore, the nucleophilic attack is predicted to occur from the N1 nitrogen , leading to the desired this compound. This reaction often requires thermal energy (heating) to overcome the activation barrier, as ureas are less nucleophilic than amines[1]. The reaction is generally performed in a high-boiling point, aprotic solvent.
Experimental Protocol
Materials:
-
1-tert-Butyl-3-phenylurea (from Part 1)
-
Isopropyl isocyanate
-
Anhydrous Toluene or Xylene
-
Sodium hydride (NaH, 60% dispersion in mineral oil, optional catalyst)
Procedure:
-
Method A (Thermal): Suspend 1-tert-Butyl-3-phenylurea (1.0 eq) in anhydrous toluene (approx. 0.5 M).
-
Add isopropyl isocyanate (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Method B (Base-Catalyzed, optional): To a stirred suspension of 1-tert-Butyl-3-phenylurea (1.0 eq) in anhydrous THF at 0 °C, carefully add NaH (1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour to form the sodium salt of the urea.
-
Cool the mixture back to 0 °C and add isopropyl isocyanate (1.1 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 6-12 hours.
-
Workup (for both methods): After the reaction is complete (as judged by TLC/LC-MS), cool the mixture to room temperature. If using Method B, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will likely require purification by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Overall Synthesis Workflow
The complete two-step synthesis is visualized below.
Caption: Proposed two-step synthesis pathway.
Material Properties and Data
This table summarizes the key physical and chemical properties of the target compound and its synthetic intermediate.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted State | Key Reagents |
| 1-tert-Butyl-3-phenylurea | C₁₁H₁₆N₂O | 192.26 | White Solid | Aniline, tert-Butyl isocyanate |
| This compound | C₁₅H₂₃N₃O₂ | 277.36[5] | Solid / Oil | Isopropyl isocyanate |
Safety and Handling
-
Isocyanates (tert-Butyl and Isopropyl): Isocyanates are toxic, volatile, and potent lachrymators. They are also respiratory sensitizers. All manipulations should be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aniline: Aniline is toxic and readily absorbed through the skin. Handle with care and appropriate PPE.
-
Sodium Hydride (if used): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and use appropriate quenching procedures.
Conclusion
The synthesis of this compound can be reliably achieved through a proposed two-step sequence. The initial formation of 1-tert-Butyl-3-phenylurea is a straightforward and high-yielding reaction. The subsequent addition of isopropyl isocyanate, while requiring more forcing conditions (heat or catalysis), is mechanistically favored to produce the desired regiochemistry. This guide provides a solid and scientifically-grounded framework for researchers to successfully synthesize this novel trisubstituted biuret.
References
-
Risso Chemical. (2021, February 13). Causes of Biuret in Urea Manufacturing & Control Methods. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Kaasenbrood, P. J. C., van den Berg, P. J., & Revallier, L. J. Biuret Formation in the Manufacture of Urea. UreaKnowHow. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates. RSC Publishing. Available from: [Link]
-
ResearchGate. (n.d.). Formation of polyurethane, polyurea, and biuret-type structures. Available from: [Link]
-
ResearchGate. (n.d.). The reaction of isocyanates with ureas to form biurets. Available from: [Link]
-
Wikipedia. (n.d.). Biuret. Available from: [Link]
-
AN PharmaTech Co Ltd. (n.d.). This compound|107484-83-3. Available from: [Link]
-
Lee, J. H., et al. (n.d.). Catalytic conversion of urea to biuret: A catalyst screening study. Available from: [Link]
- Google Patents. (n.d.). US20070015895A1 - Synthesis of biurets and isocyanates with alkoxysilane functions, formulations containing same and use thereof.
-
ResearchGate. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Available from: [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Biuret Method. Available from: [Link]
- Google Patents. (n.d.). CA1310776C - Urea and urea/biuret or mixed urea/biuret modified isocyanate compositions.
-
Al-Soud, Y. A., et al. (2015). 2-Isocyanoanilines and their mono-Boc-protected derivatives. Organic & Biomolecular Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Available from: [Link]
Sources
Spectroscopic Characterization of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret: A Predictive Analysis and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, predictive spectroscopic characterization of the novel compound 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret (CAS: 107484-83-3).[1][2][3] In the absence of published experimental spectra, this document serves as a foundational reference for researchers, employing established principles of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy to predict the compound's spectral features. Detailed theoretical protocols for data acquisition are provided, explaining the causality behind experimental choices to ensure self-validating and reproducible methodologies. This guide is intended to aid in the identification, purity assessment, and structural confirmation of the title compound in research and drug development settings.
Introduction and Molecular Structure
This compound is a substituted biuret with a molecular formula of C₁₅H₂₃N₃O₂ and a molecular weight of 277.36 g/mol .[1] Biuret derivatives are of significant interest in medicinal chemistry and materials science due to their unique hydrogen bonding capabilities and structural similarity to peptides. Accurate spectroscopic characterization is the cornerstone of chemical analysis, providing unequivocal proof of structure and purity, which is critical for regulatory submission and ensuring predictable pharmacological activity.
This guide presents a detailed predictive analysis of the compound's spectroscopic signature. The predictions are grounded in foundational spectroscopic principles and data from analogous functional groups.
Molecular Structure and Key Functional Groups
The structure contains several key functionalities that will define its spectroscopic fingerprint: a phenyl ring, two distinct carbonyl groups (C=O), three distinct nitrogen environments (two amides, one urea-like), an isopropyl group, and a tert-butyl group.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for non-polar to moderately polar compounds, while DMSO-d₆ is excellent for compounds with exchangeable protons (N-H) as it slows the exchange rate.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees to ensure a faster relaxation time and allow for more scans in a given period.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, averaged to improve the signal-to-noise ratio.
-
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will show distinct signals for each unique proton environment.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Authoritative Grounding |
| ~ 9.0 - 9.5 | Singlet (broad) | 1H | N₅-H | The N-H proton attached to the phenyl group is expected to be significantly deshielded due to the anisotropic effect of the ring and hydrogen bonding. Its chemical shift can vary with concentration and solvent. |
| ~ 7.2 - 7.6 | Multiplet | 5H | Phenyl-H | Aromatic protons typically resonate in this region. The ortho-, meta-, and para-protons will have slightly different chemical shifts, resulting in a complex multiplet.[4] |
| ~ 6.5 - 7.0 | Singlet (broad) | 1H | N₁-H | The N-H proton adjacent to the tert-butyl group is expected to be deshielded by the adjacent carbonyl group. |
| ~ 4.5 - 5.0 | Septet | 1H | Isopropyl CH | This methine proton is split by the six equivalent methyl protons into a septet (n+1 rule). It is deshielded by the adjacent nitrogen atom. |
| ~ 1.40 | Singlet | 9H | tert-Butyl CH ₃ | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet. The typical range is 0.5-2.0 ppm.[5] |
| ~ 1.25 | Doublet | 6H | Isopropyl CH ₃ | The six protons of the two methyl groups are equivalent and are split by the single methine proton into a doublet. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required to obtain a good spectrum in a reasonable time due to the low natural abundance of ¹³C.
-
Instrumentation: Acquire on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled (¹H{¹³C}) to produce a spectrum of singlets, simplifying interpretation.
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay: 2-5 seconds. A longer delay is needed for quaternary carbons to be observed reliably.
-
Number of Scans: 1024-4096 scans, due to the low sensitivity of the ¹³C nucleus.
-
Predicted ¹³C NMR Spectrum
| Predicted Shift (δ, ppm) | Assignment | Rationale & Authoritative Grounding |
| ~ 155 - 160 | C=O (N-phenyl) | The carbonyl carbon adjacent to the phenyl group (C₇) is in a urea-like environment and is expected in this downfield region.[6] |
| ~ 152 - 157 | C=O (N-t-butyl) | The carbonyl carbon adjacent to the tert-butyl group (C₈) will also be in a similar downfield region, potentially distinguishable from the other carbonyl. |
| ~ 138 - 142 | Phenyl C₁ (ipso) | The aromatic carbon directly attached to the nitrogen will be deshielded. |
| ~ 128 - 130 | Phenyl C (para) | Aromatic carbons typically appear in the 120-140 ppm range.[7] |
| ~ 124 - 127 | Phenyl C (ortho) | |
| ~ 118 - 122 | Phenyl C (meta) | |
| ~ 51 - 55 | C (CH₃)₃ (quat) | The quaternary carbon of the tert-butyl group. |
| ~ 48 - 52 | C H(CH₃)₂ | The methine carbon of the isopropyl group, deshielded by the attached nitrogen. The chemical shift for the methine carbon in isopropanol is ~64 ppm, but attachment to nitrogen will alter this.[8] |
| ~ 28 - 30 | C(C H₃)₃ | The methyl carbons of the tert-butyl group typically resonate in the 20-42 ppm range.[5] |
| ~ 20 - 23 | CH(C H₃)₂ | The two equivalent methyl carbons of the isopropyl group.[9][10] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).
Experimental Protocol
-
Technique: Attenuated Total Reflectance (ATR) is a modern, simple method. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Alternative (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet must be recorded and subtracted from the sample spectrum.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale & Authoritative Grounding |
| 3300 - 3400 | Medium | N-H Stretch | Two bands are expected for the two different N-H environments. Hydrogen bonding may cause broadening.[11] |
| 3000 - 3100 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds on the phenyl ring.[12] |
| 2850 - 3000 | Medium | Aliphatic C-H Stretch | Stretching vibrations for sp³ C-H bonds in the isopropyl and tert-butyl groups.[12] |
| 1680 - 1720 | Strong | C=O Stretch (Amide I) | A strong, sharp absorption is the hallmark of a carbonyl group. Two distinct, possibly overlapping, bands are expected for the two C=O groups in different chemical environments. Biuret itself shows bands in this region.[13][14][15] |
| ~ 1600, ~1475 | Medium-Weak | C=C Aromatic Ring Stretch | Characteristic vibrations of the phenyl ring. |
| 1510 - 1560 | Strong | N-H Bend (Amide II) | This band, coupled with the C-N stretch, is characteristic of secondary amides.[16] |
| 1365 - 1385 | Medium | C-H Bend | A characteristic doublet may be seen for the isopropyl group, and a strong band for the tert-butyl group. |
| 690 - 770 | Strong | C-H Out-of-plane Bend | A strong band in this region is indicative of a monosubstituted benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern gives valuable clues about the molecular structure.[17]
Experimental Protocol
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method that induces reproducible fragmentation.[18]
-
Sample Introduction: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.
-
Mass Analyzer: Use a quadrupole or Time-of-Flight (TOF) analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 277 . This corresponds to the molecular weight of C₁₅H₂₃N₃O₂.
-
Major Fragmentation Pathways: Fragmentation occurs by the cleavage of the weakest bonds, often leading to the formation of stable carbocations or radicals.[19][20][21]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
| m/z Value | Proposed Fragment | Rationale |
| 277 | [M]⁺• | Molecular Ion |
| 220 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical, a common and favorable fragmentation. |
| 234 | [M - C₃H₇]⁺ | Loss of an isopropyl radical. |
| 93 | [C₆H₅NH₂]⁺• | Formation of the aniline radical cation, a common fragment for N-phenyl amides. |
| 77 | [C₆H₅]⁺ | Phenyl cation, characteristic of aromatic compounds. |
| 57 | [C₄H₉]⁺ | The tert-butyl cation is a very stable carbocation and is often the base peak for compounds containing this group. |
| 43 | [C₃H₇]⁺ | Isopropyl cation. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly those involving conjugated systems.
Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent such as ethanol, methanol, or hexane.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. A concentration in the micromolar range is typical.
-
Data Acquisition: Scan the solution in a quartz cuvette from approximately 200 nm to 400 nm.
-
Blank Correction: Use a cuvette containing only the solvent as a reference blank.
Predicted UV-Vis Absorption
-
π → π Transitions:* The phenyl ring is the primary chromophore. It is expected to exhibit strong absorption bands characteristic of substituted benzenes.
-
E2-band: Around 200-220 nm .
-
B-band: A weaker, structured band around 250-280 nm .
-
-
n → π Transitions:* The carbonyl groups also have lone pairs of electrons (n) that can be excited into π* orbitals. These transitions are typically weak and may appear as shoulders on the more intense π → π* bands, likely in the 280-320 nm region.
The biuret test, which uses copper chelation to produce a colored complex absorbing around 540 nm, is a colorimetric assay for peptide bonds and is not directly relevant to the UV absorption of the compound itself.[22][23][24][25]
Conclusion
This guide provides a robust, theory-based framework for the spectroscopic characterization of this compound. The predicted NMR, FT-IR, MS, and UV-Vis data presented herein, along with the detailed experimental protocols, should serve as an invaluable resource for any scientist working with this compound. It will facilitate the confirmation of its synthesis, guide purification efforts, and ensure the structural integrity required for further research and development.
References
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
-
Wikipedia. (2023). Biuret test. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of biuret (a), isonicotinaldehyde (b), and 6-(pyridin-4-yl) - ResearchGate. Retrieved from [Link]
-
Rodriguez, G., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). UV/VIS Assay of Biuret Protein. Retrieved from [Link]
-
Clarke, D. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier. Retrieved from [Link]
-
Tonelli, A. E., Schilling, F. C., & Bovey, F. A. (1979). Conformational origin of the nonequivalent carbon-13 NMR chemical shifts observed for the isopropyl methyl carbons in branched alkanes. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of biuret (a) and the product of its reaction with starch.... Retrieved from [Link]
-
PubChem. (n.d.). Biuret. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). TP FTIR spectroscopy during biuret decomposition between 160 and.... Retrieved from [Link]
-
ResearchGate. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]
-
J-Stage. (n.d.). Analyses of Carbon-13 Nuclear Magnetic Resonance Spectra Isopropyldibenzofurans and Their Structural Determinations. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorbance spectra of biuret reaction products. Retrieved from [Link]
-
NIST. (n.d.). Isopropyl phenyl ketone. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Analysis to Identify Biuret Groups in Common Polyureas. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
-
MassBank. (2008). isopropyl phenyl ketone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Retrieved from [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
-
PubChem. (n.d.). 1-Isopropyl-3-tert-butylbenzene. National Institutes of Health. Retrieved from [Link]
-
Aida, K., Musya, Y., & Kinumaki, S. (1963). Infrared Spectra and the Structure of Copper Biuret Complexes. Inorganic Chemistry. Retrieved from [Link]
-
Amanote Research. (1976). (PDF) Substituent Dependent Mass Spectrometric. Retrieved from [Link]
-
SpectraBase. (n.d.). Biuret - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
AN PharmaTech Co Ltd. (n.d.). This compound|107484-83-3. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
Sources
- 1. This compound | C15H23N3O2 | CID 46737750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|107484-83-3--AN PharmaTech Co Ltd [anpharma.net]
- 3. This compound | 107484-83-3 [amp.chemicalbook.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Isopropyl alcohol(67-63-0) 13C NMR spectrum [chemicalbook.com]
- 9. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments [morressier.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eng.uc.edu [eng.uc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Infrared Spectrometry [www2.chemistry.msu.edu]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Biuret test - Wikipedia [en.wikipedia.org]
- 23. mt.com [mt.com]
- 24. jasco-global.com [jasco-global.com]
- 25. jascoinc.com [jascoinc.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret, a trisubstituted biuret of interest in the fields of agrochemistry and drug development. As this compound is a known metabolite of the insecticide Buprofezin (designated as BF11), understanding its characteristics is crucial for metabolic studies and environmental impact assessment[1]. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, and molecular attributes.
Molecular Structure and Identification
This compound is an unsymmetrical biuret derivative featuring a tert-butyl group, an isopropyl group, and a phenyl group attached to the biuret backbone.
Molecular Formula: C₁₅H₂₃N₃O₂[1]
Molecular Weight: 277.36 g/mol [1]
CAS Number: 107484-83-3[1]
IUPAC Name: 1-(tert-butylcarbamoyl)-1-isopropyl-3-phenylurea[1]
Synonyms: this compound[1]
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data, the following physicochemical properties are predicted based on the molecular structure and data from analogous compounds.
| Property | Predicted Value | Remarks |
| Physical State | White to off-white solid | Typical for substituted biurets. |
| Melting Point | 130-150 °C | Based on similarly substituted biurets. |
| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to hydrogen bonding and molecular weight. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethanol). Insoluble in water. | The presence of polar carbonyl and amine groups is offset by the nonpolar alkyl and phenyl groups. |
| XLogP3 | 3.6 | Computed by PubChem, indicating moderate lipophilicity.[1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 5 | [1] |
Synthesis and Reactivity
Proposed Synthetic Pathway:
The synthesis can be envisioned as a two-step process:
-
Formation of 1-tert-Butyl-3-phenylurea: This intermediate can be synthesized by reacting phenyl isocyanate with tert-butylamine.
-
Formation of the Biuret: The resulting 1-tert-Butyl-3-phenylurea can then be reacted with isopropyl isocyanate.
Hypothetical Experimental Protocol:
Step 1: Synthesis of 1-tert-Butyl-3-phenylurea
-
To a stirred solution of tert-butylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add phenyl isocyanate (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 1-tert-butyl-3-phenylurea as a white solid.
Step 2: Synthesis of this compound
-
To a solution of 1-tert-Butyl-3-phenylurea (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene or xylene), add a catalytic amount of a strong base (e.g., sodium hydride) to deprotonate the urea nitrogen.
-
Add isopropyl isocyanate (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (80-120 °C) and monitor the progress by TLC.
-
After completion, cool the reaction mixture and quench with a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Synthesis Workflow Diagram:
Caption: Proposed two-step synthesis of this compound.
Reactivity: The biuret functional group contains two amide-like linkages. The nitrogen atoms are nucleophilic, and the carbonyl carbons are electrophilic. The N-H proton is weakly acidic. The compound is expected to be stable under normal conditions but may undergo hydrolysis under strong acidic or basic conditions.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the known chemical shifts and fragmentation patterns of similar functional groups and substituted aromatic compounds.
4.1. ¹H NMR Spectroscopy (Predicted)
(Predicted for CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.50 - 7.20 | m | 5H | Aromatic protons (phenyl group) |
| ~ 6.50 | s | 1H | N-H proton |
| ~ 4.50 | sept | 1H | -CH- (isopropyl group) |
| ~ 1.50 | s | 9H | -C(CH₃)₃ (tert-butyl group) |
| ~ 1.30 | d | 6H | -CH(CH₃)₂ (isopropyl group) |
Rationale:
-
Aromatic protons are expected in the typical downfield region of 7.2-7.5 ppm.
-
The N-H proton of the urea moiety will likely appear as a broad singlet.
-
The methine proton of the isopropyl group will be a septet due to coupling with the six methyl protons.
-
The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
-
The six equivalent protons of the isopropyl methyl groups will appear as a doublet due to coupling with the methine proton.
4.2. ¹³C NMR Spectroscopy (Predicted)
(Predicted for CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155-160 | C=O (carbonyl carbons) |
| ~ 135-140 | C (quaternary aromatic carbon) |
| ~ 128-130 | CH (aromatic carbons) |
| ~ 58 | C (quaternary carbon of tert-butyl group) |
| ~ 48 | CH (methine carbon of isopropyl group) |
| ~ 28 | CH₃ (tert-butyl methyl carbons) |
| ~ 20 | CH₃ (isopropyl methyl carbons) |
Rationale:
-
The carbonyl carbons of the biuret will be the most downfield signals.
-
Aromatic carbons will appear in the 120-140 ppm region.
-
The aliphatic carbons of the tert-butyl and isopropyl groups will be in the upfield region.
4.3. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium, sharp | N-H stretch |
| ~ 2970 | Strong | C-H stretch (aliphatic) |
| ~ 1700-1650 | Strong, broad | C=O stretch (asymmetric and symmetric) |
| ~ 1600, 1490 | Medium | C=C stretch (aromatic) |
| ~ 1540 | Medium | N-H bend |
| ~ 1250 | Strong | C-N stretch |
Rationale:
-
The N-H stretching vibration is characteristic.
-
Strong C-H stretching bands will be present due to the alkyl groups.
-
Two strong carbonyl absorption bands are expected for the biuret functional group.
-
Characteristic aromatic C=C stretching bands will be observed.
4.4. Mass Spectrometry (MS) (Predicted)
Method: Electron Ionization (EI)
| m/z | Interpretation |
| 277 | [M]⁺ (Molecular ion) |
| 220 | [M - C₄H₉]⁺ (Loss of tert-butyl radical) |
| 178 | [M - C₄H₉ - C₃H₆]⁺ (Loss of tert-butyl and propene) |
| 119 | [C₆H₅NCO]⁺ (Phenyl isocyanate fragment) |
| 93 | [C₆H₅NH₂]⁺ (Aniline fragment) |
| 57 | [C₄H₉]⁺ (tert-butyl cation - likely a base peak) |
Rationale:
-
The molecular ion peak at m/z 277 should be observable.
-
Fragmentation is likely to occur via cleavage of the bonds adjacent to the nitrogen and carbonyl groups.
-
The loss of the stable tert-butyl radical is a probable fragmentation pathway.
-
Formation of the very stable tert-butyl cation (m/z 57) is expected to result in the base peak.
Biological Context and Significance
This compound is a metabolite of Buprofezin, an insect growth regulator used to control pests such as whiteflies. The formation of this biuret derivative is a result of the metabolic transformation of the parent insecticide in the environment or within organisms. Studying the physical and chemical properties of this metabolite is essential for several reasons:
-
Toxicology: To assess any potential toxicity of the metabolite to non-target organisms.
-
Environmental Fate: To understand its persistence, mobility, and degradation pathways in soil and water.
-
Residue Analysis: To develop analytical methods for its detection in food and environmental samples.
Conclusion
While experimental data for this compound is scarce, this guide provides a robust, scientifically-grounded overview of its predicted physical and chemical properties. The proposed synthetic route and predicted spectroscopic data offer a valuable starting point for researchers aiming to synthesize and characterize this compound. Further experimental validation is necessary to confirm these predictions and to fully elucidate the role of this biuret derivative in the broader context of agrochemical metabolism and environmental science.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Health Canada Pest Management Regulatory Agency. (2016). Proposed Registration Decision PRD2016-02, Buprofezin. [Link]
-
Food and Agriculture Organization of the United Nations. (2008). Buprofezin (173). [Link]
-
AN PharmaTech Co Ltd. This compound|107484-83-3. [Link]
- Patents Google. Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
A Technical Guide to the Crystal Structure Analysis of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret: From Synthesis to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, in-depth technical overview of the process for determining the crystal structure of the novel compound, 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret. While the specific crystal structure of this molecule is not publicly available, this document serves as a detailed roadmap for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. As a Senior Application Scientist, the following protocols and explanations are grounded in established crystallographic principles and best practices, offering insights into the causality behind experimental choices. This guide is designed to be a self-validating system for researchers embarking on the structural elucidation of new small molecules.
Introduction: The Significance of Structural Analysis
Biuret derivatives are a class of compounds with significant interest in medicinal chemistry, exhibiting a range of biological activities, including potential as HIV-1 protease inhibitors.[1] The compound this compound (C15H23N3O2) is a specific derivative whose precise three-dimensional structure will dictate its physicochemical properties and biological interactions.[2] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of such molecules, providing unequivocal information on bond lengths, bond angles, stereochemistry, and intermolecular interactions.[3][4][5] This guide will walk through the necessary steps to achieve this, from the initial synthesis to the final, refined crystal structure.
Synthesis and Purification: The Foundation for Quality Crystals
The journey to a high-quality crystal structure begins with the synthesis of the pure compound. A plausible synthetic route for this compound is outlined below, followed by essential purification steps.
Proposed Synthetic Pathway
A common method for the synthesis of substituted biurets involves the reaction of an isocyanate with a urea derivative.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 1-Isopropyl-3-phenylurea. In a round-bottom flask, dissolve phenyl isocyanate in anhydrous toluene. Cool the solution to 0°C in an ice bath. Add isopropylamine dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12 hours. The product, 1-isopropyl-3-phenylurea, will precipitate out of the solution.
-
Step 2: Synthesis of this compound. Collect the 1-isopropyl-3-phenylurea by filtration and dry under vacuum. In a separate flask, dissolve the dried intermediate in anhydrous tetrahydrofuran (THF). Add tert-butyl isocyanate to the solution. Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification. After cooling, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The purity of the final product should be confirmed by NMR and mass spectrometry.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure determination.[3][5] Several techniques should be attempted in parallel to find the optimal conditions for crystal growth.
Solvent Selection
A preliminary solubility screen with a range of common solvents is crucial.[6] Ideal crystallization solvents are those in which the compound is sparingly soluble. A table of potential solvents is provided below.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexanes | 69 | Non-polar | Good for slow evaporation. |
| Toluene | 111 | Non-polar | Can be used for layering with a more polar solvent.[7] |
| Dichloromethane | 40 | Polar aprotic | A volatile solvent suitable for vapor diffusion. |
| Ethyl Acetate | 77 | Polar aprotic | A good starting point for solubility tests. |
| Acetone | 56 | Polar aprotic | Often used as a precipitant in anti-solvent crystallization. |
| Methanol | 65 | Polar protic | The protic nature may influence hydrogen bonding in the crystal lattice. |
| N,N-Dimethylformamide (DMF) | 153 | Polar aprotic | A "last resort" solvent due to its high boiling point and the high solubility of many compounds, making crystallization difficult.[7] Vapor diffusion is often the best approach with DMF.[7] |
Crystallization Techniques
The following are standard methods for the crystallization of small organic molecules.[4][6]
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation.[7] Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.[7]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a precipitant (a solvent in which the compound is insoluble).[6] The vapor from the precipitant will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[6]
-
Liquid-Liquid Diffusion: Carefully layer a solution of the compound with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two liquids.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
Caption: A general workflow for the crystallization of a small molecule.
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, the process of X-ray diffraction data collection and analysis can begin.[8] This is the core of the structural determination.[9]
Data Collection
-
Crystal Mounting: A single, well-formed crystal is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed in a modern X-ray diffractometer equipped with a sensitive detector, such as a CCD or pixel array detector.[10]
-
Data Acquisition: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected.[9]
Data Processing
The raw diffraction images are processed using specialized software.[11] This involves:
-
Indexing: Determining the unit cell parameters and crystal system.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to create a final reflection file.
Structure Solution and Refinement
The processed data are then used to solve and refine the crystal structure.[10]
-
Structure Solution: For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[10]
-
Model Building: An initial atomic model is built into the electron density map.
-
Refinement: The atomic positions and thermal parameters are refined using a least-squares minimization process to improve the agreement between the calculated and observed diffraction data.[10]
Analysis of the Crystal Structure
The final refined model provides a wealth of information. A hypothetical table of crystallographic data for this compound is presented below.
| Parameter | Hypothetical Value |
| Chemical formula | C15H23N3O2 |
| Formula weight | 277.36 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 11.789 |
| β (°) | 98.76 |
| Volume (ų) | 1823.4 |
| Z | 4 |
| Density (calculated) | 1.010 Mg/m³ |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.123 |
The analysis of the structure would involve:
-
Molecular Conformation: Describing the torsion angles and the overall shape of the molecule.
-
Bond Lengths and Angles: Comparing these to standard values to identify any unusual geometric features.
-
Intermolecular Interactions: Identifying and analyzing hydrogen bonds, van der Waals interactions, and any potential π-π stacking, which govern the crystal packing.
Significance and Future Directions
The determined crystal structure of this compound would provide invaluable information for drug development professionals. Understanding the precise three-dimensional arrangement of the functional groups can inform structure-activity relationship (SAR) studies and guide the design of more potent and selective analogs. The crystal packing information can also be used to understand and predict the solid-state properties of the compound, which is crucial for formulation and manufacturing.
References
- University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton.
- SPT Labtech. (n.d.). Chemical crystallization.
- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.
- Staples, R. J. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 849–856.
- (n.d.). Crystallization of small molecules.
- Ghiasifar, Z., et al. (2020). Synthesis of Biuret Derivatives as Potential HIV-1 Protease Inhibitors Using (LDHs-g-HMDI-Citric Acid), as a Green Recyclable Catalyst. Bulletin of the Korean Chemical Society, 42(1).
- PubChem. (n.d.). This compound.
- Creative Biostructure. (n.d.). X-ray Diffraction Data Collection.
- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.
- ResearchGate. (n.d.). Processing of X-ray diffraction data.
- Wikipedia. (n.d.). X-ray crystallography.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H23N3O2 | CID 46737750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. sptlabtech.com [sptlabtech.com]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Isolation of Novel Substituted Biurets
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Substituted biurets, organic compounds featuring the core structure HN(C(O)NR'R'')₂, represent a versatile and promising class of molecules in medicinal chemistry and drug development.[1] Their diverse biological activities, including potential as enzyme inhibitors and antimicrobial agents, have spurred significant interest in the synthesis, isolation, and characterization of novel derivatives. This guide provides a comprehensive technical overview of the methodologies for discovering and isolating these valuable compounds, grounded in established scientific principles and practical, field-proven insights. We will delve into the nuances of synthetic strategies, robust purification protocols, and detailed characterization techniques, equipping researchers with the knowledge to confidently navigate the exploration of this important chemical space.
Introduction: The Significance of Substituted Biurets in Drug Discovery
The biuret scaffold, formed from the condensation of two urea molecules, serves as a foundational structure for a wide array of derivatives with significant therapeutic potential.[2][3] The ability to introduce various substituents at the nitrogen atoms allows for the fine-tuning of their physicochemical properties and biological activities. This has led to the investigation of substituted biurets in diverse therapeutic areas, including as potential HIV-1 protease inhibitors and anticancer agents.[4][5] The exploration of novel substituted biurets is a vibrant area of research, driven by the continuous need for new therapeutic agents with improved efficacy and safety profiles.
Discovery Strategies for Novel Substituted Biurets
The discovery of new substituted biurets with desired biological activities can be approached through several strategic avenues, primarily centered around chemical synthesis and screening.
Rational Design and Synthesis
A common and effective strategy involves the rational design of novel biuret derivatives based on the structure of known active compounds or the active site of a biological target. This approach often leverages computational modeling to predict binding affinities and guide the selection of substituents.
The synthesis of substituted biurets can be achieved through various methods. A prevalent approach is the reaction of an isocyanate with a urea derivative.[6] For instance, the synthesis of 3-Methyl-5-phenylbiuret can be plausibly achieved through the reaction of methyl isocyanate with phenylurea.[6] Another versatile method involves the reaction of phenyl allophanates, prepared from phenyl chloroformate and urea derivatives, with a variety of substituted amines.[4]
Experimental Protocol: General Synthesis of Substituted Biurets via Phenyl Allophanates [4]
-
Preparation of Phenyl Allophanate Intermediate:
-
To a solution of a substituted urea derivative in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add an equimolar amount of phenyl chloroformate at 0 °C.
-
Add a tertiary amine base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the crude phenyl allophanate.
-
-
Synthesis of the Substituted Biuret:
-
Dissolve the crude phenyl allophanate in a suitable solvent (e.g., acetonitrile, DMF).
-
Add the desired primary or secondary amine to the solution.
-
The reaction can be carried out at room temperature or heated to reflux to drive it to completion.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted biuret.
-
High-Throughput Screening (HTS)
For broader discovery efforts, high-throughput screening of compound libraries against a specific biological target can identify novel biuret-containing hits. This approach allows for the rapid testing of thousands of diverse compounds, increasing the probability of finding a molecule with the desired activity.
Below is a conceptual workflow for a high-throughput screening campaign to identify novel biuret-based enzyme inhibitors.
Caption: High-Throughput Screening Workflow for Biuret-Based Inhibitors.
Isolation and Purification of Substituted Biurets
The successful isolation and purification of newly synthesized substituted biurets are critical for their subsequent characterization and biological evaluation. The choice of method depends on the physical properties of the compound and the nature of the impurities.
Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and impurities in a suitable solvent at different temperatures.[7]
Key Considerations for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of organic compounds include ethanol, water, and mixtures thereof.[8][9][10] An ethanol-water mixture is often effective for compounds that are highly soluble in ethanol but insoluble in water.[8][10]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent to form a saturated solution.[7] If colored impurities are present, a small amount of activated charcoal can be added to the hot solution before filtration.[8] Allow the solution to cool slowly to promote the formation of large, pure crystals. The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent.[11]
Experimental Protocol: Two-Solvent Recrystallization with Ethanol-Water [8]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears, ensuring the solution is saturated at the boiling point.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Column Chromatography
For compounds that are difficult to purify by recrystallization, or for the separation of mixtures, column chromatography is the method of choice. Flash column chromatography, which utilizes pressure to accelerate the elution of the mobile phase, is a rapid and efficient technique for purifying synthetic peptides and other organic molecules.[12]
Key Parameters for Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of organic compounds.
-
Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. A solvent system is typically chosen based on the polarity of the target compound. For N-aryl biurets, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is often a good starting point. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
The following diagram illustrates the general principle of flash column chromatography.
Caption: General Workflow for Flash Column Chromatography.
Structural Characterization of Novel Substituted Biurets
Once a substituted biuret has been purified, its chemical structure must be unequivocally confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin splitting), and the relative number of each type of proton (integration). For substituted biurets, the protons on the aromatic rings and the alkyl or aryl substituents will have characteristic chemical shifts. The NH protons of the biuret core typically appear as broad signals.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment. The carbonyl carbons of the biuret core will have characteristic downfield chemical shifts.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Biurets
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.5 - 8.5 | 110 - 150 |
| N-H (Biuret Core) | 5.0 - 9.5 (often broad) | - |
| Alkyl C-H (α to N) | 2.5 - 4.0 | 30 - 60 |
| Carbonyl (C=O) | - | 150 - 170 |
Note: These are general ranges and can vary depending on the specific substituents and the solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Substituted biurets will exhibit characteristic absorption bands corresponding to the vibrations of their constituent bonds.
Table 2: Characteristic IR Absorption Frequencies for Substituted Biurets
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3200 | Medium, often broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Amide I) | 1700 - 1630 | Strong |
| N-H Bend (Amide II) | 1640 - 1550 | Medium |
| C-N Stretch | 1400 - 1200 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can offer clues about its structure through the analysis of fragmentation patterns.[13] In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation of substituted biurets will depend on the nature of the substituents. Common fragmentation pathways include cleavage of the bonds adjacent to the carbonyl groups and loss of the substituent groups.[14]
Applications in Drug Development: A Look at the Therapeutic Potential
The structural features of substituted biurets make them attractive candidates for the development of new therapeutic agents. Their ability to form multiple hydrogen bonds allows them to interact with biological targets such as enzymes and receptors.
-
Enzyme Inhibition: Substituted biurets have been investigated as inhibitors of various enzymes. For example, certain biuret derivatives have shown moderate inhibitory activity against HIV-1 protease.[4] The design of bisubstrate analog inhibitors, which mimic both the substrate and the cofactor of an enzyme, is a promising strategy for developing potent and selective protein kinase inhibitors.[15][16][17][18]
-
Anticancer Agents: The urea and biuret motifs are present in a number of compounds with anticancer activity.[5][19] Researchers have designed and synthesized pyrimidine derivatives containing aryl urea moieties that induce apoptosis in cancer cells.[19]
The following diagram illustrates the concept of a biuret-based inhibitor binding to the active site of an enzyme.
Caption: Conceptual Diagram of Enzyme Inhibition by a Substituted Biuret.
Conclusion
The discovery and isolation of novel substituted biurets is a multifaceted process that requires a strong foundation in synthetic organic chemistry, purification techniques, and structural analysis. This guide has provided a comprehensive overview of the key methodologies and considerations for researchers in this exciting field. By combining rational design, efficient synthesis, robust purification, and thorough characterization, scientists can continue to unlock the therapeutic potential of this versatile class of compounds, paving the way for the development of new and effective medicines.
References
- Ghiasifar, Z., et al. (2020). Synthesis of Biuret Derivatives as Potential HIV-1 Protease Inhibitors Using (LDHs-g-HMDI-Citric Acid), as a Green Recyclable Catalyst. Bulletin of the Korean Chemical Society, 42(1).
- Dalby, K. N., & Traviglia, S. L. (2000). Designing bisubstrate analog inhibitors for protein kinases. Current opinion in structural biology, 10(6), 633–639.
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Khan, M. H., Agarwal, N. K., & Ahmad, S. (2009). Synthesis of 1,5-Disubstituted 2,4 Dithiobiurets and Studies on their Complexation Behviour. Oriental Journal of Chemistry, 25(3).
-
University of California, Irvine. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
Rowan College at Burlington County. (n.d.). CHE 241 Lab 2: Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Biuret. Retrieved from [Link]
-
ResearchGate. (2021). FTIR spectra of biuret (a) and the product of its reaction with starch.... Retrieved from [Link]
- Liu, H., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & medicinal chemistry, 17(11), 3847–3853.
- Lawrence, D. S., & Ndonye, R. M. (2006). Bivalent Inhibitors of Protein Kinases. Mini reviews in medicinal chemistry, 6(1), 1–10.
- Tatlock, J. H., et al. (2007). Exquisitely Specific Bisubstrate Inhibitors of c-Src Kinase. ACS chemical biology, 2(4), 241–245.
-
Taylor & Francis. (n.d.). Biuret – Knowledge and References. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. Retrieved from [Link]
-
Dr. Puspendra Classes. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
- Uri, A., & Enkvist, E. (2012). Deactivatable Bisubstrate Inhibitors of Protein Kinases. Molecules (Basel, Switzerland), 17(10), 11776–11790.
-
Phenomenex. (n.d.). Flash Purification Methodology for Synthetic Peptides. Retrieved from [Link]
-
Morressier. (2017). Improving peptide purification via flash column chromatography by modulating mobile phase pH. Retrieved from [Link]
- Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic chemistry, 101, 104028.
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
Richard Thornley. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]
-
Dr. Puspendra Classes. (2022). Mass Spectrometry :Fragmentation Pattern & Rules(Part-I). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. Retrieved from [Link]
-
Pittelkow, M. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis The Anticonvulsant Drug 5,5 Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment. Retrieved from [Link]
-
MDPI. (2023). Development and Prospects of Furin Inhibitors for Therapeutic Applications. Retrieved from [Link]
-
PCCP Blog. (n.d.). Nuclear quantum effects on intramolecular hydrogen bonds and backbone structures in biuret analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of pyrimidine bridged combretastatin derivatives as potential anticancer agents and mechanistic studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3,5-Triphenylbiuret. Retrieved from [Link]
- Google Patents. (n.d.). CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene.
- Google Patents. (n.d.). CN104829412B - Method of preparing 1,3,5-triphenylbenzene with [beta]-methylchalcone as raw material.
- Google Patents. (n.d.). A kind of preparation method of 1,3,5-triphenylbenzene-like compounds.
-
National Center for Biotechnology Information. (n.d.). Detection of peptides by precolumn derivatization with biuret reagent and preconcentration on capillary liquid chromatography columns with electrochemical detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of derivatives of 1,5-diphenyl-1,4-pentadiene-3-one and 2,6-bis (phenylmethylene) cyclohexanone for Organic Chemistry Laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (2001). Irreversible Protein Kinase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Analysis to Identify Biuret Groups in Common Polyureas. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Characteristic peak bands on FTIR-spectra for different groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
JoVE. (2021). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Biuret(108-19-0) 13C NMR spectrum [chemicalbook.com]
- 3. Urea - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chemistry-solutions.com [chemistry-solutions.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Designing bisubstrate analog inhibitors for protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bivalent Inhibitors of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exquisitely Specific Bisubstrate Inhibitors of c-Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deactivatable Bisubstrate Inhibitors of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret (CAS No. 107484-83-3), a unique biuret derivative. While specific research on this compound is limited, its identity as a known environmental transformation product of the insecticide Buprofezin provides a critical context for its scientific relevance. This document synthesizes available physicochemical data, explores its metabolic origins, and situates it within the broader, pharmacologically significant class of biuret-containing molecules. Furthermore, this guide proposes potential research avenues and hypothetical experimental workflows to stimulate future investigation into its properties and applications.
Introduction and Core Identification
This compound is a substituted biuret compound identified as a metabolite of Buprofezin, an insect growth regulator.[1] The biuret functional group, characterized by the linkage of two urea molecules, is a scaffold of increasing interest in medicinal chemistry and chemical biology. While the parent compound, Buprofezin, acts as a chitin synthesis inhibitor in insects, the biological activities of its metabolites, including this biuret derivative, are not well-characterized.[2] Understanding the properties of such metabolites is crucial for a complete toxicological and environmental impact assessment of the parent pesticide.
The structure combines a bulky tert-butyl group, an isopropyl group, and a phenyl ring, creating a molecule with specific steric and electronic properties that may confer unique biological activities worthy of investigation.
Caption: Chemical structure of this compound.
Physicochemical and Computed Properties
A summary of the key chemical and physical properties for this compound is presented below. These parameters are essential for predicting its behavior in biological and environmental systems, and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 107484-83-3 | ChemIDplus[1] |
| Molecular Formula | C₁₅H₂₃N₃O₂ | PubChem[1] |
| Molecular Weight | 277.36 g/mol | PubChem[1] |
| IUPAC Name | 1-(tert-butylcarbamoyl)-3-phenyl-1-propan-2-ylurea | PubChem[1] |
| Exact Mass | 277.17902698 Da | PubChem[1] |
| LogP (Predicted) | 3.90 | Chemical Supplier Data |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |
| Rotatable Bond Count | 5 | PubChem (Computed)[1] |
| Density (Predicted) | 1.102 g/cm³ | Chemical Supplier Data |
-
Interpretation for Drug Development: The predicted LogP value of 3.90 suggests the compound is quite lipophilic, which would favor membrane permeability but may also lead to issues with aqueous solubility. The number of rotatable bonds indicates a moderate degree of conformational flexibility, which can be advantageous for binding to biological targets. The presence of both hydrogen bond donors and acceptors provides opportunities for specific interactions with protein active sites.
Metabolic Origin: Transformation from Buprofezin
This compound has been identified as "Metabolite BF11," an environmental transformation product of the insecticide Buprofezin.[1] Buprofezin is a thiadiazinane-based insect growth regulator.[2] The metabolic conversion involves the cleavage of the thiadiazinane ring and the replacement of the sulfur atom with oxygen to form the biuret structure.[3] This transformation is a critical pathway in the environmental degradation of Buprofezin.[3]
Caption: Proposed metabolic pathway from Buprofezin to its biuret metabolite.
The metabolism of Buprofezin can occur through various routes, including hydroxylation of the phenyl ring and cleavage of the thiadiazinane ring.[4][5] The formation of the biuret derivative represents a significant structural modification that would drastically alter the molecule's biological and toxicological profile compared to the parent compound.
The Biuret Scaffold: A Platform for Bioactivity
The biuret core is more than just a metabolic byproduct; it is a recognized structural motif in bioactive compounds. Understanding the broader context of biuret derivatives provides a logical foundation for proposing potential applications for the title compound.
-
Antiviral Potential: Certain biuret derivatives have been synthesized and evaluated as potential inhibitors of the HIV-1 protease enzyme.[6] These studies demonstrate that the biuret scaffold can be decorated with various substituents to interact with the active site of critical viral enzymes.
-
Chemical Biology Tools: Biuret-based cross-linking reagents have been developed for protein structural analysis.[2] These reagents are designed to be cleavable in a mass spectrometer, aiding in the identification of cross-linked peptides and providing insights into protein conformation and protein-protein interactions.[2]
The inherent ability of the biuret's N-H and C=O groups to participate in hydrogen bonding makes it an attractive scaffold for designing molecules that can bind to protein targets.
Proposed Synthesis and Experimental Protocols
Hypothetical Retrosynthetic Analysis
A logical approach would involve the sequential reaction of isocyanates with amines or ureas. A potential disconnection suggests the reaction between a substituted urea and an isocyanate.
Proposed Experimental Workflow: In Vitro Protease Inhibition Assay
Given that some biuret derivatives show activity against proteases, a logical first step in characterizing the biological potential of this compound would be to screen it against a panel of proteases.
Objective: To determine if this compound exhibits inhibitory activity against a model cysteine protease (e.g., Papain) or serine protease (e.g., Trypsin).
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare assay buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 6.8 for Papain).
-
Prepare a stock solution of the enzyme (e.g., Papain) in assay buffer.
-
Prepare a stock solution of a fluorogenic substrate (e.g., Z-FR-AMC for Papain) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 1 µL of the test compound stock solution (or DMSO for control) to appropriate wells to achieve the desired final concentration (e.g., 10 µM).
-
Add 25 µL of the enzyme solution to all wells except for the "no enzyme" control.
-
Incubate the plate at room temperature for 15 minutes to allow for potential inhibitor binding.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Determine the percent inhibition by comparing the rate of the test compound wells to the DMSO control wells.
-
If significant inhibition is observed, perform a dose-response experiment to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro protease inhibition screening assay.
Conclusion and Future Directions
This compound is a structurally interesting molecule primarily known through its connection to the pesticide Buprofezin. While direct biological data is scarce, its biuret core and its origin as a metabolite suggest several avenues for future research. Key next steps should include:
-
Definitive Synthesis and Characterization: Development and publication of a robust synthetic route to enable further studies.
-
Broad Biological Screening: Evaluation against a wide range of biological targets, including proteases, kinases, and other enzyme classes, to uncover potential bioactivities.
-
Toxicological Assessment: A thorough evaluation of its cytotoxicity and potential endocrine-disrupting activities, which is particularly relevant given its environmental origin.
-
Comparative Analysis: Direct comparison of its biological activity profile with that of its parent compound, Buprofezin, to understand the toxicological implications of its metabolic transformation.
This technical guide serves as a foundational resource to encourage and guide future scientific inquiry into this understudied but potentially valuable chemical entity.
References
-
Food and Agriculture Organization of the United Nations. (n.d.). buprofezin (173). Retrieved from [Link]
- Wang, D., et al. (2018). Buprofezin Is Metabolized by CYP353D1v2, a Cytochrome P450 Associated with Imidacloprid Resistance in Laodelphax striatellus. International Journal of Molecular Sciences, 19(1), 279.
-
Food and Agriculture Organization of the United Nations. (n.d.). 5.4 BUPROFEZIN (173) TOXICOLOGY. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Buprofezin. PubChem Compound Database. Retrieved from [Link]
-
AERU, University of Hertfordshire. (n.d.). Buprofezin (Ref: PP 618). Retrieved from [Link]
- Schäfer, M., et al. (2020). A biuret-derived, MS-cleavable cross-linking reagent for protein structural analysis: A proof-of-principle study. Journal of Mass Spectrometry, 55(1), e4449.
- Shushizadeh, M. R., et al. (2020). Synthesis of Biuret Derivatives as Potential HIV-1 Protease Inhibitors Using (LDHs-g-HMDI-Citric Acid), as a Green Recyclable Catalyst. Bulletin of the Korean Chemical Society, 42(1).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Buprofezin. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Nomenclature and Properties of 1-tert-Butyl-3-isopropyl-5-phenylbiuret
Abstract
The precise and unambiguous naming of chemical compounds is a foundational pillar of scientific communication, particularly within drug development and materials science. This guide provides a detailed examination of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for a specific polysubstituted biuret: 1-tert-Butyl-3-isopropyl-5-phenylbiuret. We will deconstruct the naming process, elucidate the structural hierarchy, and clarify common points of confusion. Furthermore, this document presents predicted physicochemical properties, a plausible synthetic workflow, and analytical validation steps, offering a comprehensive technical overview for researchers and scientists.
Part 1: The Biuret Scaffold and IUPAC Nomenclature
The parent molecule, biuret, is a condensation product of two urea molecules and possesses the chemical formula HN(CONH₂)₂.[1][2] Its structure consists of a central nitrogen atom linking two carbonyl groups, which are in turn bonded to terminal amino groups. This arrangement of nitrogen and carbonyl groups forms the backbone for a diverse class of organic compounds.[1]
According to IUPAC Rule C-975, "biuret" is a retained name that can be used as a parent hydride for nomenclature.[3] The numbering of the biuret scaffold is critical for correctly assigning substituent positions. The numbering convention begins at one of the terminal nitrogen atoms and proceeds sequentially along the nitrogen-carbon backbone, as illustrated below.
Caption: IUPAC numbering of the biuret parent structure.
The nitrogen atoms are assigned locants 1, 3, and 5, while the carbonyl carbons are assigned locants 2 and 4. Substitutions are indicated by referencing the locant of the atom to which they are attached.
Part 2: Deconstruction of the IUPAC Name: 1-tert-Butyl-3-isopropyl-5-phenylbiuret
The topic name, "1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret," contains a minor inaccuracy. The "-2-biuret" suffix is redundant and incorrect, as the parent chain is simply "biuret." The locants preceding the substituent names already specify their attachment points. The correct IUPAC name is derived by identifying the substituents and their positions on the biuret backbone.
-
Identify the Parent Chain: The core structure is biuret .
-
Identify the Substituents and Locants:
-
At position N¹ : A tert-butyl group, (-C(CH₃)₃).
-
At position N³ : An isopropyl group, (-CH(CH₃)₂).
-
At position N⁵ : A phenyl group, (-C₆H₅).
-
-
Alphabetize and Assemble the Name: According to IUPAC rules, substituents are listed in alphabetical order.[4] Prefixes like tert- and sec- are ignored for alphabetization, while iso- is considered part of the name.
-
B utyl
-
I sopropyl
-
P henyl
-
Therefore, the systematically correct name is 1-tert-Butyl-3-isopropyl-5-phenylbiuret . The PubChem database entry for this compound confirms this naming convention, though it also lists a more systematic (but less common) urea-based name: 1-(tert-butylcarbamoyl)-3-phenyl-1-propan-2-ylurea.[5]
Part 3: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₅H₂₃N₃O₂ | PubChem[5] |
| Molecular Weight | 277.36 g/mol | PubChem[5] |
| CAS Number | 107484-83-3 | ChemicalBook, PubChem[5][6] |
| XLogP3 | 3.6 | PubChem[5] |
| Hydrogen Bond Donor Count | 2 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 4 | PubChem[5] |
Note: These values are computationally derived and should be confirmed by empirical measurement.
Part 4: Hypothetical Synthesis and Analytical Workflow
The synthesis of polysubstituted biurets can be achieved through several established methods, most commonly involving isocyanates.[7][8] A plausible and logical pathway for synthesizing 1-tert-Butyl-3-isopropyl-5-phenylbiuret would be a two-step process starting from the formation of a dissymmetrically substituted urea, followed by a reaction with a second isocyanate.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of 1-tert-Butyl-3-isopropylurea
-
To a stirred solution of tert-butylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add isopropyl isocyanate (1.0 eq) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting crude 1-tert-butyl-3-isopropylurea is often a solid and can be used in the next step without further purification, or it can be recrystallized from a suitable solvent like hexanes/ethyl acetate.
Step 2: Synthesis of 1-tert-Butyl-3-isopropyl-5-phenylbiuret
-
Dissolve the crude 1-tert-butyl-3-isopropylurea (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Add phenyl isocyanate (1.1 eq) to the solution.
-
Heat the mixture to reflux (approximately 66 °C) and maintain for 12-18 hours. The rationale for heating is to facilitate the addition of the less nucleophilic urea nitrogen to the isocyanate.
-
Monitor the reaction by TLC or HPLC until the starting urea is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to isolate the final compound, 1-tert-Butyl-3-isopropyl-5-phenylbiuret.
Analytical Validation (Self-Validating System):
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, verify the presence of all substituent groups (tert-butyl, isopropyl, phenyl), and ensure the correct connectivity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition (C₁₅H₂₃N₃O₂).[5]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Workflow Visualization
The following diagram illustrates the proposed experimental workflow, from synthesis to analytical validation.
Caption: Proposed workflow for synthesis and validation.
References
- BenchChem. (2025). Literature review on the synthesis of substituted biurets. BenchChem Technical Support.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Popp, F. D., & Catala, A. (1966). THE SYNTHESIS OF SUBSTITUTED BIURETS. Canadian Journal of Chemistry. Retrieved from [Link]
-
ACD/Labs. (n.d.). Rule C-975 (Urea and Its Derivatives). IUPAC Nomenclature of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Biuret. Retrieved from [Link]
-
University of Calgary. (n.d.). Alphabetising substituents. Chem 351 & 353 Homepage. Retrieved from [Link]
-
Clark, J. (n.d.). IUPAC Rules. How to name organic compounds using the IUPAC rules. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of biuret. Retrieved from [Link]
Sources
- 1. Biuret - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. IUPAC Rules [chem.uiuc.edu]
- 5. This compound | C15H23N3O2 | CID 46737750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 107484-83-3 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret: Molecular Characteristics and Identification
This technical guide provides a comprehensive overview of the fundamental molecular properties of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret, a substituted biuret of interest in various chemical and pharmaceutical research domains. Designed for researchers, scientists, and drug development professionals, this document delineates the compound's molecular formula, molecular weight, and structural attributes, grounding these characteristics in established chemical principles.
Core Molecular Attributes
This compound is a complex organic molecule characterized by the presence of tert-butyl, isopropyl, and phenyl functional groups attached to a central biuret core. These substituents significantly influence its chemical and physical properties.
Molecular Formula
The elemental composition of this compound is represented by the molecular formula C15H23N3O2 [1][2][3]. This formula indicates that each molecule is composed of:
-
15 Carbon (C) atoms
-
23 Hydrogen (H) atoms
-
3 Nitrogen (N) atoms
-
2 Oxygen (O) atoms
The high degree of saturation, as suggested by the hydrogen count relative to the carbon count, is consistent with the presence of the aliphatic tert-butyl and isopropyl groups.
Molecular Weight
The molecular weight of a compound is a critical parameter in experimental chemistry, influencing everything from reaction stoichiometry to analytical characterization. The calculated molecular weight of this compound is 277.36 g/mol [1][2][3]. This value is derived from the sum of the atomic weights of its constituent atoms based on the molecular formula.
For high-resolution mass spectrometry applications, the monoisotopic mass is a more precise measure. The monoisotopic mass of this compound is calculated to be 277.17902698 Da [3].
Structural Elucidation and Connectivity
The arrangement of atoms and the covalent bonds connecting them define the molecule's structure and, consequently, its reactivity and biological activity. The IUPAC name for this compound is 1-(tert-butylcarbamoyl)-3-phenyl-1-propan-2-ylurea[3].
The chemical structure of this compound is depicted in the diagram below. This visualization clarifies the connectivity of the tert-butyl, isopropyl, and phenyl moieties to the central biuret framework.
Figure 1: Chemical structure of this compound.
Physicochemical Data Summary
For ease of reference in experimental design and data analysis, the key quantitative identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| Molecular Formula | C15H23N3O2 | [3], [1], [2] |
| Molecular Weight | 277.36 g/mol | [3], [1], [2] |
| Monoisotopic Mass | 277.17902698 Da | [3] |
| CAS Number | 107484-83-3 | [3], [1] |
| IUPAC Name | 1-(tert-butylcarbamoyl)-3-phenyl-1-propan-2-ylurea | [3] |
| Canonical SMILES | CC(C)N(C(=O)NC1=CC=CC=C1)C(=O)NC(C)(C)C | [1] |
Experimental Considerations and Methodologies
The accurate determination of molecular weight is fundamental in chemical analysis. The following provides a generalized workflow for the verification of the molecular weight of this compound.
Mass Spectrometry Workflow
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small quantity (typically <1 mg/mL) of this compound in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and effective method for this type of molecule, typically forming the protonated molecule [M+H]+.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z. The resulting mass spectrum should show a prominent peak corresponding to the [M+H]+ ion, which would be expected at an m/z of approximately 278.1868.
Figure 2: Generalized workflow for molecular weight determination by mass spectrometry.
Conclusion
This guide has detailed the essential molecular characteristics of this compound, providing its molecular formula (C15H23N3O2) and molecular weight (277.36 g/mol ) as confirmed by multiple chemical databases[1][2][3]. A foundational understanding of these properties is paramount for any researcher engaged in the synthesis, analysis, or application of this compound. The provided structural information and analytical workflow serve as a reliable starting point for further investigation and experimental design.
References
Sources
Literature review on the synthesis of substituted biurets
An In-Depth Technical Guide to the Synthesis of Substituted Biurets for Chemical and Pharmaceutical Research
Abstract
Substituted biurets, organic compounds defined by the core structure HN(C(O)NR'R'')₂, are pivotal scaffolds in medicinal chemistry and drug development due to their wide spectrum of biological activities.[1] Their synthesis, however, presents unique challenges related to selectivity, reaction conditions, and purification. This technical guide provides a comprehensive review of the principal methodologies for preparing substituted biurets. We delve into the causality behind experimental choices for four major synthetic paradigms: thermal condensation of ureas, isocyanate-based reactions, synthesis via allophanate intermediates, and modern phosgene-free approaches. Each section includes detailed, field-proven protocols, mechanistic diagrams, and a critical evaluation of the advantages and limitations to empower researchers in selecting and optimizing the ideal synthetic route for their specific target molecules.
Introduction: The Strategic Importance of the Biuret Moiety
The biuret functional group, characterized by two carbonyl groups flanking a central nitrogen atom, serves as a versatile building block in the design of therapeutic agents. Its ability to form stable complexes and participate in hydrogen bonding interactions makes it a privileged structure for enzyme inhibitors, receptor antagonists, and other bioactive molecules. However, the synthesis of asymmetrically substituted biurets requires careful strategic planning to control regioselectivity and avoid the formation of undesired side products such as triuret and cyanuric acid.[2]
This guide moves beyond a simple recitation of reactions to provide a deeper understanding of the underlying principles governing each synthetic pathway. By understanding the "why" behind a protocol, researchers can better troubleshoot experiments, adapt methods to new substrates, and innovate within the field.
Foundational Synthesis: Thermal Condensation of Ureas
One of the most direct and classical methods for biuret synthesis involves the thermal condensation of urea or its substituted derivatives.[1] This approach is particularly effective for producing the parent, unsubstituted biuret.
Mechanistic Rationale and Experimental Causality
The reaction proceeds by heating urea above its melting point (approximately 133°C).[3] At these temperatures, one molecule of urea decomposes into isocyanic acid (HNCO) and ammonia (NH₃).[2][4] The highly reactive isocyanic acid then undergoes nucleophilic attack by the nitrogen of a second urea molecule to form the biuret structure.[2]
The primary experimental challenge is managing the reaction temperature and duration to maximize biuret yield while minimizing the formation of further condensation products like triuret and cyanuric acid.[2][3] Temperatures between 160-200°C are often optimal for biuret formation, as higher temperatures can lead to its decomposition.[4] Applying a vacuum can significantly increase the rate of reaction by facilitating the removal of ammonia, thereby driving the equilibrium towards product formation.[5]
Caption: Mechanism of Biuret Formation via Thermal Condensation of Urea.
Detailed Experimental Protocol: Synthesis of Unsubstituted Biuret
-
Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a vacuum adapter connected to a suitable trap and vacuum pump.
-
Reactant Charging: Add 100 g of urea to the flask.
-
Reaction Initiation: Heat the flask in an oil bath to 145-155°C. The urea will melt into a clear liquid.
-
Vacuum Application: Once the urea is fully molten, gradually apply a vacuum, reducing the pressure to approximately 35-50 mm Hg.[5] Vigorous evolution of ammonia gas will be observed.
-
Reaction Monitoring: Maintain the temperature and vacuum for 1.5-2 hours. The reaction mixture will gradually become more viscous.
-
Work-up and Purification: Cool the flask to room temperature. The solidified product is a mixture of biuret and unreacted urea. Add 200 mL of deionized water and heat to 90-100°C to dissolve the mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath to precipitate the biuret. Unreacted urea is more soluble and will largely remain in the mother liquor.
-
Isolation: Collect the crystalline biuret by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
The Workhorse Method: Isocyanate-Based Syntheses
Reactions involving isocyanates are arguably the most versatile and widely employed methods for accessing a diverse range of substituted biurets. These syntheses can be tuned by controlling stoichiometry and reaction conditions to achieve desired substitution patterns.
Reaction of Isocyanates with Ureas
This is a powerful method for producing 1,3,5-trisubstituted or higher-substituted biurets. The reaction involves the addition of an isocyanate to a pre-formed substituted urea.
The reaction is driven by the electrophilicity of the isocyanate carbon and the nucleophilicity of the urea nitrogen atoms. The reaction typically requires elevated temperatures (often >100°C) to proceed at a practical rate.[6] The choice of solvent is critical; aprotic, non-reactive solvents like toluene or xylene are preferred to avoid side reactions with the isocyanate. The reaction is reversible, and careful control of temperature and reaction time is necessary to prevent decomposition back to the starting materials.[6]
Caption: Synthesis of a Substituted Biuret from an Isocyanate and a Urea.
-
Apparatus Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,3-dimethylurea (8.81 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of anhydrous toluene.
-
Reactant Addition: While stirring under a nitrogen atmosphere, add phenyl isocyanate (11.91 g, 0.1 mol) dropwise via a syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration. Recrystallize from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure 1,3-dimethyl-5-phenylbiuret.
Reaction of Isocyanates with Amines
This one-pot or stepwise approach is highly effective for generating symmetrically or asymmetrically substituted biurets. The key is controlling the stoichiometry. An excess of isocyanate relative to the amine is required to drive the reaction past the initial urea formation stage.[7][8]
The reaction proceeds in two distinct stages:
-
Urea Formation: The amine rapidly and exothermically reacts with one equivalent of isocyanate to form a disubstituted urea.[6][9]
-
Biuret Formation: A second equivalent of isocyanate then reacts with the newly formed urea (as described in section 3.1) to yield the biuret.[6][9]
This process is typically conducted at elevated temperatures (100-200°C) to facilitate the second, slower step of biuret formation.[7] The ratio of isocyanate to amine is the critical parameter; a ratio of at least 2:1 is needed for biuret formation, while higher ratios (e.g., 6:1) can be used to maximize the yield of polyisocyanate biurets.[8]
Alternative Pathways: Synthesis via Allophanate Intermediates
For certain substitution patterns, particularly 1,5-disubstituted biurets, pathways involving allophanate intermediates offer a strategic advantage.[10] These methods provide an alternative to the direct use of isocyanates with ureas, which can sometimes give low yields for specific substrates.[10]
From Allophanyl Azides
This novel method is particularly well-suited for the synthesis of 1,5-disubstituted biurets.[10] The key intermediates, 4-substituted allophanyl azides, react smoothly with primary amines to give high yields of the corresponding biurets.[10]
Caption: Experimental Workflow for Biuret Synthesis via Allophanyl Azides.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-5-isopropylbiuret
This protocol is adapted from the general method described in the literature.[10]
-
Synthesis of 4-Isopropylallophanyl Azide (Intermediate):
-
Prepare the corresponding allophanic ester and convert it to 4-isopropylallophanyl hydrazide using standard methods.
-
Dissolve the hydrazide in a mixture of acetic acid and water. Cool to 0°C.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C.
-
Stir for 30 minutes. The azide often separates as an oil or solid. Extract into a suitable organic solvent (e.g., dichloromethane), wash with cold sodium bicarbonate solution, and dry over sodium sulfate. Use this unstable intermediate immediately in the next step.
-
-
Biuret Formation:
-
Dissolve the crude 4-isopropylallophanyl azide (0.1 mol) in 150 mL of benzene.
-
Add benzylamine (10.7 g, 0.1 mol) and stir the mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and maintain for 1-2 hours, monitoring for the evolution of nitrogen gas to cease.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid residue by recrystallization from a suitable solvent to yield the pure 1-benzyl-5-isopropylbiuret.
-
Modern & Green Approaches: Phosgene-Free Synthesis
Driven by the need for safer and more environmentally benign chemical processes, significant effort has been dedicated to developing phosgene-free synthetic routes. Phosgene and its derivatives are highly toxic, making their elimination a key goal in modern organic synthesis.
Rationale and Key Reagents
Phosgene-free methods often rely on alternative carbonyl sources that can mimic the reactivity of phosgene or isocyanates without the associated hazards. Diphenyl carbonate (DPC) has emerged as a particularly useful reagent.[11][12] It can react with amines to form carbamate intermediates, which can then be further elaborated into ureas and, subsequently, biurets under appropriate conditions. These methods often require catalysis and represent a growing area of research aimed at sustainable chemical production.[11][13]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route is dictated by the target molecule's substitution pattern, the availability of starting materials, and the desired scale of the reaction.
| Methodology | Primary Starting Materials | Typical Conditions | Advantages | Limitations & Challenges |
| Thermal Condensation | Urea, Substituted Ureas | 140-200°C, often under vacuum.[4][5] | Simple, direct route for unsubstituted or symmetrically substituted biurets.[1] | High temperatures required; formation of by-products (triuret, cyanuric acid); limited scope for complex substitutions.[2] |
| Isocyanate + Urea | Isocyanate, Substituted Urea | 100-120°C, aprotic solvent.[6] | Versatile for poly-substituted biurets; good control over substitution pattern. | Isocyanates are hazardous; reaction can be reversible; requires synthesis of urea precursor.[6] |
| Isocyanate + Amine | Isocyanate, Amine | 100-200°C, excess isocyanate.[7] | Good for one-pot synthesis; adaptable for various substitution patterns. | Requires careful stoichiometric control (≥2:1 NCO:NH₂) to avoid stopping at the urea stage; isocyanate handling.[8] |
| Allophanyl Azide | Allophanic Ester, Hydrazine, Amine | Multi-step; final step at reflux. | High yields for specific patterns, especially 1,5-disubstituted biurets.[10] | Multi-step synthesis required; involves unstable azide intermediates.[10] |
| Phosgene-Free | Diphenyl Carbonate, Amines | Catalytic, varied conditions. | Avoids highly toxic phosgene; greener and safer approach.[11][13] | May require catalyst development; can be multi-step; newer methods may not be as broadly applicable yet. |
Conclusion and Future Outlook
The synthesis of substituted biurets is a mature yet evolving field. While classical methods based on thermal condensation and isocyanate chemistry remain foundational, the future of biuret synthesis lies in the development of more efficient, selective, and sustainable methodologies. Key areas for future research include the design of novel catalysts to promote biuret formation under milder conditions and the expansion of the substrate scope for phosgene-free alternatives.[2] By understanding the principles and practical considerations outlined in this guide, researchers are well-equipped to tackle the challenges of synthesizing these vital compounds for the advancement of chemical and pharmaceutical science.
References
- Benchchem. (2025). .
- Gueguen, et al. (2007). Synthesis of biurets and isocyanates with alkoxysilane functions, formulations containing same and use thereof.
- Tischer, S., et al. (2019). Thermodynamics and reaction mechanism of urea decomposition. RSC Publishing.
- ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e).
- Wang, Z., et al. (2021).
- Irwin, S., et al. (1968). Preparation of biuret polyisocyanates.
- Tischer, S., et al. (2020). Thermodynamics and reaction mechanism of urea decomposition.
- TREA. (2024). PROCESS FOR PRODUCING UREA AND BIURET.
- Gueguen, et al. (2009). Synthesis of biurets and isocyanates with alkoxysilane functions, formulations containing same and use thereof.
- ResearchGate. (n.d.). Formation of polyurethane, polyurea, and biuret-type structures.
- Jacobson, R. (1939). Preparation of biuret.
- Solo, A. J., & Singh, B. (1966). THE SYNTHESIS OF SUBSTITUTED BIURETS. Canadian Science Publishing.
- Yakeya, D., et al. (2020). Phosgene-free and Chemoselective Synthesis of Novel Polyureas from Activated l-Lysine with Diphenyl Carbonate.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Biuret test.
- Lee, M., et al. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2020). Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea.
- ResearchGate. (2015).
- RSC Publishing. (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kiche.or.kr [kiche.or.kr]
- 3. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 4. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2145392A - Preparation of biuret - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US20070015895A1 - Synthesis of biurets and isocyanates with alkoxysilane functions, formulations containing same and use thereof - Google Patents [patents.google.com]
- 8. US3392183A - Preparation of biuret polyisocyanates - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Phosgene-free synthesis of polypeptides using activated urethane derivatives of α-amino acids: an efficient synthetic approach to hydrophilic polypeptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Framework for Screening the Antimicrobial Activity of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
Abstract
The escalating crisis of antimicrobial resistance demands the exploration of novel chemical scaffolds for new therapeutic agents. Biuret derivatives represent a class of compounds with diverse biological activities, yet their antimicrobial potential remains largely underexplored. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret . We present a series of validated, step-by-step protocols, from initial qualitative screening to quantitative determination of potency and bactericidal/bacteriostatic effects. The methodologies are grounded in established standards to ensure data integrity and reproducibility, forming a robust framework for assessing the potential of this and other novel compounds in the antimicrobial drug discovery pipeline.
Introduction: The Rationale for Screening Novel Biuret Derivatives
The relentless evolution of multidrug-resistant (MDR) pathogens constitutes a severe threat to global health. Consequently, there is an urgent need to identify and characterize new chemical entities (NCEs) that can overcome existing resistance mechanisms. The compound This compound is a biuret derivative, a class of molecules known for a range of biological activities.[1][2] While this specific compound is known as a metabolite of the insecticide Buprofezin, its intrinsic antimicrobial properties have not been characterized.[3] This application note provides the experimental foundation to rigorously investigate its potential as an antimicrobial agent. The described workflows are designed to first establish the existence of antimicrobial activity, then quantify its potency, and finally, to probe its fundamental mechanism of action.
Compound Profile and Preparation
A thorough understanding of the test compound's physicochemical properties is the cornerstone of any successful screening campaign.
Physicochemical Data
Summarized below are the key identifiers and computed properties for this compound.[3][4]
| Property | Value | Source |
| CAS Number | 107484-83-3 | [3] |
| Molecular Formula | C₁₅H₂₃N₃O₂ | [3] |
| Molecular Weight | 277.36 g/mol | [3] |
| IUPAC Name | 1-(tert-butylcarbamoyl)-3-phenyl-1-propan-2-ylurea | [3] |
Preparation of Stock Solutions
The choice of solvent is critical to ensure the compound is fully solubilized and does not precipitate during the assay, which could lead to erroneous results.
-
Recommended Solvent: Due to the organic nature of the compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.
-
Protocol:
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Dissolve the compound in 1 mL of 100% DMSO to create a 10 mg/mL stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.
-
Scientist's Note: The final concentration of DMSO in the assay wells should not exceed 1% (v/v), as higher concentrations can exhibit antimicrobial activity or affect microbial growth, thus confounding the results. Always include a solvent control (e.g., media with 1% DMSO) in your experiments.
Phase 1: Primary Screening for Antimicrobial Activity
The initial phase aims to qualitatively determine if the compound possesses any antimicrobial activity against a representative panel of microorganisms. The Agar Disk Diffusion assay is a widely used, cost-effective, and reliable method for this purpose.[5]
Agar Disk Diffusion Protocol
This method assesses the ability of a compound to diffuse through agar and inhibit the growth of a lawn of bacteria.[5]
-
Microorganism Preparation:
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[6]
-
-
Plate Inoculation:
-
Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure even coverage.
-
-
Disk Application:
-
Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Pipette a defined volume (e.g., 10 µL) of the compound's stock solution (or a desired dilution) onto a disk.
-
Apply 10 µL of the solvent (DMSO) to a separate disk as a negative control.
-
Apply a disk containing a standard antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi) as a positive control.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours for most bacteria.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. A zone of inhibition suggests the compound has antimicrobial activity.
-
Disk Diffusion Workflow
The following diagram outlines the key steps in the primary screening workflow.
Caption: Decision workflow for determining MBC after MIC.
Phase 4: Investigating the Mechanism of Action
Identifying a compound's molecular target is a crucial, albeit complex, step in drug development. While specific experiments depend on initial findings, several standard approaches can provide valuable insights into the mechanism of action (MoA). Common antibacterial MoAs include inhibition of cell wall synthesis, disruption of membrane integrity, inhibition of protein synthesis, or inhibition of nucleic acid synthesis. [7]
Hypothetical Bacterial Target Pathway
Many successful antibiotics, such as β-lactams, target the biosynthesis of peptidoglycan in the bacterial cell wall, a structure absent in human cells, providing selective toxicity. [7]The diagram below illustrates a hypothetical scenario where this compound inhibits a key enzyme in this pathway.
Caption: Hypothetical inhibition of a bacterial cell wall synthesis enzyme.
Recommended Next-Step Assays
-
Membrane Permeability Assays: Use fluorescent dyes like propidium iodide to determine if the compound disrupts bacterial cell membranes.
-
Macromolecular Synthesis Inhibition: Perform assays to see if the compound preferentially inhibits the synthesis of DNA, RNA, protein, or peptidoglycan.
-
In Silico Docking: Computational studies can predict binding interactions with known antimicrobial targets, such as enzymes involved in cell wall synthesis (e.g., MurB), to generate testable hypotheses. [8]
Conclusion
This application note provides a structured, multi-phased approach to systematically evaluate the antimicrobial potential of This compound . By following these established protocols, researchers can generate reliable, high-quality data to determine the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature. These findings will be critical in guiding further investigation and determining the potential of this and other novel biuret derivatives as leads in the ongoing search for next-generation antimicrobial agents.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46737750, this compound. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
- AN PharmaTech Co Ltd. (n.d.). This compound|107484-83-3.
-
Wikipedia. (n.d.). Biuret. Retrieved from [Link]
- BenchChem. (n.d.). Exploring 3-Methyl-5-phenylbiuret Derivatives for Antimicrobial Activity: Application Notes and Protocols.
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Retrieved from [Link]
-
Miyazaki, S., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 23(21), 13359. [Link]
Sources
- 1. Biuret - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C15H23N3O2 | CID 46737750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|107484-83-3--AN PharmaTech Co Ltd [anpharma.net]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: A Comprehensive Guide to Testing the Herbicidal Effects of Substituted Biurets
For Researchers, Scientists, and Drug Development Professionals
Introduction: Substituted Biurets as Photosystem II Inhibitors
Substituted biurets are a class of chemical compounds with a structural backbone related to urea.[1][2] Certain derivatives have demonstrated significant herbicidal activity, primarily by inhibiting photosynthesis.[3][4][5]
Mechanism of Action: Many substituted biurets, like other urea-based herbicides, function by inhibiting Photosystem II (PSII) within the chloroplasts of plant cells.[6][7][8] Specifically, they bind to the D1 protein of the PSII complex, blocking the plastoquinone (PQ) binding site.[9][10] This interruption of the electron transport chain halts ATP and NADPH production, which are essential for CO2 fixation and plant growth. The subsequent buildup of highly reactive molecules leads to lipid peroxidation and membrane damage, causing cellular leakage, necrosis, and ultimately, plant death.[6][10]
Caption: Mechanism of action of substituted biuret herbicides.
Pre-Experimental Preparation
Synthesis and Characterization of Substituted Biurets
The synthesis of substituted biurets can be achieved through various organic chemistry routes, often involving the reaction of isocyanates with ureas or amines.[1][11] For this protocol, it is assumed that the substituted biuret compounds have been synthesized, purified, and their structures confirmed using standard analytical techniques (e.g., NMR, mass spectrometry).[5]
Plant Species Selection
A standardized and reproducible herbicidal assay requires the careful selection of plant species. It is recommended to use both a target weed species and a non-target crop species to assess selectivity.
Table 1: Recommended Plant Species for Herbicidal Testing
| Role | Species | Common Name | Rationale |
| Monocot Weed | Echinochloa crus-galli | Barnyardgrass | A common and problematic grass weed in many crops. |
| Dicot Weed | Amaranthus retroflexus | Redroot Pigweed | A widespread broadleaf weed known for developing herbicide resistance.[12] |
| Monocot Crop | Zea mays | Corn/Maize | A major cereal crop.[13] |
| Dicot Crop | Glycine max | Soybean | A major leguminous crop. |
Growth Conditions
To ensure uniformity, all plants should be grown under controlled environmental conditions.[14]
-
Growth Medium: A commercial potting mix or a standardized soil mixture.
-
Pots: 10 cm diameter pots with drainage holes.
-
Temperature: 25-28°C during the day and 20-22°C at night.
-
Light: 16-hour photoperiod with a light intensity of approximately 400-500 µmol/m²/s.
-
Watering: Sub-irrigation or careful top-watering to avoid washing the herbicide off the foliage.
Experimental Protocol: Whole-Plant Greenhouse Bioassay
This protocol is designed to determine the dose-response relationship of the substituted biuret and to calculate the effective dose required to cause a 50% reduction in plant growth (ED50).[15][16] This methodology is adapted from established guidelines for herbicide efficacy testing.[17][18][19]
Caption: Experimental workflow for greenhouse bioassay.
Step-by-Step Methodology
-
Plant Propagation: Sow seeds of the selected species in pots and allow them to grow until they reach the 2-4 true leaf stage. This ensures a consistent developmental stage for herbicide application.[17]
-
Herbicide Formulation:
-
Prepare a stock solution of the substituted biuret in a suitable solvent (e.g., acetone or DMSO) with a surfactant (e.g., Tween 20 at 0.1% v/v) to ensure proper adhesion to the leaf surface.
-
Perform serial dilutions of the stock solution to create a range of at least 6-8 concentrations. A logarithmic series of concentrations is recommended to effectively capture the dose-response curve. A negative control (solvent and surfactant only) must be included.
-
-
Experimental Design:
-
For each plant species, assign at least four replicate pots for each herbicide concentration and the control group.
-
Arrange the pots in a completely randomized design within the greenhouse to minimize the effects of environmental gradients.[17]
-
-
Herbicide Application:
-
Use a calibrated laboratory sprayer to apply the herbicide solutions to the foliage of the plants. Ensure uniform coverage.
-
The application volume should be consistent across all treatments.
-
-
Incubation and Observation:
-
Return the treated plants to the greenhouse and maintain the specified growth conditions for 14-21 days.[17]
-
Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), and stunting.[6]
-
-
Data Collection:
-
At the end of the incubation period, harvest the above-ground biomass of each plant.
-
Dry the biomass in an oven at 70°C for 72 hours or until a constant weight is achieved.
-
Measure the dry weight of each sample.
-
Data Analysis and Interpretation
Calculating Growth Reduction
The herbicidal effect is quantified as the percent reduction in biomass compared to the untreated control:
Percent Growth Reduction = [1 - (Dry Weight of Treated Plant / Mean Dry Weight of Control Plants)] x 100
Dose-Response Analysis and ED50 Calculation
The primary endpoint of this assay is the ED50 value, which is the dose of the herbicide that causes a 50% reduction in plant growth.[20][21]
-
Plot the percent growth reduction against the logarithm of the herbicide concentration.
-
Fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the data.
Table 2: Example Data for Dose-Response Analysis of a Substituted Biuret on Amaranthus retroflexus
| Concentration (g/ha) | Log(Concentration) | Mean Dry Biomass (g) | % Growth Reduction |
| 0 (Control) | - | 2.50 | 0 |
| 10 | 1.00 | 2.25 | 10 |
| 30 | 1.48 | 1.75 | 30 |
| 100 | 2.00 | 1.20 | 52 |
| 300 | 2.48 | 0.60 | 76 |
| 1000 | 3.00 | 0.20 | 92 |
From a dose-response curve fitted to this data, the ED50 would be calculated.
Selectivity Assessment
Herbicide selectivity is the differential response of various plant species to a particular herbicide.[23][24] A desirable herbicide will control target weeds while causing minimal injury to the crop.
The selectivity index (SI) can be calculated as follows:
SI = ED50 of Crop Species / ED50 of Weed Species
A higher SI value indicates greater selectivity and a wider margin of safety for the crop.
Advanced Protocols and Considerations
-
Field Trials: Greenhouse results should be validated under field conditions to account for environmental variables and soil interactions.[25][26]
-
Resistance Testing: To confirm herbicide resistance in a weed population, a dose-response assay comparing the suspected resistant population to a known susceptible population is necessary.[19][27][28][29] The Weed Science Society of America (WSSA) provides guidelines for confirming resistance.[30][31]
-
Mode of Action Studies: While this protocol assesses the overall herbicidal effect, further biochemical assays (e.g., chlorophyll fluorescence measurements) can be used to confirm inhibition of PSII.
Conclusion
This protocol provides a robust framework for the systematic evaluation of the herbicidal properties of substituted biurets. By adhering to these standardized methods, researchers can generate reliable and comparable data on the efficacy and selectivity of novel herbicidal compounds, contributing to the development of new weed management solutions.
References
- The Core Mechanism of Action of PSII-Inhibiting Herbicides: A Technical Guide. Benchchem.
- Photosystem II Inhibitors | Herbicide Symptoms. UC Agriculture and Natural Resources.
- Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis. passel.
- Lecture Inhibition of Photosynthesis Inhibition at Photosystem II.
- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1.
- Design, Synthesis and Herbicidal Evaluation of Novel Urea Derivatives with Inhibition Activity to Root Growth. Semantic Scholar.
- Series 810 - Product Performance Test Guidelines. US EPA.
- EPA Releases Three Final Test Guidelines for Antimicrobial Pesticide Efficacy. (2018-03-02).
- Test Guidelines for Pesticides and Toxic Substances. US EPA.
- oecd guideline for the testing of chemicals. (2006-07-19).
- OECD 208 Terrestrial Plant Toxicity Test for Herbicides - Testing Laboratory. Eurolab.
- Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests. US EPA. (2025-05-15).
- EPA Issues Final Ecological Effects, Antimicrobial Efficacy Test Guidelines. (2012-06-26).
- Urea derivatives and their use as herbicides. Google Patents.
- Guidelines for the Testing of Chemicals. OECD.
- Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives.
- OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Biotecnologie BT. (2009-09-07).
- Literature review on the synthesis of substituted biurets. Benchchem.
- Design, Synthesis and Herbicidal Evaluation of Novel Urea Derivatives with Inhibition Activity to Root Growth | Request PDF. ResearchGate. (2022-11-05).
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH. (2015-07-02).
- OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
- Herbicide Resistance. Weed Science Society of America.
- Selectivity of herbicides. SciSpace.
- Determining the Selectivity of Herbicides and Assessing Their Effect on Plant Roots -A Case Study with Indaziflam and Glyphosate Herbicides. ResearchGate. (2016-02-04).
- Confirming Resistance. Herbicide Resistance Action Committee.
- Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science. (2017-06-12).
- Using the Take Action Herbicide Classification Chart. Getting Rid Of Weeds. (2016-01-01).
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
- Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology | Cambridge Core. (2021-04-06).
- Overview of herbicide mechanisms of action. PMC - NIH.
- Weed Science Society of America Endorses Strategies to Reduce the Threat of Herbicide Resistance to Agricultural Productivity. (2012-04-30).
- Herbicide Resistance Management Decision Aid. University of Wisconsin–Madison.
- Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates.
- Mechanisms of action of herbicides. CABI Digital Library.
- Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. PMC - NIH. (2022-04-06).
- Fitting dose-response curve to identify herbicide efficacy and ED 50 value in mixture. (2017-12-22).
- Biuret test. Wikipedia.
- Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. PMC - NIH.
- Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives. CoLab. (2024-01-25).
- Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Society of Weed Science (ISWS). (2017-05-14).
- Calculated ED50 (effective dose, g a.i./ha) and RF (resistance factor). ResearchGate.
- Biuret Test The biuret test is a chemical test that can be used to check for the presence of peptide bonds in a given analyte. T.
- ED50. StatPearls - NCBI Bookshelf - NIH.
- Estimated ED 50 values for glyphosate-selected and control Alopecurus... ResearchGate.
- Biuret test - Definition and Examples. Biology Online Dictionary. (2023-03-03).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4013452A - Urea derivatives and their use as herbicides - Google Patents [patents.google.com]
- 4. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 5. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 7. wssa.net [wssa.net]
- 8. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 11. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Techniques for Greenhouse Evaluation of Herbicides on Saltcedar | Weed Science | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. isws.org.in [isws.org.in]
- 17. ia801304.us.archive.org [ia801304.us.archive.org]
- 18. testinglab.com [testinglab.com]
- 19. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. biotecnologiebt.it [biotecnologiebt.it]
- 26. images.chemycal.com [images.chemycal.com]
- 27. wssa.net [wssa.net]
- 28. Confirming Resistance | Herbicide Resistance Action Committee [hracglobal.com]
- 29. growiwm.org [growiwm.org]
- 30. wssa.net [wssa.net]
- 31. wcws.webhosting.cals.wisc.edu [wcws.webhosting.cals.wisc.edu]
Application Note: High-Sensitivity Detection of Buprofezin Metabolite BF11 (Phenylbiuret) Using QuEChERS Extraction and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note provides a comprehensive, field-proven protocol for the quantitative analysis of Phenylbiuret (BF11), a key metabolite of the insecticide Buprofezin. Buprofezin is a widely used insect growth regulator, and monitoring its metabolites is crucial for environmental assessment and food safety compliance.[1][2] This guide details a robust workflow combining a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method with high-sensitivity analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers in environmental science, food safety, and toxicology, providing step-by-step instructions and explaining the scientific rationale behind each procedural choice to ensure accuracy, reproducibility, and trustworthiness in results.
Introduction to Buprofezin and Metabolite BF11
Buprofezin ((EZ)-2-tert-butylimino-3-isopropyl-5-phenyl-1,3,5-thiadiazinan-4-one) is a thiadiazine-class insecticide that inhibits chitin biosynthesis, primarily targeting larval stages of insects like whiteflies and leafhoppers.[2] Its widespread use in agriculture necessitates the monitoring of its residues and metabolic fate in various matrices.[3]
Metabolite BF11, chemically identified as Phenylbiuret, is a significant transformation product of Buprofezin found in rats and environmental systems.[1][4] Due to its distinct chemical structure and potential toxicological relevance, sensitive and specific analytical methods are required for its detection. This protocol focuses on LC-MS/MS, which offers superior selectivity and sensitivity compared to older gas chromatography (GC) or high-performance liquid chromatography with UV detection (HPLC-UV) methods for this class of compounds.[3][5]
Analyte Properties:
| Compound | Chemical Name | Formula | Molecular Weight |
| Buprofezin | 2-(tert-butylimino)-5-phenyl-3-(propan-2-yl)-1,3,5-thiadiazinan-4-one | C16H23N3OS | 305.44 g/mol [6] |
| Metabolite BF11 | 1-Phenylbiuret (Phenylbiuret) | C8H9N3O2 | 195.18 g/mol |
Principle of the Analytical Workflow
The analytical strategy is built on two core components: efficient sample preparation to isolate the analyte from complex matrices and highly selective instrumental analysis for unambiguous detection and quantification.
-
Sample Preparation (QuEChERS): The QuEChERS method is employed for its efficiency and effectiveness in multi-residue pesticide analysis.[7][8] The process involves:
-
Extraction: A homogenized sample is extracted with acetonitrile, a solvent chosen for its ability to efficiently extract a broad range of pesticides with minimal co-extraction of lipids and other nonpolar matrix components.
-
Salting-Out & pH Buffering: Anhydrous magnesium sulfate (MgSO₄) and other salts are added to induce phase separation between the aqueous sample components and the acetonitrile layer. Buffering salts (e.g., citrates) are used to maintain a stable pH, which is critical for the stability of pH-sensitive analytes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is further purified by mixing it with sorbents that remove specific matrix interferences. This "cleanup" step is vital for protecting the analytical instrument and reducing matrix effects during ionization.[8]
-
-
Instrumental Analysis (LC-MS/MS): The purified extract is analyzed using LC-MS/MS.
-
Liquid Chromatography (LC): Reversed-phase chromatography separates BF11 from other co-extracted compounds based on its polarity.
-
Tandem Mass Spectrometry (MS/MS): The analyte is ionized (typically via electrospray ionization, ESI) and detected using Multiple Reaction Monitoring (MRM). This technique provides exceptional specificity by monitoring a unique precursor-to-product ion transition for BF11, virtually eliminating false positives.[9]
-
Below is a diagram illustrating the complete analytical workflow.
Caption: Workflow for BF11 analysis.
Detailed Protocols
Reagents and Materials
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Standards: Certified reference standards of Phenylbiuret (BF11) and a suitable internal standard (e.g., a stable isotope-labeled analogue or a compound with similar chemical properties not present in the samples).
-
Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate.
-
QuEChERS Kits: Pre-packaged extraction salts and d-SPE tubes are recommended for consistency (e.g., AOAC 2007.01 or EN 15662 formulations).[8] A common d-SPE formulation includes MgSO₄ and Primary Secondary Amine (PSA). For high-fat matrices, C18 sorbent may be added.
-
Equipment: High-speed homogenizer, centrifuge (capable of >3000 xg), vortex mixer, analytical balance, syringe filters (0.22 µm PTFE).
Standard Solution Preparation
-
Primary Stock (1000 µg/mL): Accurately weigh 10 mg of BF11 reference standard and dissolve in 10 mL of acetonitrile in a Class A volumetric flask. Store at -20°C.
-
Working Standard (10 µg/mL): Dilute the primary stock 1:100 with acetonitrile.
-
Calibration Standards (0.1 - 50 ng/mL): Prepare a series of calibration standards by serial dilution of the working standard in a solvent that mimics the final sample extract composition (e.g., 50:50 acetonitrile:water) or by preparing matrix-matched standards to compensate for matrix effects.[10]
Protocol 1: Sample Extraction and Cleanup (QuEChERS AOAC 2007.01 Method)
-
Homogenization: Weigh 15 ± 0.1 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Fortification: For quality control (QC) samples, spike with a known amount of BF11 standard solution and let it sit for 30 minutes to allow for interaction with the matrix.
-
Extraction:
-
Add 15 mL of 1% acetic acid in acetonitrile to the tube.
-
Add the internal standard.
-
Cap tightly and shake vigorously for 1 minute using a vortex mixer or mechanical shaker.[11]
-
-
Salting Out:
-
Add the QuEChERS AOAC 2007.01 extraction salt packet (6 g anhydrous MgSO₄, 1.5 g anhydrous sodium acetate).
-
Immediately cap and shake vigorously for 1 minute. The MgSO₄ is exothermic and absorbs water, driving the partitioning.
-
-
Centrifugation: Centrifuge at ≥3000 xg for 5 minutes. Three distinct layers should form: a solid plant material layer at the bottom, a small water layer, and the top acetonitrile layer containing the analytes.
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA.
-
Rationale: PSA is a weak anion exchanger that effectively removes organic acids, sugars, and fatty acids. MgSO₄ removes any remaining water.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed (e.g., >10,000 xg) for 2 minutes to pellet the d-SPE sorbent.
-
Final Extract: Carefully transfer the supernatant into an autosampler vial. The sample is now ready for LC-MS/MS analysis.
Caption: QuEChERS sample preparation workflow.
Protocol 2: LC-MS/MS Instrumental Analysis
The following parameters serve as a starting point and must be optimized on the specific instrument used.
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC System |
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, <2 µm particle size) |
| Column Temp. | 40 °C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 10% B hold for 0.5 min, ramp to 95% B over 6 min, hold for 2 min, return to 10% B and equilibrate for 2 min. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 - 500 °C |
| Gas Flow | Optimize for instrument |
MRM Transitions for Phenylbiuret (BF11): The precursor ion for BF11 in positive ESI mode will be the protonated molecule, [M+H]⁺, at m/z 196.2. Product ions must be determined by infusing a standard solution and performing a product ion scan. Plausible transitions are suggested below.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |
| BF11 | 196.2 | To be determined (e.g., ~120.1 from loss of NHCONH2) | To be determined (e.g., ~93.1 from aniline fragment) | Optimize experimentally |
| Internal Std. | [M+H]⁺ | To be determined | To be determined | Optimize experimentally |
Method Validation and Quality Control
To ensure data trustworthiness, the method must be validated according to established guidelines (e.g., SANTE/11312/2021).[12] Key validation parameters include:
-
Linearity: Analyze calibration standards across the expected concentration range (e.g., 0.1 - 50 ng/mL). A linear regression with a coefficient of determination (R²) ≥ 0.99 is required.
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision. Typically determined as the lowest spike level with a signal-to-noise ratio >10 and recovery within 70-120%.[13] For many pesticides, an LOQ of 0.01 mg/kg (10 µg/kg) is achievable.[3]
-
Accuracy (Recovery): Analyze spiked blank matrix samples at multiple concentration levels (e.g., LOQ, 10x LOQ). Mean recoveries should be within 70-120%.
-
Precision (RSD): Calculate the relative standard deviation (RSD) for replicate analyses (n≥5) at each spike level. Intra-day precision (repeatability) should be ≤20%.
-
Matrix Effects: Evaluate the suppression or enhancement of the analyte signal caused by co-eluting matrix components by comparing the response of a standard in solvent to a standard spiked into a blank matrix extract.
Conclusion
This application note provides a detailed and robust framework for the analysis of the Buprofezin metabolite BF11 (Phenylbiuret). The combination of a streamlined QuEChERS sample preparation workflow and the high selectivity of LC-MS/MS analysis allows for reliable and sensitive quantification in complex matrices. Adherence to the described protocols, combined with proper method validation, will ensure the generation of high-quality, defensible data for regulatory, research, and safety assessment purposes.
References
- U.S. Environmental Protection Agency. (1997). Residue Analytical Methods: Buprofezin; RAM No. BF/10/97.
-
Lee, J. H., & Jang, H. I. (2010). Determination of Buprofezin Residues in Rice and Fruits Using HPLC with LC/MS Confirmation. ResearchGate. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Buprofezin (173). Retrieved from [Link]
-
Li, Y., et al. (2024). Generating Monoclonal Antibodies against Buprofezin and Developing Immunoassays for Its Residue Detection in Tea Samples. PMC. Retrieved from [Link]
-
Kim, Y., et al. (2021). Effect of Processing on Residual Buprofezin Levels in Ginseng Products. Semantic Scholar. Retrieved from [Link]
-
Ministry of Health and Welfare, Taiwan. (2017). Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (5). Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). 5.4 BUPROFEZIN (173) TOXICOLOGY. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Tert-butylimino)-5-phenyl-3-(propan-2-yl)-1,3,5-thiadiazinan-4-one. Retrieved from [Link]
-
Müller, C. (2022). New approaches in QuEChERS sample preparation for pesticide and pollutant analysis. Ludwig-Maximilians-Universität München. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Buprofezin on Newcrom R1 HPLC column. Retrieved from [Link]
-
Cole-Parmer. (n.d.). The QuEChERS Workflow for Pesticide Residue Analysis. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Buprofezin Is Metabolized by CYP353D1v2, a Cytochrome P450 Associated with Imidacloprid Resistance in Laodelphax striatellus. PMC - PubMed Central. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Buprofezin. NIST WebBook. Retrieved from [Link]
-
Lehotay, S. J. (2011). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. PubMed. Retrieved from [Link]
-
Restek. (n.d.). QuEChERS Methodology: AOAC Method. NUCLEUS information resources. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). BUPROFEZIN (173). Retrieved from [Link]
-
Majumder, S., et al. (2022). A liquid chromatographic method for determination of acetamiprid and buprofezin residues and their dissipation kinetics in paddy matrices and soil. PubMed. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Buprofezin (Ref: PP 618). AERU. Retrieved from [Link]
-
Svedberg, U. (2015). Pesticide Screening Method with UPLC-MS/MS. Diva-Portal.org. Retrieved from [Link]
-
Health Canada Pest Management Regulatory Agency. (2016). Buprofezin. Retrieved from [Link]
-
ResearchGate. (n.d.). A novel HPLC-DAD method with dilute-and-shoot sample preparation technique for the determination of buprofezin, dinobuton and chlorothalonil in food, environmental and biological samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical LC–MS/MS chromatograms of buprofezin, imidacloprid, difenoconazole, and pyraclostrobin. Retrieved from [Link]
-
USDA Food Safety and Inspection Service. (n.d.). Confirmation of Pesticides by GC/MS/MS. Retrieved from [Link]
-
MDPI. (2024). Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees. Retrieved from [Link]
Sources
- 1. fao.org [fao.org]
- 2. Buprofezin (Ref: PP 618) [sitem.herts.ac.uk]
- 3. A liquid chromatographic method for determination of acetamiprid and buprofezin residues and their dissipation kinetics in paddy matrices and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(Tert-butylimino)-5-phenyl-3-(propan-2-yl)-1,3,5-thiadiazinan-4-one | C16H23N3OS | CID 50367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. Buprofezin [webbook.nist.gov]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Exploration of Substituted Biurets in Drug Discovery
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for Research Use Only (RUO). The protocols and insights described herein are for informational purposes and should be adapted and validated for specific experimental contexts. The hypothetical compound, 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret, is used as a structural archetype to illustrate the principles of a drug discovery campaign for the broader class of substituted biurets.
Introduction: The Biuret Scaffold - A Privileged Substructure in Medicinal Chemistry?
Substituted biurets, characterized by the core structure HN(C(O)NR'R'')₂, represent a class of organic compounds with significant potential in medicinal chemistry and drug development.[1] Their diverse biological activities stem from a unique combination of structural features. The presence of multiple hydrogen bond donors and acceptors allows for intricate interactions with biological targets, while the customizable substitution patterns at the N1, N3, and N5 positions provide a rich scaffold for tuning physicochemical properties and exploring structure-activity relationships (SAR).[2] While the parent compound, biuret, is a simple condensation product of two urea molecules, its substituted derivatives offer a vast chemical space for the discovery of novel therapeutics.[3]
This guide provides a comprehensive framework for the investigation of substituted biurets, using this compound as a representative example. We will delve into synthetic strategies, outline a hypothetical drug discovery workflow from initial screening to preclinical evaluation, and provide detailed protocols for key assays.
Therapeutic Potential of Substituted Biurets
The biuret scaffold has been explored in various therapeutic areas, demonstrating a range of pharmacological activities. Notable examples include:
-
Antiviral Activity: Certain biuret derivatives have been synthesized and evaluated as potential inhibitors of viral enzymes, such as HIV-1 protease.[4]
-
Anticancer Properties: Studies have shown that some biurets exhibit cytotoxicity against human cancer cell lines, suggesting their potential as antineoplastic agents.[5]
-
Enzyme Inhibition: The structural features of biurets make them suitable candidates for targeting enzyme active sites. Glycosyl biuret derivatives, for instance, have been investigated as potential glycoenzyme inhibitors.[6]
-
Central Nervous System (CNS) Activity: Although less explored, the potential for biuret derivatives to modulate CNS targets is an emerging area of interest, with some related structures showing anticonvulsant properties.[7]
Given this diverse potential, a systematic approach to the synthesis and evaluation of novel biuret libraries is warranted.
Part 1: Synthesis of Substituted Biurets
The generation of a library of diverse biuret analogues is the first step in any screening campaign. Several synthetic strategies can be employed.[1]
Protocol 1.1: Synthesis via Isocyanate Addition to a Substituted Urea
This is a common and versatile method for preparing 1,3,5-substituted biurets.
Rationale: This two-step process allows for the systematic variation of substituents at the N1, N3, and N5 positions, which is crucial for building a diverse chemical library for SAR studies.
Step-by-Step Protocol:
-
Synthesis of the Substituted Urea:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary or secondary amine (R¹R²NH) (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired isocyanate (R³-N=C=O) (1.0 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude urea can often be used in the next step without further purification, or it can be purified by recrystallization or column chromatography.
-
-
Formation of the Biuret:
-
Dissolve the synthesized urea (1.0 eq) in an anhydrous solvent (e.g., THF or acetonitrile).
-
Add a second isocyanate (R⁵-N=C=O) (1.1 eq) to the solution.
-
The reaction can be run at room temperature or gently heated (e.g., 50-70 °C) to drive it to completion. The use of a catalyst, such as a tertiary amine (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin dilaurate), can accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting biuret derivative by column chromatography on silica gel or by recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Visualization: Synthetic Workflow
Caption: General workflow for the synthesis of 1,3,5-substituted biurets.
Part 2: A Hypothetical Drug Discovery Workflow for a Novel Biuret Series
Let us assume a hypothetical scenario where a high-throughput screen has identified this compound as a modest inhibitor of a novel therapeutic target, "Kinase X," implicated in a specific cancer type. The following workflow outlines the subsequent steps to develop this initial "hit" into a potential "lead" compound.
Hit Confirmation and Initial Characterization
The first step is to confirm that the observed activity is real and not an artifact.
Protocol 2.1.1: Hit Confirmation with Resynthesized Material
-
Resynthesize this compound using a confirmed synthetic route (e.g., Protocol 1.1).
-
Confirm the identity and purity (>95%) of the resynthesized compound using analytical techniques (NMR, LC-MS, HRMS).
-
Retest the compound in the primary screening assay for Kinase X inhibition to ensure the activity is reproducible.
Protocol 2.1.2: Biophysical Assays for Direct Target Engagement
To confirm that the compound directly binds to Kinase X, a series of biophysical assays can be employed.[8][9]
| Assay | Principle | Information Gained | Typical Concentration Range |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Measures the change in the melting temperature (Tm) of a protein upon ligand binding. | Direct binding confirmation, relative affinity. | 1-100 µM |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein. | Binding affinity (KD), kinetics (kon, koff). | Varies with affinity |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[10] | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS). | Varies with affinity |
Rationale: These assays provide orthogonal evidence of direct binding, reducing the likelihood of false positives from the primary screen.[] They also provide initial quantitative data on binding affinity, which is crucial for subsequent SAR studies.[12]
In Vitro Assay Cascade
Once direct binding is confirmed, a cascade of in vitro assays is used to further characterize the compound's activity and selectivity.
-
Perform a dose-response experiment using a biochemical assay for Kinase X activity (e.g., a fluorescence-based assay measuring ATP consumption or peptide phosphorylation).
-
Test the compound over a range of concentrations (e.g., 10-point, 3-fold serial dilutions starting from 100 µM).
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the resulting dose-response curve.
Cell-based assays are critical to determine if the compound can enter cells and inhibit the target in a more physiologically relevant context.[13][14]
-
Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ assay to confirm that the compound binds to Kinase X within intact cells.[12]
-
Functional Cellular Assay: Measure the inhibition of a downstream signaling event known to be regulated by Kinase X (e.g., phosphorylation of a substrate protein) using techniques like Western blotting or a cell-based ELISA.
-
Cell Viability/Cytotoxicity Assay: Assess the compound's effect on the proliferation of cancer cell lines that are dependent on Kinase X activity.[15] Use a standard assay like CellTiter-Glo® to measure ATP levels as an indicator of cell viability.
Visualization: In Vitro Screening Cascade
Caption: A typical in vitro screening cascade for a hit compound.
Structure-Activity Relationship (SAR) and Lead Optimization
The data from the in vitro assays will guide the synthesis of new biuret analogues to improve potency, selectivity, and drug-like properties.[16][17]
Strategy:
-
Systematic Modification: Synthesize analogues by varying the substituents at the N1 (tert-butyl), N3 (isopropyl), and N5 (phenyl) positions of the parent compound.
-
Data Analysis: Correlate the changes in chemical structure with the changes in biological activity to identify key structural features required for potency.[2] For example:
-
Is the bulky tert-butyl group at N1 optimal, or would a smaller or cyclic group be better?
-
How does varying the electronics of the phenyl ring at N5 (e.g., adding electron-donating or electron-withdrawing groups) affect activity?
-
-
Property Optimization: In parallel, assess the physicochemical properties of the new analogues, such as solubility, lipophilicity (LogP), and metabolic stability (using liver microsome assays).
-
Iterative Design: Use the emerging SAR to design and synthesize the next generation of compounds in an iterative cycle.[18]
In Vivo Evaluation of a Lead Compound
Once a lead compound with good in vitro potency, selectivity, and properties has been identified, it is advanced to in vivo studies.[19]
-
Animal Model: Typically, mice or rats are used for initial PK studies.[20]
-
Dosing: Administer the compound via different routes (e.g., intravenous (IV) and oral (PO)) to determine key parameters.
-
Sample Collection: Collect blood samples at various time points after dosing.
-
Analysis: Analyze the plasma samples using LC-MS/MS to determine the concentration of the compound over time.
-
Parameter Calculation: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[21]
-
Animal Model of Disease: Use an appropriate in vivo model, such as a xenograft model where human cancer cells expressing Kinase X are implanted into immunocompromised mice.[22][23]
-
Treatment Regimen: Based on the PK data, establish a dosing regimen (dose and schedule) that is expected to maintain a therapeutic concentration of the compound.
-
Efficacy Readouts: Monitor tumor growth over time. At the end of the study, tumors can be excised and analyzed for biomarkers of target engagement (e.g., reduction in phosphorylated substrate).
-
Tolerability: Monitor the animals for signs of toxicity, such as weight loss or changes in behavior.
Visualization: Overall Drug Discovery Workflow
Caption: A simplified overview of a drug discovery project workflow.
Conclusion
The substituted biuret scaffold offers a promising starting point for the development of novel therapeutics. While the specific compound this compound currently has limited data in the public domain regarding its use in drug discovery, the principles outlined in this guide provide a robust framework for its evaluation and for the broader exploration of this chemical class. Through systematic synthesis, a well-designed in vitro and in vivo screening cascade, and iterative, SAR-driven medicinal chemistry, the potential of substituted biurets as a source of new medicines can be thoroughly investigated.
References
-
An, F., & Wu, H. (2023). A review for cell-based screening methods in drug discovery. Frontiers in Bioengineering and Biotechnology, 11, 1189139. [Link][13]
-
Ciulli, A. (2018). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Methods in Molecular Biology (Vol. 1764, pp. 29-45). Humana Press. [Link][8]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link][14]
-
An, F., et al. (2021). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link][24]
-
Ichor Life Sciences. (n.d.). Biophysical Assays. Retrieved from [Link][9]
-
Tatum, N. J., & Jones, A. M. (2017). Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. Molecules, 22(12), 2119. [Link][12]
-
Patsnap. (2025). What models are used in in vivo pharmacokinetics studies? Synapse. [Link][20]
-
Creative Animodel. (n.d.). In vivo Efficacy Testing. Retrieved from [Link][22]
-
D'Acunto, E., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link][10]
-
Al-Said, M. S., et al. (2010). Synthesis and cytotoxicity of some biurets against human breast cancer T47D cell line. Bioorganic & Medicinal Chemistry Letters, 20(19), 5772-5775. [Link][5]
-
Pharmaron. (n.d.). In Vivo Models For Efficacy Testing. Retrieved from [Link][19]
-
CliniSciences. (n.d.). In vivo efficacy testing. Retrieved from [Link][23]
-
Ghiasifar, Z., et al. (2021). Synthesis of Biuret Derivatives as Potential HIV-1 Protease Inhibitors Using (LDHs-g-HMDI-Citric Acid), as a Green Recyclable Catalyst. Bulletin of the Korean Chemical Society, 42(1), 118-125. [Link][4]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link][21]
-
El-Sokkary, R. I., et al. (2012). Synthesis of new glycosyl biuret and urea derivatives as potential glycoenzyme inhibitors. Carbohydrate Research, 357, 69-76. [Link][6]
-
Gale, G. R., Smith, A. B., & Hynes, J. B. (1968). Hydroxyurea derivatives: 1-hydroxybiuret and 3-hydroxybiuret. Proceedings of the Society for Experimental Biology and Medicine, 127(4), 1191–1196. [Link][25]
-
Wackett, L. P., et al. (2011). A New Family of Biuret Hydrolases Involved in S-Triazine Ring Metabolism. Journal of Bacteriology, 193(15), 3949–3956. [Link][26]
-
ResearchGate. (n.d.). Structural activity relationship (SAR) of the target... [Image]. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Biuret – Knowledge and References. Retrieved from [Link][27]
-
Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. Retrieved from [Link][16]
-
Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link][2]
-
White, H. S., et al. (2011). Small molecule anticonvulsant agents with potent in vitro neuroprotection. Epilepsy Research, 93(2-3), 123-131. [Link]
-
Sternberg, M. J. E., & King, R. D. (1998). Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). In Data Mining and Knowledge Discovery in Databases. Springer. [Link][28]
-
White, H. S., et al. (2012). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. ACS Chemical Neuroscience, 3(10), 771–779. [Link]
-
Butts, C. L., et al. (2013). Cross-reactivity of amino acids and other compounds in the biuret reaction: interference with urinary peptide measurements. Clinical Chemistry, 59(4), 708-717. [Link]
-
Gherman, C. A., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 27(3), 1032. [Link]
-
Wu, J., et al. (2018). Synthetic Receptors for Early Detection and Treatment of Cancer. Molecules, 23(11), 2824. [Link]
-
Cetenko, W. A., et al. (1987). Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. Journal of Medicinal Chemistry, 30(5), 929-932. [Link]
-
Deadman, J. J., et al. (2013). Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. ACS Medicinal Chemistry Letters, 4(10), 954–959. [Link]
-
Chemistry LibreTexts. (2022). 18.8: Enzyme Inhibition. Retrieved from [Link][29]
-
Wawer, M. J., et al. (2021). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 26(11), 3169. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 3. Biuret - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxicity of some biurets against human breast cancer T47D cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ichorlifesciences.com [ichorlifesciences.com]
- 10. pubs.acs.org [pubs.acs.org]
- 12. Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors - ProQuest [proquest.com]
- 13. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 15. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 16. collaborativedrug.com [collaborativedrug.com]
- 17. Peptide SAR Analysis - Creative Peptides [creative-peptides.com]
- 18. Accelerating drug discovery with synthetic chemistry advances | Drug Discovery News [drugdiscoverynews.com]
- 19. pharmaron.com [pharmaron.com]
- 20. What models are used in in vivo pharmacokinetics studies? [synapse.patsnap.com]
- 21. dctd.cancer.gov [dctd.cancer.gov]
- 22. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 23. In vivo efficacy testing Clinisciences [clinisciences.com]
- 24. lifescienceglobal.com [lifescienceglobal.com]
- 25. Hydroxyurea derivatives: 1-hydroxybiuret and 3-hydroxybiuret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A New Family of Biuret Hydrolases Involved in S-Triazine Ring Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. doc.ic.ac.uk [doc.ic.ac.uk]
- 29. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for High-Throughput Screening of Phenyl Biuret Derivatives as Potential Cysteine Protease Inhibitors
Introduction: The Therapeutic Potential of Phenyl Biuret Derivatives and the Rationale for High-Throughput Screening
The phenyl biuret scaffold, characterized by a central biuret core flanked by phenyl moieties, represents a class of compounds with significant therapeutic potential. Structurally related to phenyl ureas, which have demonstrated a wide range of biological activities, phenyl biuret derivatives have been investigated for their utility as enzyme inhibitors, including targeting viral proteases like HIV-1 protease.[1][2] The core structure allows for diverse substitutions, creating large chemical libraries amenable to high-throughput screening (HTS) for the identification of novel drug candidates.
Cysteine proteases, a class of enzymes crucial in various physiological and pathological processes, are attractive targets for drug discovery.[3][4] Dysregulation of cysteine proteases, such as the cathepsins, is implicated in diseases ranging from cancer to infectious diseases.[5] Cathepsin L, in particular, is a lysosomal cysteine protease involved in tumor metastasis and has been identified as a host factor required for the entry of several viruses, including coronaviruses.[5] This makes it a compelling target for the development of novel inhibitors.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign to identify phenyl biuret derivatives that inhibit the activity of the cysteine protease, Cathepsin L. We will delve into the scientific rationale, provide detailed, step-by-step protocols for a primary fluorescence resonance energy transfer (FRET)-based assay and secondary validation assays, and offer insights into data analysis and troubleshooting.
Scientific Rationale: Targeting Cathepsin L with Phenyl Biuret Derivatives
The rationale for screening phenyl biuret derivatives against Cathepsin L is twofold: the established precedent of related structures as protease inhibitors and the potential for a covalent mechanism of action. The active site of cysteine proteases features a highly reactive cysteine residue.[3] Small molecules capable of forming a covalent bond with this residue can act as potent and often irreversible inhibitors.[6] The electrophilic nature of the carbonyl groups within the biuret scaffold, potentially enhanced by appropriate substitutions on the phenyl rings, makes these compounds candidates for covalent modification of the active site cysteine of Cathepsin L.
Primary High-Throughput Screening: A FRET-Based Assay for Cathepsin L Inhibition
A Förster Resonance Energy Transfer (FRET) assay is a robust and sensitive method for monitoring enzyme activity in a high-throughput format.[7] The principle relies on the transfer of energy from a donor fluorophore to an acceptor molecule (quencher) when in close proximity. A peptide substrate for Cathepsin L is labeled with a FRET pair. In its intact state, the quencher suppresses the donor's fluorescence. Upon cleavage by Cathepsin L, the donor and quencher are separated, resulting in an increase in fluorescence.[7][8]
Diagram of the FRET-Based Assay Principle
Caption: Principle of the FRET-based assay for Cathepsin L inhibition.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human Cathepsin L | BPS Bioscience | 80005 |
| Fluorogenic Cathepsin L Substrate (e.g., Z-FR-AMC) | Millipore | CBA001 |
| Assay Buffer (e.g., MES, pH 6.0) | Sigma-Aldrich | M3671 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| E-64 (Positive Control Inhibitor) | BPS Bioscience | 27110 |
| Dimethyl Sulfoxide (DMSO), HTS Grade | Sigma-Aldrich | D2650 |
| 384-well black, low-volume assay plates | Corning | 3573 |
Experimental Protocol: Primary HTS
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM MES, pH 6.0, containing 1 mM DTT and 0.01% Triton X-100. DTT is crucial for maintaining the active state of the cysteine protease.
-
Dilute Cathepsin L to the working concentration (e.g., 1 nM) in cold Assay Buffer.
-
Dilute the fluorogenic substrate to the working concentration (e.g., 10 µM) in Assay Buffer. The optimal concentrations of enzyme and substrate should be determined empirically by running a matrix titration.
-
Prepare a stock solution of the positive control inhibitor, E-64, in DMSO and dilute to the working concentration (e.g., 10 µM) in Assay Buffer.
-
-
Plate Layout:
-
Design a 384-well plate map that includes wells for test compounds, negative controls (DMSO vehicle), and positive controls (E-64).
-
Typically, columns 1 and 2 are used for negative controls, and columns 23 and 24 are for positive controls. The remaining wells are for the phenyl biuret derivative library compounds.
-
-
Assay Procedure:
-
Using an automated liquid handler, dispense 50 nL of each phenyl biuret derivative from the compound library (typically at 10 mM in DMSO) into the designated wells of the 384-well assay plate.
-
Dispense 50 nL of DMSO into the negative control wells and 50 nL of E-64 stock solution into the positive control wells.
-
Add 5 µL of diluted Cathepsin L solution to all wells except for the "no enzyme" control wells (which should receive 5 µL of Assay Buffer).
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the diluted fluorogenic substrate to all wells.
-
Immediately transfer the plate to a fluorescence plate reader capable of excitation at ~360 nm and emission at ~460 nm.[9]
-
Monitor the fluorescence signal kinetically for 30-60 minutes at room temperature, taking readings every 1-2 minutes.
-
Data Analysis and Hit Identification
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data to the plate controls:
-
Percent Inhibition = [1 - (V₀_compound - V₀_no_enzyme) / (V₀_negative_control - V₀_no_enzyme)] * 100
-
-
Assess Assay Quality with the Z'-factor:
-
The Z'-factor is a statistical measure of the quality of an HTS assay.[10] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
-
Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
-
-
An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[11]
-
-
Hit Identification:
-
Define a hit threshold, typically based on a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations) or a specific percent inhibition value (e.g., >50%).
-
Compounds that meet the hit criteria are selected for further validation.
-
Secondary Assays and Hit Validation
Hits identified in the primary screen require confirmation and characterization through a series of secondary assays to eliminate false positives and to determine their potency and mechanism of action.[12]
Diagram of the Hit Validation Workflow
Caption: A typical workflow for hit validation following a primary HTS campaign.
Protocol 1: Dose-Response and IC50 Determination
-
Prepare serial dilutions of the hit compounds (typically 8-10 concentrations) in DMSO.
-
Perform the FRET-based assay as described for the primary screen, using the serially diluted compounds.
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Protocol 2: Orthogonal Assay - AlphaLISA
An orthogonal assay uses a different detection technology to confirm the activity of the hits and to rule out compounds that may interfere with the primary assay format (e.g., fluorescent compounds).[12] The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice for a secondary screen.[13][14][15]
Principle: In an AlphaLISA assay for protease activity, a biotinylated substrate is captured by streptavidin-coated donor beads, and an antibody recognizing a tag on the substrate is conjugated to acceptor beads. When the substrate is intact, the beads are in close proximity, and excitation of the donor bead results in a luminescent signal from the acceptor bead.[13] Cleavage of the substrate by Cathepsin L separates the beads, leading to a loss of signal. Inhibitors will prevent this signal decrease.
Brief Protocol:
-
Incubate Cathepsin L with hit compounds at various concentrations.
-
Add the biotinylated substrate.
-
Add streptavidin-donor beads and acceptor beads conjugated with an anti-tag antibody.
-
Incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
Protocol 3: Mechanism of Action - Reversibility Assay
To investigate if the phenyl biuret derivatives are acting as reversible or irreversible (potentially covalent) inhibitors, a jump-dilution experiment can be performed.[12]
-
Pre-incubate a concentrated solution of Cathepsin L with a high concentration of the inhibitor (e.g., 10x IC50) for an extended period (e.g., 60 minutes).
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into the assay buffer containing the FRET substrate.
-
Monitor the recovery of enzyme activity over time.
-
Reversible inhibitors: A rapid recovery of enzyme activity will be observed.
-
Irreversible inhibitors: Little to no recovery of enzyme activity will be seen.
-
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-factor (<0.5) | - Inconsistent liquid handling- Reagent instability- Sub-optimal enzyme or substrate concentration | - Calibrate and validate automated liquid handlers.- Prepare fresh reagents daily.- Re-optimize enzyme and substrate concentrations. |
| High number of false positives | - Compound autofluorescence- Compound quenching of fluorescence- Non-specific inhibition (e.g., aggregation) | - Perform a counter-screen without the enzyme to identify fluorescent compounds.- Utilize an orthogonal assay with a different readout (e.g., AlphaLISA).- Include a non-ionic detergent like Triton X-100 in the assay buffer.[16] |
| Poor reproducibility | - Edge effects on assay plates- Temperature or humidity fluctuations | - Avoid using the outer wells of the plate or use barrier plates.- Ensure a stable and controlled environment in the HTS facility. |
| No change in signal in FRET assay | - Incorrect instrument settings (excitation/emission wavelengths)- Inactive enzyme or degraded substrate | - Verify the plate reader settings are appropriate for the FRET pair being used.[17]- Test the activity of the enzyme and the integrity of the substrate with a known inhibitor. |
Conclusion
This application note provides a comprehensive framework for the high-throughput screening of phenyl biuret derivatives as potential inhibitors of Cathepsin L. By employing a robust primary FRET-based assay, followed by a systematic hit validation cascade, researchers can efficiently identify and characterize promising lead compounds. The provided protocols and troubleshooting guide serve as a valuable resource for initiating a successful drug discovery campaign targeting this important class of enzymes. The exploration of the phenyl biuret scaffold against cysteine proteases like Cathepsin L holds the promise of uncovering novel therapeutic agents for a range of human diseases.
References
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (Source: NIH) [Link]
-
Cathepsin L Inhibitor Screening Assay Kit. (Source: BPS Bioscience) [Link]
-
Cathepsin L Inhibitor Screening Assay Kit. (Source: BPS Bioscience) [Link]
-
Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (Source: ACS Omega) [Link]
-
Inhibitors Identified Using -Secretase AlphaLISA Assay. (Source: ResearchGate) [Link]
-
AlphaLISA® Assay Kits. (Source: BPS Bioscience) [Link]
-
Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. (Source: PMC - NIH) [Link]
-
High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2. (Source: PLOS ONE) [Link]
-
(PDF) Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. (Source: ResearchGate) [Link]
-
Synthesis of Biuret Derivatives as Potential HIV ‐1 Protease Inhibitors Using ( LDHs‐g‐HMDI‐Citric Acid), as a Green Recyclable Catalyst. (Source: ResearchGate) [Link]
-
Protease Assays. (Source: Assay Guidance Manual - NCBI Bookshelf - NIH) [Link]
-
High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. (Source: PubMed Central) [Link]
-
Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. (Source: ResearchGate) [Link]
-
Covalent Inhibition in Drug Discovery. (Source: PMC - PubMed Central - NIH) [Link]
-
High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (Source: PLOS One) [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (Source: Drug Discovery World) [Link]
-
Inhibitors of cysteine proteases. (Source: PubMed) [Link]
-
The Optimization of FRET Substrates for Detection of Cathepsins Activity. (Source: AnaSpec) [Link]
-
Cathepsin L Inhibitor Screening Assay Kit. (Source: BPS Bioscience) [Link]
-
Synthesis and antiviral property of allophenylnorstatine-based HIV protease inhibitors incorporating D-cysteine derivatives as P2/P3 moieties. (Source: PubMed) [Link]
-
Advances in covalent drug discovery. (Source: Nomura Research Group) [Link]
-
Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. (Source: PMC - NIH) [Link]
-
Phenyl Esters Are Potent Inhibitors of Caseinolytic Protease P and Reveal a Stereogenic Switch for Deoligomerization. (Source: PubMed) [Link]
-
Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. (Source: MDPI) [Link]
-
Recent developments in protease activity assays and sensors. (Source: Analyst (RSC Publishing)) [Link]
-
Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. (Source: IntechOpen) [Link]
-
Targeting HIV-1 Protease Autoprocessing for High-throughput Drug Discovery and Drug Resistance Assessment. (Source: PMC - NIH) [Link]
-
The Taxonomy of Covalent Inhibitors. (Source: PMC - NIH) [Link]
-
Kinetic mechanisms of covalent inhibition. (Source: ResearchGate) [Link]
-
High-throughput screening and characterization of novel inhibitors targeting HIV-1 protease precursor autoprocessing. (Source: NIH) [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 8. anaspec.com [anaspec.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Targeting HIV-1 Protease Autoprocessing for High-throughput Drug Discovery and Drug Resistance Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
In vitro biological evaluation of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
An Application Guide for the Preliminary In Vitro Biological Evaluation of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
Introduction: A Framework for Characterizing Novel Biuret Derivatives
The compound this compound is a member of the biuret class of molecules, which are characterized by a core structure derived from the condensation of urea.[1] While the parent biuret molecule has applications in agriculture and as a reagent in protein quantification (the Biuret test), substituted biuret derivatives represent a diverse chemical space with potential therapeutic applications.[2][3] For instance, various derivatives have been investigated for activities such as HIV-1 protease inhibition.[4]
As a novel chemical entity (NCE), this compound requires a systematic and logical in vitro evaluation to uncover its biological activity profile and potential as a therapeutic agent. This guide provides a comprehensive, tiered approach for its initial characterization, designed for researchers in drug discovery and development. Our methodology is built on a screening cascade—a strategy that enables rapid, informed decision-making by progressing from broad, foundational assays to more specific, mechanism-of-action studies.[5] This approach ensures that resources are focused on compounds with the most promising characteristics.
This document outlines the rationale behind each experimental stage, provides detailed protocols for key assays, and offers a framework for data interpretation, empowering research teams to effectively profile this and other novel compounds.
Tier 1: Foundational Viability and Activity Screening
The primary goal of Tier 1 is to establish a foundational understanding of the compound's interaction with biological systems. This involves determining its intrinsic cytotoxicity to establish a viable concentration range for subsequent assays and performing broad screens to identify potential areas of biological activity.
Assessment of General Cytotoxicity
Rationale: Before assessing any specific biological function, it is imperative to determine the concentration range at which this compound is non-toxic to cells. High cytotoxicity can confound the results of other assays, leading to false positives (e.g., apparent enzyme inhibition due to cell death).[6][7] We will employ two common assays that measure different aspects of cell health: a metabolic assay (MTT) and a membrane integrity assay (LDH).
Experimental Workflow for Cytotoxicity Screening
Caption: Tier 1 Cytotoxicity Screening Workflow.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
96-well flat-bottom cell culture plates
-
Selected cell line (e.g., HEK293)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control wells.
-
Incubate for 24 or 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability: (% Viability) = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100.
-
Plot % Viability against compound concentration (log scale) to determine the CC50 value.
-
Broad-Spectrum Anti-Inflammatory Screening
Rationale: Inflammation is a key pathological process in numerous diseases.[8] Simple, cell-free in vitro assays can provide an early indication of a compound's potential to modulate inflammatory processes. The inhibition of heat-induced protein denaturation is a well-established method for screening anti-inflammatory potential, as protein denaturation is a hallmark of inflammation.[9][10]
Protocol 2: Inhibition of Albumin Denaturation Assay
-
Materials:
-
Bovine Serum Albumin (BSA), 5% solution
-
This compound
-
Diclofenac Sodium (as a reference standard)
-
Phosphate Buffered Saline (PBS), pH 6.3
-
UV-Visible Spectrophotometer
-
-
Procedure:
-
The reaction mixture consists of 2 mL of varying concentrations of the compound (e.g., 10 to 500 µg/mL) and 0.5 mL of 5% BSA solution.
-
The control consists of 2 mL of PBS and 0.5 mL of 5% BSA.
-
The reference standard consists of 2 mL of Diclofenac Sodium solution and 0.5 mL of 5% BSA.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.
-
Cool the samples to room temperature.
-
Measure the turbidity (absorbance) at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation: (% Inhibition) = (Abs_Control - Abs_Sample) / Abs_Control * 100.[9]
-
A dose-dependent increase in inhibition suggests potential anti-inflammatory activity.
-
Table 1: Example Data Summary for Tier 1 Screening
| Assay | Endpoint | Cell Line / System | Result (for this compound) |
| MTT Viability | CC50 | HEK293 | > 100 µM |
| LDH Release | CC50 | HEK293 | > 100 µM |
| Albumin Denaturation | % Inhibition | Cell-Free (BSA) | 65% inhibition at 100 µg/mL |
Tier 2: Target Validation and Potency Determination
If Tier 1 results are promising (e.g., low cytotoxicity and activity in a broad-spectrum assay), Tier 2 aims to confirm this activity in a more biologically relevant context and quantify its potency. Based on the positive result in the protein denaturation assay, we will proceed with investigating specific pathways in inflammation.
Inhibition of Key Inflammatory Enzymes: COX-1 & COX-2
Rationale: Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes.[8] Evaluating the compound's effect on both COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation) can reveal its potency and potential for side effects. Selective COX-2 inhibition is often a desirable trait for minimizing gastrointestinal issues associated with NSAIDs.
Hypothetical Signaling Pathway for COX Inhibition
Caption: Potential inhibition of the COX-2 pathway by the test compound.
Protocol 3: COX-1/COX-2 Enzyme Inhibition Assay (Fluorometric)
This protocol uses a commercially available COX inhibitor screening kit, which provides a reliable and standardized method for assessing enzyme inhibition.[11]
-
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer
-
This compound
-
Selective inhibitors for controls (SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors.
-
In separate wells for COX-1 and COX-2, add assay buffer, heme, the fluorometric probe, and the enzyme.
-
Add the test compound or control inhibitors to the respective wells.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately begin reading the fluorescence in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the kinetic curve) for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot % Inhibition vs. compound concentration (log scale) and use non-linear regression to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Table 2: Example Data Presentation for IC50 Determination
| Enzyme | Test Compound | IC50 (µM) |
| COX-1 | This compound | 45.8 |
| COX-2 | This compound | 5.2 |
| COX-1 | SC-560 (Control) | 0.009 |
| COX-2 | Celecoxib (Control) | 0.04 |
-
Interpretation: The hypothetical data above would suggest that the compound is ~9-fold selective for COX-2 over COX-1, indicating a promising profile for further investigation.
Tier 3: Preliminary ADME-Tox Profiling
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial.[12] A compound with excellent potency may still fail if it is rapidly metabolized or causes significant drug-drug interactions (DDI). A key in vitro assay for this is the evaluation of Cytochrome P450 (CYP) enzyme inhibition. CYP enzymes are the primary family of enzymes responsible for drug metabolism, and their inhibition can lead to dangerous DDIs.[13]
Protocol 4: Cytochrome P450 (CYP) Inhibition Assay
This protocol outlines a general procedure using a fluorescent-based assay for a common isoform, CYP3A4. Similar assays are available for other major isoforms (e.g., 1A2, 2C9, 2D6).
-
Materials:
-
Recombinant human CYP3A4 enzyme + reductase (e.g., Bactosomes)
-
Fluorogenic CYP3A4 substrate (e.g., BFC)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
This compound
-
Ketoconazole (a known potent CYP3A4 inhibitor)
-
96-well black plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and ketoconazole.
-
Add buffer, CYP3A4 enzyme, and the test compound/control to wells. Pre-incubate for 10 minutes at 37°C.
-
Add the fluorogenic substrate and the NADPH regenerating system to initiate the reaction.
-
Read fluorescence in kinetic mode for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate and percentage of inhibition for each concentration.
-
Determine the IC50 value. An IC50 < 10 µM is often considered a potential inhibitor and warrants further investigation.
-
Conclusion and Future Directions
This application guide presents a structured, multi-tiered workflow for the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, screening for broad activity, and then focusing on specific molecular targets, researchers can efficiently build a comprehensive biological profile of this novel compound.
Positive results from this cascade, such as selective COX-2 inhibition with a favorable CYP inhibition profile, would provide a strong rationale for advancing the compound to more complex cell-based assays (e.g., measuring prostaglandin E2 release from LPS-stimulated macrophages) and eventually to in vivo models of inflammation and pain. This logical progression from simple, rapid assays to more complex, physiologically relevant models is the cornerstone of modern drug discovery.[5][14]
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). [Source information not fully available, link is a redirect]
-
What is an Inhibition Assay? Biobide Blog. [Link]
-
Jayasuriya W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 399-408. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
O'Connell, J., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Journal of Biomolecular Screening, 18(9), 1059-1071. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
-
functional in vitro assays for drug discovery. Chem Help ASAP via YouTube. [Link]
-
Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). Biotechnology and Applied Biochemistry. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. NCBI Bookshelf. [Link]
-
In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). Molecules. [Link]
-
In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. [Link]
-
Enzyme Inhibition Studies. BioIVT. [Link]
-
In Vitro High Throughput Screening of Compounds for Favorable Metabolic Properties in Drug Discovery. (2001). Combinatorial Chemistry & High Throughput Screening. [Link]
-
In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (2017). Semantic Scholar. [Link]
-
Synthesis of Biuret Derivatives as Potential HIV-1 Protease Inhibitors... (2020). Bulletin of the Korean Chemical Society. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2024). Kosheeka. [Link]
-
How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]
-
Biuret. Wikipedia. [Link]
-
This compound|107484-83-3. AN PharmaTech Co Ltd. [Link]
-
Structural and biochemical characterization of the biuret hydrolase (BiuH)... (2018). PLoS One. [Link]
-
Biuret Test for Protein: Principle, Procedure, Results, Uses. (2024). Microbe Notes. [Link]
-
Biuret – Knowledge and References. Taylor & Francis. [Link]
-
DFT Studies, Synthesis, Biological Activity And Crystal Structure of Tert-Butyl... (2019). ResearchGate. [Link]
Sources
- 1. Biuret - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. international-biopharma.com [international-biopharma.com]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. kosheeka.com [kosheeka.com]
- 8. journalajrb.com [journalajrb.com]
- 9. researchgate.net [researchgate.net]
- 10. bbrc.in [bbrc.in]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. bioivt.com [bioivt.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biurets are a class of organic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The compound 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret, with its unique combination of bulky aliphatic and aromatic substituents, presents a novel scaffold for investigation. The tert-butyl and isopropyl groups can influence the compound's lipophilicity and metabolic stability, while the phenyl group provides a site for further functionalization and interaction with biological targets. This document provides a comprehensive guide to the synthesis of this compound for research applications, detailing a proposed synthetic pathway, experimental protocols, and characterization methods.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a stepwise addition of isocyanates to a growing urea backbone. This method offers control over the substitution pattern and generally proceeds with high yields.[2] The proposed two-step synthesis involves the initial formation of a disubstituted urea, followed by the addition of the third isocyanate to yield the target biuret.
Rationale for the Synthetic Route: The high reactivity of the isocyanate functional group (-N=C=O) towards nucleophiles, such as amines and ureas, forms the basis of this synthetic strategy.[3][4][5] The reaction of an isocyanate with a urea derivative is a common method for the formation of biurets.[6][7][8] A stepwise approach is chosen to ensure the regioselective formation of the desired product and to minimize the formation of symmetrical biuret byproducts.
Step 1: Synthesis of 1-tert-Butyl-3-phenylurea
In the first step, tert-butylamine is reacted with phenyl isocyanate to form 1-tert-butyl-3-phenylurea. The reaction between a primary amine and an isocyanate is a well-established and efficient method for urea formation, typically proceeding readily at room temperature without the need for a catalyst.[9]
Step 2: Synthesis of this compound
The 1-tert-butyl-3-phenylurea formed in the first step is then reacted with isopropyl isocyanate. The urea nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the biuret linkage. This reaction may require heating to proceed at a reasonable rate due to the steric hindrance of the substituents.[6]
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Purity | Supplier | CAS Number |
| tert-Butylamine | ≥98% | Sigma-Aldrich | 75-64-9 |
| Phenyl isocyanate | ≥98% | Sigma-Aldrich | 103-71-9 |
| Isopropyl isocyanate | ≥98% | Sigma-Aldrich | 1795-48-8 |
| Anhydrous Dichloromethane (DCM) | ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Sodium Sulfate (anhydrous) | ACS reagent | Fisher Scientific | 7757-82-6 |
| Hexanes | ACS reagent | Fisher Scientific | 110-54-3 |
| Ethyl Acetate | ACS reagent | Fisher Scientific | 141-78-6 |
Safety Precautions:
-
Isocyanates are highly toxic and reactive. [5][10][11][12][13][14][15][16] Handle all isocyanates in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Inhalation of isocyanate vapors can cause severe respiratory irritation and sensitization.[5][11]
-
Isocyanates are moisture-sensitive. [5] All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent unwanted side reactions.
-
tert-Butylamine is a flammable and corrosive liquid. Handle with care and avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Protocol 1: Synthesis of 1-tert-Butyl-3-phenylurea
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve tert-butylamine (10.0 g, 0.137 mol) in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Addition of Phenyl Isocyanate: Cool the solution to 0 °C using an ice bath. Slowly add phenyl isocyanate (16.3 g, 0.137 mol) dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring. An exothermic reaction will occur, and a white precipitate will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure complete reaction.
-
Work-up and Isolation: Filter the white precipitate using a Büchner funnel and wash the solid with cold DCM (2 x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the collected solid under vacuum to yield 1-tert-butyl-3-phenylurea.
Expected Yield: ~90-95%
Protocol 2: Synthesis of this compound
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the 1-tert-butyl-3-phenylurea (10.0 g, 0.052 mol) synthesized in the previous step and 100 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Isopropyl Isocyanate: Add isopropyl isocyanate (4.43 g, 0.052 mol) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 66 °C) and maintain reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a solid.
Expected Yield: ~70-80%
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Resonances corresponding to the tert-butyl, isopropyl, and phenyl protons. The NH protons will appear as broad singlets. |
| ¹³C NMR | Signals for the carbonyl carbons of the biuret, as well as carbons of the aliphatic and aromatic groups. |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and aromatic C-H stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product (C₁₅H₂₃N₃O₂, MW: 277.36 g/mol ).[17] |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Reaction Mechanism
Caption: Generalized mechanism for the formation of a substituted biuret from an amine and two isocyanates.
References
- BenchChem. (2025). Literature review on the synthesis of substituted biurets.
- BenchChem. (2025). Reactivity Profile of Isopropyl Isocyanate with Nucleophiles: An In-depth Technical Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Tert-Butyl Isocyanate: Reactions and Synthesis Pathways.
- Canadian Science Publishing. (1966). THE SYNTHESIS OF SUBSTITUTED BIURETS.
- MDPI. (n.d.). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate.
- Sigma-Aldrich. (n.d.). tert-Butyl isocyanate 97.
- Wikipedia. (n.d.). Phenyl isocyanate.
- ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e).
- ChemicalBook. (2025). Isopropyl isocyanate | 1795-48-8.
- BenchChem. (n.d.). tert-Butyl isocyanate, |For Research.
- ResearchGate. (n.d.). The reaction of isocyanates with ureas to form biurets.
- NJ.gov. (n.d.). tert-BUTYL ISOCYANATE HAZARD SUMMARY.
- Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
- NIH. (n.d.). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions.
- Sigma-Aldrich. (n.d.). Phenyl isocyanate = 98.
- NIH. (n.d.). Phenyl isocyanate | C7H5NO | CID 7672 - PubChem.
- Google Patents. (n.d.). CN108395383B - Synthesis method of tert-butyl isocyanate.
- Risso Chemical. (2021). Causes of Biuret in Urea Manufacturing & Control Methods.
- NOAA. (n.d.). PHENYL ISOCYANATE - CAMEO Chemicals.
- NOAA. (n.d.). ISOPROPYL ISOCYANATE - CAMEO Chemicals.
- Wikipedia. (n.d.). Biuret.
- ResearchGate. (n.d.). Formation of polyurethane, polyurea, and biuret-type structures.
- NIH. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates.
- NJ.gov. (n.d.). ISOPROPYL ISOCYANATE HAZARD SUMMARY.
- NIH. (2011). A New Family of Biuret Hydrolases Involved in S-Triazine Ring Metabolism.
- ACS Publications. (n.d.). Biuret And Related Compounds.
- Google Patents. (n.d.). US3392183A - Preparation of biuret polyisocyanates.
- NIH. (n.d.). Isopropyl isocyanate | C4H7NO | CID 61277 - PubChem.
- PrepChem.com. (n.d.). Synthesis of biuret.
- Labshake. (n.d.). This compound by BOC Sciences.
- ResearchGate. (n.d.). NMR Analysis to Identify Biuret Groups in Common Polyureas.
- NIH. (n.d.). This compound | C15H23N3O2 - PubChem.
- Google Patents. (n.d.). Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea.
- AN PharmaTech Co Ltd. (n.d.). This compound|107484-83-3.
- PubMed. (n.d.). Cross-reactivity of amino acids and other compounds in the biuret reaction: interference with urinary peptide measurements.
- ResearchGate. (n.d.). Cross-Reactivity of Amino Acids and Other Compounds in the Biuret Reaction: Interference with Urinary Peptide Measurements.
- Organic Syntheses Procedure. (n.d.). di-tert-butyldiaziridinone.
- NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
- Wikipedia. (n.d.). Biuret test.
- YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 10. Isopropyl isocyanate | 1795-48-8 [chemicalbook.com]
- 11. nj.gov [nj.gov]
- 12. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. ISOPROPYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. nj.gov [nj.gov]
- 16. Isopropyl isocyanate | C4H7NO | CID 61277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | C15H23N3O2 | CID 46737750 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Substituted Biurets in Agricultural Chemistry: A Technical Guide for Researchers
Introduction: The Versatile Biuret Scaffold in Agrochemistry
Substituted biurets, compounds characterized by a central urea-derived backbone, represent a versatile and promising class of molecules in agricultural chemistry. While the parent biuret molecule is often recognized for its phytotoxicity as an impurity in urea-based fertilizers, strategic substitution on its nitrogen atoms has unlocked a range of desirable biological activities.[1] This technical guide provides an in-depth exploration of the application of substituted biurets as herbicides, insecticides, and fungicides, complete with detailed application notes and experimental protocols for researchers and professionals in the field.
The core structure of a biuret, with its multiple sites for substitution, allows for fine-tuning of its physicochemical properties and biological targets. This adaptability has led to the development of substituted biurets with potent and selective activities, making them a focal point of modern agrochemical research. This guide will delve into the synthesis, mechanisms of action, and practical evaluation of these compounds, offering a comprehensive resource for their application in crop protection.
I. Herbicidal Applications of Substituted Biurets
Substituted biurets have emerged as a significant class of herbicides, primarily targeting the photosynthetic machinery of weeds. Their efficacy is highly dependent on the nature and position of the substituents on the biuret backbone.
A. Mechanism of Action: Inhibition of Photosystem II
The primary herbicidal mode of action for many substituted biurets, particularly N-phenyl substituted derivatives, is the inhibition of photosynthetic electron transport at Photosystem II (PSII).[2][3] These compounds act as D1 protein binders, disrupting the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This blockage leads to a cascade of events, including the cessation of ATP and NADPH production, the generation of reactive oxygen species (ROS), and ultimately, cell death.[2] The resulting symptoms in susceptible plants include chlorosis (yellowing) followed by necrosis.
Diagram: Mechanism of Photosystem II Inhibition by Substituted Biurets
Caption: Workflow of Photosystem II inhibition by substituted biurets.
B. Synthesis of Herbicidal Substituted Biurets: A Protocol for 1,3,5-Triarylbiurets
The synthesis of substituted biurets can be achieved through several routes. A common method involves the reaction of an isocyanate with a urea derivative. The following protocol details the synthesis of 1,3,5-triarylbiurets, a class of compounds that have been investigated for their herbicidal properties.
Protocol 1: Synthesis of 1,3,5-Trisubstituted Biurets
Materials:
-
Substituted phenyl isocyanate (1.0 eq)
-
N,N'-disubstituted urea (1.0 eq)
-
Anhydrous toluene
-
Triethylamine (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
To a solution of N,N'-disubstituted urea (1.0 eq) in anhydrous toluene, add a catalytic amount of triethylamine.
-
Add the substituted phenyl isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain the desired 1,3,5-trisubstituted biuret.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
C. Evaluation of Herbicidal Efficacy: Greenhouse Protocol
The following protocol provides a standardized method for assessing the pre- and post-emergence herbicidal activity of substituted biurets in a greenhouse setting.
Protocol 2: Greenhouse Bioassay for Herbicidal Activity
Materials:
-
Test compounds (substituted biurets)
-
Commercial standard herbicide (e.g., atrazine)
-
Weed seeds (e.g., barnyardgrass (Echinochloa crus-galli), velvetleaf (Abutilon theophrasti))
-
Crop seeds (e.g., corn, soybean)
-
Pots or trays filled with a sterile potting mix
-
Greenhouse with controlled temperature, humidity, and lighting
-
Spray chamber calibrated to deliver a precise volume of spray solution
-
Balance, volumetric flasks, and pipettes for solution preparation
Procedure:
Pre-emergence Application:
-
Fill pots or trays with potting mix and sow the seeds of the desired weed and crop species at a uniform depth.
-
Prepare stock solutions of the test compounds and the standard herbicide in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to the desired concentrations.
-
Apply the herbicide solutions evenly to the soil surface using a calibrated spray chamber. An untreated control group should be sprayed with the solvent-water mixture only.
-
Place the pots in the greenhouse and water as needed.
-
After a specified period (e.g., 14-21 days), visually assess the percentage of weed control and crop injury compared to the untreated control. Data can be recorded as percent inhibition or on a rating scale.
Post-emergence Application:
-
Sow seeds as described above and allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).
-
Apply the herbicide solutions to the foliage of the plants using the calibrated spray chamber.
-
Return the plants to the greenhouse and observe them for the development of herbicidal symptoms.
-
Assess weed control and crop injury at regular intervals (e.g., 7, 14, and 21 days after treatment). Efficacy can be quantified by visual ratings or by measuring plant biomass (fresh or dry weight) and comparing it to the untreated control.
Data Analysis:
-
Calculate the Growth Reduction (GR50) or Inhibitory Concentration (IC50) values, which represent the concentration of the herbicide required to cause a 50% reduction in plant growth or a specific parameter, respectively.
Diagram: Greenhouse Herbicide Efficacy Testing Workflow
Caption: Workflow for pre- and post-emergence herbicide testing.
II. Insecticidal and Fungicidal Applications of Substituted Biurets
While less explored than their herbicidal counterparts, certain substituted biurets, particularly those containing sulfur atoms (thiobiurets), have demonstrated promising insecticidal and antifungal activities.[4]
A. Promising Leads: Isodithiobiurets and Dithiobiurets
Research has shown that a series of isodithiobiurets and dithiobiurets exhibit notable biological activity. For instance, certain derivatives have displayed insecticidal effects against the American cockroach (Periplaneta americana) and antifungal activity against the plant pathogenic fungus Fusarium oxysporum.[4]
B. Synthesis of Biologically Active Thiobiurets
The synthesis of these compounds often involves the reaction of isothiocyanates with amines or other nucleophiles. A general protocol is outlined below.
Protocol 3: Synthesis of N,N'-Disubstituted Thiobiurets
Materials:
-
Substituted phenyl isothiocyanate (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
-
Standard laboratory glassware
Procedure:
-
Dissolve the substituted phenyl isothiocyanate (1.0 eq) in the anhydrous solvent.
-
Add the amine (1.0 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization to obtain the desired N,N'-disubstituted thiobiuret.
-
Characterize the product using appropriate analytical methods.
C. In Vitro Bioassays for Insecticidal and Antifungal Activity
Protocol 4: Insecticidal Bioassay (Contact Toxicity)
Materials:
-
Test compounds (thiobiuret derivatives)
-
Target insect pest (e.g., aphids, Aphis gossypii)
-
Acetone (for dissolving compounds)
-
Distilled water with a surfactant
-
Leaf discs or small plant seedlings
-
Petri dishes with agar
-
Micro-applicator or spray tower
Procedure:
-
Prepare a series of concentrations of the test compounds in an acetone/water solution with a surfactant.
-
Apply a precise volume of each concentration to leaf discs or whole seedlings.
-
Allow the solvent to evaporate completely.
-
Place the treated leaf discs or seedlings into Petri dishes containing a moist filter paper or agar to maintain turgor.
-
Introduce a known number of insects (e.g., 10-20 adult aphids) into each Petri dish.
-
Seal the Petri dishes and incubate them under controlled conditions (temperature, light).
-
Record insect mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
Calculate the lethal concentration (LC50) or lethal dose (LD50) values.
Protocol 5: In Vitro Antifungal Bioassay (Poisoned Food Technique)
Materials:
-
Test compounds (thiobiuret derivatives)
-
Target plant pathogenic fungus (e.g., Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
Acetone (for dissolving compounds)
-
Petri dishes
-
Cork borer
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize it by autoclaving.
-
Allow the medium to cool to approximately 45-50 °C.
-
Prepare stock solutions of the test compounds in acetone.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. An equal amount of acetone should be added to the control plates.
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial plug of the test fungus, taken from the edge of an actively growing culture using a sterile cork borer.
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration of the test compound.
-
Determine the effective concentration (EC50) value, which is the concentration that inhibits fungal growth by 50%.[4]
III. Structure-Activity Relationships (SAR) and Future Perspectives
The biological activity of substituted biurets is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective agrochemicals.
For herbicidal biurets , key SAR observations include:
-
N-Phenyl Substitution: The presence of a substituted phenyl ring is often critical for high herbicidal activity, as it plays a key role in binding to the D1 protein in Photosystem II.
-
Substituents on the Phenyl Ring: The nature, number, and position of substituents on the phenyl ring significantly influence activity. Electron-withdrawing groups in the meta or para positions often enhance herbicidal potency.
-
Substitution on Other Nitrogen Atoms: Alkyl or other functional groups on the other nitrogen atoms of the biuret core can affect the molecule's lipophilicity, which in turn influences its uptake, translocation, and binding affinity.
For insecticidal and fungicidal thiobiurets , the SAR is less well-defined but appears to be influenced by:
-
The Nature of the N-Substituents: The type of aryl or alkyl groups attached to the nitrogen atoms can dramatically alter the biological activity spectrum.
-
The Presence of the Thiocarbonyl Group: The C=S bond is likely crucial for the observed insecticidal and antifungal properties, potentially through interactions with specific biological targets in the pests and pathogens.
Future Directions:
The field of substituted biurets in agricultural chemistry holds considerable potential for future research and development. Key areas for exploration include:
-
QSAR Studies: The application of Quantitative Structure-Activity Relationship (QSAR) modeling can aid in the design of novel biuret derivatives with enhanced efficacy and desirable environmental profiles.[1]
-
Mechanism of Action Studies: Further investigation into the precise molecular targets of insecticidal and antifungal biurets is needed to understand their mode of action and to mitigate the risk of resistance development.
-
Broadening the Biological Spectrum: Exploring a wider range of substitutions on the biuret scaffold could lead to the discovery of compounds with novel modes of action or activity against a broader spectrum of pests and diseases.
-
Formulation and Delivery: Research into innovative formulations can enhance the stability, bioavailability, and targeted delivery of biuret-based agrochemicals, improving their performance in the field while minimizing environmental impact.
By leveraging the principles of medicinal chemistry and modern biological screening techniques, the versatile biuret scaffold can continue to be a valuable source of new and effective solutions for sustainable crop protection.
References
-
The Mechanistic Targets of Antifungal Agents: An Overview. (URL: [Link])
-
Synthesis and biological activity of isodithiobiurets, dithiobiurets, and dithiazoles. (URL: [Link])
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (URL: [Link])
-
Photoinhibition of Photosystem II. (URL: [Link])
-
Mechanisms of action in antifungal drugs. (URL: [Link])
-
Photoinhibition. (URL: [Link])
-
Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. (URL: [Link])
-
Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. (URL: [Link])
-
Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. (URL: [Link])
-
Design, synthesis, and insecticidal activities of novel monohalovinylated pyrethroids. (URL: [Link])
-
Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. (URL: [Link])
-
Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (URL: [Link])
-
Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. (URL: [Link])
-
Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices. (URL: [Link])
-
Synthesis and herbicidal activity of pyrimidyl-1,2,4-triazole derivatives containing aryl sulfonyl moiety. (URL: [Link])
-
Plant Disease Control Efficacy of Platycladus orientalis and Its Antifungal Compounds. (URL: [Link])
-
Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. (URL: [Link])
-
Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (URL: [Link])
-
Mechanism of action of antifungal drugs. (URL: [Link])
-
Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. (URL: [Link])
-
Antifungal and Toxicological Evaluation of Natural Compounds Such as Chitosan, Citral, and Hexanal Against Colletotrichum asianum. (URL: [Link])
-
Effect of Herbicides on the Management of the Invasive Weed Solanum rostratum Dunal (Solanaceae). (URL: [Link])
-
Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. (URL: [Link])
-
Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. (URL: [Link])
-
Bioherbicides: An Eco-Friendly Tool for Sustainable Weed Management. (URL: [Link])
-
Natural Source-Derived Compounds with Antifungal Activity Against Medically Relevant Fungi. (URL: [Link])
-
Photoinhibition of photosystem II under environmental stress. (URL: [Link])
-
Synergistic antifungal effects of botanical extracts against Candida albicans. (URL: [Link])
-
Effect of Herbicides on the Management of the Invasive Weed Solanum rostratum Dunal (Solanaceae). (URL: [Link])
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (URL: [Link])
-
Effects on Photosystem II Function, Photoinhibition, and Plant Performance of the Spontaneous Mutation of Serine-264 in the Photosystem II Reaction Center D1 Protein in Triazine-Resistant Brassica napus L. (URL: [Link])
-
Pharmacology – ANTIFUNGAL DRUGS (MADE EASY). (URL: [Link])
-
Efficacy Comparison of Some New Natural-Product Herbicides for Weed Control at Two Growth Stages. (URL: [Link])
-
Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. (URL: [Link])
-
Bioherbicides: revolutionizing weed management for sustainable agriculture in the era of One-health. (URL: [Link])
-
Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch. (URL: [Link])
Sources
Application Notes & Protocols for the Therapeutic Evaluation of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
For: Researchers, scientists, and drug development professionals.
Preamble: The Scientific Rationale for Investigation
1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret is a known, though largely uncharacterized, small molecule, cataloged as a metabolite of the pesticide Buprofezin. To date, no therapeutic applications for this specific compound have been established. However, the core biuret structure, and the related urea motif, are recognized as privileged scaffolds in medicinal chemistry. Substituted biurets and ureas are integral to a wide array of approved therapeutics and clinical candidates, particularly in oncology, due to their ability to form key hydrogen bond interactions with protein targets.
Notably, many potent kinase inhibitors, a cornerstone of modern cancer therapy, feature a urea or biuret-like core. This structural element often serves as a hinge-binder, anchoring the inhibitor to the ATP-binding site of the kinase. Given the structural features of this compound, a plausible and compelling hypothesis is its potential activity as a kinase inhibitor.
This document provides a comprehensive guide for the initial characterization and systematic evaluation of this compound as a potential therapeutic agent. It is structured not as a validation of a known activity, but as a roadmap for discovery—a tiered workflow from fundamental characterization to targeted biological assessment.
Part 1: Physicochemical Characterization of the Lead Compound
Before any biological evaluation, the identity, purity, and fundamental physicochemical properties of the test compound must be rigorously established. This ensures the reproducibility and validity of all subsequent biological data.
Identity and Purity Assessment
The first step is to confirm the chemical structure and assess the purity of the synthesized or procured batch of this compound. A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the industry standard for this purpose.[1]
Protocol 1: Purity and Identity Verification by LC-MS
-
Objective: To determine the purity of the compound by HPLC with UV detection and confirm its molecular weight by Mass Spectrometry.
-
Instrumentation: HPLC system with a photodiode array (PDA) detector and a coupled mass spectrometer (e.g., Q-TOF or single quadrupole).[2][3]
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector scanning from 200-400 nm; monitor at 254 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: 100-500 m/z.
-
-
Analysis:
-
The HPLC chromatogram will be used to determine purity by calculating the area percentage of the main peak. A purity level of >95% is generally required for biological screening.
-
The mass spectrum should show a prominent ion corresponding to the expected molecular weight of this compound (C15H23N3O2, MW: 277.36 g/mol ) plus a proton [M+H]+ at m/z ≈ 278.37.[5]
-
-
Physicochemical Properties: Solubility and Lipophilicity
Solubility and lipophilicity are critical parameters that influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Protocol 2: Kinetic Aqueous Solubility Determination
-
Objective: To measure the kinetic solubility of the compound in a physiologically relevant buffer.[6][7]
-
Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer, and any resulting precipitation is measured.
-
Methodology:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Add aliquots of the DMSO stock to Phosphate-Buffered Saline (PBS), pH 7.4, to achieve a final concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Incubate the plate at room temperature for 2 hours with shaking.[6]
-
Measure the amount of precipitate formed using laser nephelometry, which measures light scattering.[8]
-
Alternatively, centrifuge the plate to pellet the precipitate, and measure the concentration of the compound remaining in the supernatant by LC-MS.[9]
-
Protocol 3: Lipophilicity (LogP) Determination
-
Objective: To determine the octanol-water partition coefficient (LogP), a measure of the compound's lipophilicity.[10][11]
-
Principle: The compound is partitioned between n-octanol and water. The concentration in each phase is measured to calculate the partition coefficient.
-
Methodology (Shake-Flask Method):
-
Prepare a solution of the compound in n-octanol pre-saturated with water.
-
Add an equal volume of water pre-saturated with n-octanol.
-
Mix vigorously for 1 hour to allow for partitioning.
-
Centrifuge to separate the two phases.
-
Carefully sample both the n-octanol and the aqueous layers.
-
Quantify the concentration of the compound in each layer using HPLC-UV.
-
Calculation: LogP = log10 ( [Concentration in Octanol] / [Concentration in Water] ).[11]
-
Table 1: Physicochemical Characterization Summary
| Parameter | Method | Expected/Target Value | Rationale |
| Purity | HPLC-UV | > 95% | Ensures biological activity is due to the compound of interest. |
| Identity | LC-MS | [M+H]+ ≈ 278.37 | Confirms the molecular weight of the compound. |
| Solubility | Nephelometry/LC-MS | > 10 µM | Adequate solubility is required for reliable in vitro assays. |
| Lipophilicity | Shake-Flask (LogP) | 1 < LogP < 3 | A balance is needed for membrane permeability and aqueous solubility. |
Part 2: In Vitro Biological Evaluation Workflow
Based on the structural rationale, the following workflow is designed to investigate the hypothesized kinase inhibitory activity of this compound.
Caption: Tiered workflow for kinase inhibitor discovery.
Tier 1: Primary Screening
The initial step is a broad screen to identify any potential kinase activity.[12]
Protocol 4: Broad-Panel Kinase Screen
-
Objective: To screen this compound against a diverse panel of kinases to identify potential "hits".
-
Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in more ATP remaining, leading to a higher luminescent signal.[13]
-
Methodology:
-
Select a commercial kinase screening panel (e.g., >100 kinases).
-
Prepare assay plates by dispensing the kinase, its specific peptide substrate, and buffer into the wells of a 384-well plate.
-
Add this compound to a final concentration of 10 µM. Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).[14]
-
Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and add a detection reagent (e.g., ADP-Glo™ or Kinase-Glo®). This reagent converts ADP to ATP and then uses luciferase to generate light from the total ATP.[13]
-
Measure luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each kinase relative to the controls. A "hit" is typically defined as >50% inhibition at the screening concentration.
-
Tier 2: Hit Confirmation and Potency (IC50 Determination)
Any hits from the primary screen must be confirmed and their potency quantified.
Protocol 5: IC50 Determination
-
Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase's activity (the IC50 value).[15][16]
-
Methodology:
-
Using the same assay format as the primary screen, prepare a 10-point serial dilution of this compound (e.g., from 100 µM down to 1 nM).
-
Perform the kinase assay with the target kinase at each inhibitor concentration.
-
Measure the kinase activity (e.g., luminescence) at each concentration.
-
Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to calculate the IC50 value.
-
Tier 3: Mechanism of Action (MoA) Studies
Understanding how the inhibitor interacts with its target is crucial. For kinase inhibitors, determining if they are competitive with the ATP substrate is a key step.[12]
Protocol 6: Michaelis-Menten Kinetics for MoA
-
Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) with respect to ATP.[17]
-
Principle: The kinase reaction rate is measured at various concentrations of both the substrate (ATP) and the inhibitor. The changes in the kinetic parameters Km (substrate affinity) and Vmax (maximum reaction rate) reveal the mode of inhibition.[18]
-
Methodology:
-
Perform the kinase assay under conditions that ensure initial velocity (linear reaction rate over time).
-
Set up a matrix of reactions:
-
Vary the ATP concentration (e.g., from 0.1x Km to 10x Km).
-
For each ATP concentration, run the reaction with several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
-
Measure the reaction velocity for each condition.
-
Analysis: Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[ATP]).
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive Inhibition: Lines will be parallel.
-
-
Part 3: Cellular Activity Assessment
Biochemical activity must translate to a cellular context. This involves verifying that the compound can enter cells, engage its target, and exert a biological effect without undue toxicity.
Caption: Workflow for cellular characterization.
Cellular Target Engagement
Protocol 7: Western Blot for Downstream Pathway Modulation
-
Objective: To confirm that the compound inhibits the target kinase inside cells by observing the phosphorylation status of a known downstream substrate.
-
Methodology:
-
Select a cell line where the target kinase is known to be active.
-
Culture the cells and treat them with various concentrations of this compound for a specific time (e.g., 2 hours).
-
Lyse the cells to extract total protein. Determine protein concentration using a BCA or Bradford assay.[19]
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-AKT).
-
Also, probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Apply a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.
-
Analysis: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate or loading control, indicates successful target engagement in a cellular environment.
-
Cytotoxicity Assessment
Protocol 8: MTT Assay for Cell Viability
-
Objective: To assess the general cytotoxicity of the compound and determine its GI50 (the concentration that inhibits cell growth by 50%).[20]
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals, which can be solubilized and quantified.[20]
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).[21]
-
Add MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing formazan crystals to form.[21][22]
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals.[21]
-
Read the absorbance at a wavelength of ~570 nm.
-
Analysis: Plot cell viability (%) against the log of the compound concentration to determine the GI50 value. This, when compared to the on-target IC50, helps to define the therapeutic window.
-
References
-
LCGC. (2018). How Pure Is Your Peak? Available from: [Link]
-
G-Biosciences. Bicinchoninic Acid (BCA) Protein Assay. Available from: [Link]
-
LCGC. (2024). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Available from: [Link]
-
JoVE. (2018). A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. Available from: [Link]
-
Study.com. Video: Bradford Assay | Protein, Protocol & Methods. Available from: [Link]
-
PubMed Central. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Available from: [Link]
-
Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Available from: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]
-
Bio-Rad. Quick Start™ Bradford Protein Assay. Available from: [Link]
-
ResearchGate. (2009). Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. Available from: [Link]
-
edX. IC50 Determination. Available from: [Link]
-
Agilent. Scaling Small Molecule Purification Methods for HPLC. Available from: [Link]
-
LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Available from: [Link]
-
PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Available from: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
PubMed. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Available from: [Link]
-
IUPAC. (2014). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Available from: [Link]
-
Sisu@UT. Identity confirmation by MS. Available from: [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. In: Assay Guidance Manual. Available from: [Link]
-
Bio-protocol. (2012). BCA (Bicinchoninic Acid) Protein Assay. Available from: [Link]
-
protocols.io. (2018). Pierce BCA Protein Assay Protocol V.2. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
Assay Genie. Bradford Protein Assay Protocol. Available from: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]
-
Springer Nature Experiments. (2023). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
ResearchGate. (2015). General principles of identification by mass spectrometry. Available from: [Link]
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Available from: [Link]
-
ResearchGate. (2015). MTT Proliferation Assay Protocol. Available from: [Link]
-
Journal of Biomolecular Screening. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Available from: [Link]
-
MDPI. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Available from: [Link]
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 3. Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 2.6. Identity confirmation by MS – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. enamine.net [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. agilent.com [agilent.com]
- 11. acdlabs.com [acdlabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. courses.edx.org [courses.edx.org]
- 16. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. study.com [study.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret and Other Hydrophobic Compounds in Assays
<
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the solubility of the hydrophobic compound 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret and other similarly challenging molecules in experimental assays. Our focus is to provide scientifically-grounded, practical solutions to ensure the accuracy and reliability of your experimental data.
Introduction: The Challenge of Poor Aqueous Solubility
In drug discovery and biological research, the poor aqueous solubility of small molecules is a significant hurdle.[1] Compounds like this compound, which possess hydrophobic characteristics, often exhibit limited solubility in the aqueous buffers and media required for most biological assays. This can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading experimental results.[2][3] This guide will walk you through a systematic approach to diagnose and overcome these solubility issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when working with poorly soluble compounds.
Q1: My compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening?
A1: This is a classic sign of a compound "crashing out" of solution. While Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar and polar compounds, its ability to keep a hydrophobic compound dissolved diminishes significantly when diluted into an aqueous environment.[3][4] The compound, which was stable in the high-concentration DMSO stock, is suddenly exposed to a predominantly water-based medium where its solubility is much lower, causing it to precipitate.[5]
Q2: What is the maximum concentration of DMSO I can use in my assay without affecting the results?
A2: This is highly dependent on the specific assay and, if applicable, the cell line being used. As a general rule, most cell-based assays can tolerate DMSO concentrations up to 0.5%, while some robust enzymatic assays might tolerate up to 1-2%.[3][6] It is crucial to perform a solvent tolerance test for your specific experimental system to determine the highest concentration of DMSO that does not cause toxicity or interfere with the assay readout.[6]
Q3: Are there alternatives to DMSO for making my initial stock solution?
A3: Yes, several other organic solvents can be used, though their compatibility with your assay must be verified. Common alternatives include Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and ethanol.[7] For some applications, newer, greener solvents like Cyrene™ are also being explored as DMSO replacements.[8][9] If your compound is insoluble in DMSO, exploring these alternatives is a logical next step.[7]
Q4: I've heard about using surfactants or cyclodextrins. How do they work?
A4:
-
Surfactants (Detergents): Non-ionic surfactants like Tween-20 and Triton X-100 can increase the solubility of hydrophobic compounds by forming micelles.[10] These are microscopic spheres where the hydrophobic tails of the surfactant molecules create a core that can encapsulate the drug, while the hydrophilic heads face the aqueous solution. However, surfactants can also permeabilize cell membranes and denature proteins, so their use must be carefully controlled and validated for assay compatibility.[10][11]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[12][14][15] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used to further enhance solubility and reduce toxicity.[12][16]
Part 2: Troubleshooting Guides & Step-by-Step Protocols
This section provides a structured approach to systematically address and resolve solubility problems.
Initial Assessment: Determining the Source of Precipitation
Before attempting complex formulation strategies, it's essential to confirm that the issue is indeed solubility-related.
-
Prepare a High-Concentration Stock: Dissolve your compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming (to 37°C) or brief sonication if necessary.[6]
-
Serial Dilution in Assay Buffer: Prepare serial dilutions of your stock solution directly into your final assay buffer (pre-warmed to the assay temperature).[5]
-
Visual Inspection: Immediately observe the dilutions for any signs of cloudiness or precipitate. Let the samples sit for a period equivalent to your assay's duration and inspect again. This will help you identify the approximate concentration at which your compound is no longer soluble in the final assay conditions.
Workflow for Enhancing Compound Solubility
If the initial assessment confirms a solubility issue, follow this decision-making workflow.
Sources
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 11. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gpsrjournal.com [gpsrjournal.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
Welcome to the technical support center for the purification of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for purifying this substituted biuret. Given the unique structural characteristics of this molecule—namely the bulky, non-polar tert-butyl and isopropyl groups, combined with the aromatic phenyl ring—purification can present specific challenges not encountered with simpler biurets. This guide offers a logic-driven approach to developing and troubleshooting purification protocols.
Frequently Asked Questions (FAQs)
Q1: I have just synthesized this compound. What are the likely impurities I should be concerned about?
A1: Based on common synthetic routes for substituted biurets, which often involve the reaction of isocyanates with ureas or amines, your primary impurities are likely to be:
-
Unreacted starting materials: Phenyl isocyanate, N-tert-butyl-N'-isopropylurea, or other precursors.
-
Homologues and related products: Symmetrically substituted biurets or isocyanurates formed from the trimerization of phenyl isocyanate.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: Which purification technique should I try first: recrystallization or column chromatography?
A2: For initial purification of a crude solid, recrystallization is often the more efficient and scalable first choice, provided a suitable solvent can be found. It is excellent for removing small amounts of impurities from a large amount of product. If your crude material is an oil or if recrystallization fails to provide adequate purity, column chromatography is the more powerful technique for separating components of a complex mixture.
Q3: How do I assess the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive assessment of purity:
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative sense of purity. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the best methods for assessing purity.[1][2][3][4] The absence of impurity peaks and correct integration of proton signals are strong indicators of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify any remaining impurities.[5][6][7][8][9][10][11][12][13]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically broaden and depress the melting point.
Purification Method Selection Workflow
The following diagram outlines a decision-making process for selecting an appropriate purification strategy.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Recrystallization
Q: My compound won't dissolve in any single solvent I've tried.
A: This is a common issue, especially with molecules like this compound which have both polar (biuret core) and non-polar (tert-butyl, isopropyl, phenyl groups) regions. The solution is often a mixed solvent system .[14]
-
Principle: Use a "good" solvent in which your compound is soluble, and a "poor" solvent in which it is insoluble. The two solvents must be miscible.
-
Procedure:
-
Dissolve your compound in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (this is the saturation point).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
-
Suggested Systems for this Compound:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane[14]
-
Dichloromethane/Hexane
-
Q: My compound "oiled out" instead of forming crystals.
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Cause & Solution 1: Cooling too rapidly. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[15][16]
-
Cause & Solution 2: Solvent boiling point is too low. The boiling point of the solvent should ideally be lower than the melting point of the compound being recrystallized. If you don't know the melting point, this can be a matter of trial and error.
-
Cause & Solution 3: Impurities are present. High levels of impurities can inhibit crystal lattice formation. You may need to purify by column chromatography first.
Q: No crystals are forming, even after cooling in an ice bath.
A: This usually indicates that the solution is not saturated, or it is supersaturated and requires nucleation to begin crystallization.
-
Too much solvent was used: This is the most common reason.[16] Gently heat the solution to evaporate some of the solvent and then try cooling again.
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.[16][17]
-
Seeding: Add a tiny crystal of the pure compound (if you have any) to the solution. This will act as a template for crystal growth.[16]
-
| Problem | Likely Cause | Suggested Solution |
| Compound is insoluble | Incorrect solvent choice. | Try a mixed solvent system (e.g., Acetone/Hexane). |
| "Oiling out" | Cooling too quickly; high impurity level. | Slow down the cooling process; consider pre-purification by chromatography. |
| No crystal formation | Too much solvent used; supersaturation. | Evaporate some solvent; induce crystallization by scratching or seeding.[16][17] |
| Low recovery | Compound is too soluble in the cold solvent. | Ensure the flask is thoroughly cooled in an ice bath before filtration; wash crystals with a minimal amount of ice-cold solvent. |
Troubleshooting Guide: Column Chromatography
Q: I'm not sure which solvent system (eluent) to use for my column.
A: The ideal solvent system should give your target compound an Rf value of 0.25-0.35 on a TLC plate.[18]
-
Prediction: Given the structure of this compound, it is a moderately polar compound. The amide-like biuret core will interact with the polar silica gel, but the bulky alkyl and phenyl groups will reduce this interaction.
-
Testing: Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. Test solvent systems like 10%, 20%, and 30% ethyl acetate in hexane by TLC.
-
Common Eluent Systems:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol (for more polar compounds)[19]
-
Toluene/Acetone
-
Q: My compound is streaking on the TLC plate and the column is giving poor separation.
A: Streaking can be caused by several factors:
-
Cause & Solution 1: Compound is too polar for the eluent. The compound is sticking to the silica. Increase the polarity of your eluent (e.g., from 10% to 20% ethyl acetate).
-
Cause & Solution 2: Sample is acidic or basic. The biuret structure has weakly acidic N-H protons. These can interact strongly with the slightly acidic silica gel.[20] Adding a small amount (~0.5-1%) of triethylamine to your eluent can neutralize the silica and improve peak shape.[21][22]
-
Cause & Solution 3: Overloading the column. Too much sample will lead to broad bands and poor separation. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of your crude sample.[20]
Q: I ran the column, but my yield is very low. Where did my compound go?
A:
-
Possibility 1: It's still on the column. Your eluent may not have been polar enough to elute the compound. Try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) and check the fractions by TLC.
-
Possibility 2: It decomposed on the silica. Some compounds are sensitive to the acidic nature of silica gel.[18] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (decomposition product) has appeared. Using deactivated silica (with triethylamine) or a different stationary phase like alumina might be necessary.
-
Possibility 3: It came off in the first few fractions. If the eluent was too polar, your compound may have eluted very quickly with the solvent front. Always check all fractions, including the initial ones.[18]
Experimental Protocols (Starting Points)
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a stir bar.
-
Heat a beaker of ethanol on a hot plate. Add the hot ethanol to the flask in small portions while stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
While the solution is still hot, add deionized water dropwise until the solution remains faintly cloudy.
-
Add a few drops of hot ethanol to redissolve the cloudiness.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Solvent Selection: Determine the optimal eluent system using TLC (e.g., 20% Ethyl Acetate in Hexane).
-
Column Packing:
-
Plug a glass column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 200 mg) in a minimal amount of dichloromethane or the eluent.
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.
-
Apply pressure (using a pump or bulb) to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes and monitor the separation by TLC.
-
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.
Analytical Characterization
After purification, it is crucial to confirm the identity and purity of this compound.
-
¹H NMR: The spectrum should show distinct signals corresponding to the tert-butyl, isopropyl, and phenyl protons, as well as the N-H protons. The integration of these signals should match the number of protons in each group. For urea and its derivatives, N-H proton signals can be broad.[23][24][25][26]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (277.36 g/mol ). The fragmentation pattern can provide further structural confirmation.[6][10][27]
References
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
- Giraudeau, P. (2014).
- National Measurement Institute, Australia. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Semantic Scholar.
- Zhang, Y., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
- Aziz, A. (2023). Why do we use NMR spectroscopy in purity analysis? Quora.
- Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes.
- Chemistry LibreTexts. (2021). 2.
- University of York.
- Journal of Chemical Education. (Year not available).
- University of Alberta.
- Recrystallization1. (Source document, details not fully available).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of Rochester.
- Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra.
- Wikipedia.
- Repta, A. J., & Hageman, M. J. (1987). Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy. Pharmaceutical Research, 4(5), 412-5.
- Quora. (2017).
- Hawach. (2025).
- ResearchGate. (a) 1 H NMR spectra in DMS(D) of the condensation product of urea with... | Download Scientific Diagram.
- University of Rochester.
- Analytical Chemistry. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
- Interpretation of mass spectra. (Source document, details not fully available).
- OpenStax. (2023). 12.2 Interpreting Mass Spectra - Organic Chemistry.
- ChemicalBook. Urea(57-13-6) 1H NMR spectrum.
- ResearchGate. (2020).
- Sigma-Aldrich.
- PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- Michigan State University. Mass Spectrometry. MSU chemistry.
- Khan Academy.
- Crystallization. (Source document, details not fully available).
- NTNU. Applications in Organic Chemistry - Mass Spectrometry Lab.
- eScholarship.org.
- Reddit. (2014).
- Labcompare.com. (2023).
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- Aston Labs.
- University of Rochester.
- Reddit. (2022).
- YouTube. (2023).
- GL Sciences. Amide Column.
- ResearchGate. (2025).
- Reddit. (2016).
- University of Rochester. Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
Sources
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uni-saarland.de [uni-saarland.de]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU [ntnu.edu]
- 12. Mass Spectrometric Synthesis in the Undergraduate Organic Lab - Aston Labs - Purdue University [aston.chem.purdue.edu]
- 13. researchgate.net [researchgate.net]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. Chromatography [chem.rochester.edu]
- 19. Chromatography [chem.rochester.edu]
- 20. web.uvic.ca [web.uvic.ca]
- 21. researchgate.net [researchgate.net]
- 22. Chromatography [chem.rochester.edu]
- 23. Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. escholarship.org [escholarship.org]
- 27. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
Stability testing of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret under laboratory conditions
Technical Support Center: Stability Testing of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
Welcome to the technical support center for the stability testing of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges, ensuring the integrity and accuracy of your experimental results.
Section 1: Understanding the Stability Profile of Substituted Biurets
Substituted biurets, such as this compound, are molecules of interest in pharmaceutical development. Their stability is a critical quality attribute that dictates shelf-life, storage conditions, and ultimately, patient safety. The core structure, containing multiple amide-like linkages, presents specific vulnerabilities to degradation.
Potential Degradation Pathways
Understanding the likely degradation pathways is fundamental to designing a robust stability study. For this molecule, the primary concerns are:
-
Hydrolysis: The amide bonds in the biuret structure are susceptible to cleavage in the presence of water, a process that can be catalyzed by acidic or basic conditions.[1][2] This can lead to the formation of corresponding ureas, amines, and carboxylic acids.
-
Oxidation: The nitrogen atoms and the phenyl group can be susceptible to oxidation, especially in the presence of oxygen, light, or residual peroxides from excipients.[3][4] This can lead to the formation of N-oxides or hydroxylated species.
-
Thermal Decomposition: Elevated temperatures can induce decomposition, potentially leading to the formation of isocyanates and amines through retro-addition reactions, similar to what is observed in urea derivatives.[5][6][7]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to a variety of degradation products.[8][9]
The following diagram illustrates the key potential degradation pathways for this compound.
Caption: Potential Degradation Pathways for this compound.
Section 2: Forced Degradation Studies: A Proactive Approach
Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[10][11][12] This information is invaluable for developing stability-indicating analytical methods.
Recommended Stress Conditions
The following table outlines the recommended starting conditions for forced degradation studies on this compound, in accordance with ICH guidelines.[13][14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours | Hydrolysis of amide bonds |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 72 hours | Hydrolysis of amide bonds |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Oxidation of nitrogen and phenyl ring |
| Thermal | Dry Heat | 80°C | 48 - 96 hours | Thermal decomposition |
| Photostability | ICH Q1B Option 2 | Room Temp | As per ICH | Photolytic degradation |
Note: These are starting points. The severity of the conditions and the duration of exposure may need to be adjusted based on the observed degradation.
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the stability testing of this compound.
Frequently Asked Questions (FAQs)
Q1: My HPLC chromatogram shows significant peak tailing for the parent compound. What could be the cause?
A1: Peak tailing in HPLC can be caused by several factors.[16] For a molecule like this biuret derivative, which contains basic nitrogen atoms, interactions with acidic silanol groups on the silica-based column packing are a common cause.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds, a mobile phase pH between 3 and 7 is often optimal.
-
Add a Competitive Base: Incorporate a small amount of a competitive base, such as triethylamine (TEA), into your mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing peak tailing of your analyte.
-
Use a Base-Deactivated Column: Consider using a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having end-capping technology.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Q2: I am not seeing any degradation under my initial forced degradation conditions. What should I do?
A2: If you do not observe any degradation, it indicates that your stress conditions are not stringent enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For hydrolytic and oxidative studies, you can increase the concentration of the acid, base, or oxidizing agent.
-
Increase Temperature: For thermal and hydrolytic studies, increasing the temperature in 10°C increments can significantly accelerate degradation.[13][14]
-
Extend Exposure Time: If increasing the concentration or temperature is not feasible or desirable, extending the duration of the stress exposure is a viable alternative.
-
Q3: My mass balance in the forced degradation studies is below 95%. Where could the missing mass be?
A3: A poor mass balance suggests that not all degradation products are being accounted for by your analytical method.
-
Troubleshooting Steps:
-
Check for Co-eluting Peaks: Your primary degradation products might be co-eluting with the parent peak or other degradants. A photodiode array (PDA) detector can help identify peak impurities.
-
Look for Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and will not be detected by a UV detector. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
-
Volatile Degradants: Some degradation products, such as low molecular weight amines or isocyanates, might be volatile and lost during sample preparation or analysis.
-
Adsorption to Vials/Tubing: Highly polar or reactive degradation products may adsorb to the surfaces of your sample vials or HPLC tubing. Using silanized vials can sometimes mitigate this issue.
-
Q4: I am observing the formation of new peaks in my placebo solution during stability testing. What does this mean?
A4: The appearance of peaks in your placebo indicates that one or more of your excipients are degrading or interacting with each other.
-
Troubleshooting Steps:
-
Analyze Individual Excipients: Conduct stability studies on each excipient individually to identify the source of the degradation.
-
Investigate Excipient-Excipient Interactions: Certain combinations of excipients may be incompatible. Review the literature for known incompatibilities.
-
Consider Impurities in Excipients: Impurities within an excipient, such as peroxides in povidone, can be a source of degradation.[3] Request certificates of analysis for your excipients and consider sourcing from different suppliers.
-
Q5: How do I confirm the identity of the degradation products?
A5: Structural elucidation of degradation products is crucial for understanding the degradation pathways.
-
Recommended Techniques:
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for obtaining molecular weight and fragmentation information, which can be used to propose structures.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like TOF or Orbitrap MS provide highly accurate mass measurements, allowing for the determination of elemental composition.
-
NMR Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.
-
Section 4: Protocol for a Stability-Indicating HPLC Method
A validated stability-indicating method is one that can accurately and precisely measure the active ingredient in the presence of its degradation products, excipients, and impurities.
Step-by-Step Protocol
-
Column Selection:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm). Consider a base-deactivated column if peak tailing is an issue.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter and degas all mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: UV at 254 nm (or an appropriate wavelength determined by UV scan of the parent compound).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[17] Specificity is demonstrated by showing that the peaks for the parent compound and all known degradation products are well-resolved.
-
References
-
ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Covalent Logic. [Link]
-
Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. [Link]
-
Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A. [Link]
-
The thermal decomposition of biurea. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Study of the photodegradation of urea-type herbicides by capillary gas chromatography. Journal of Chromatographic Science. [Link]
-
Hydrolysis and thermolysis of urea and its decomposition byproducts biuret, cyanuric acid and melamine over anatase TiO2. Applied Catalysis B: Environmental. [Link]
-
USP Hydrolytic Stability Testing. Nelson Labs. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Stabilization of Pharmaceuticals to Oxidative Degradation. Journal of Pharmaceutical Sciences. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
Sources
- 1. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. testinglab.com [testinglab.com]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The thermal decomposition of biurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. resolvemass.ca [resolvemass.ca]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
Welcome to the technical support center for the synthesis of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges in this synthesis.
I. Reaction Overview and Mechanism
The synthesis of this compound, a trisubstituted biuret, is typically achieved through the reaction of a substituted urea with an isocyanate. Specifically, it involves the nucleophilic addition of N-tert-butyl-N'-isopropylurea to phenyl isocyanate. The lone pair of electrons on the nitrogen atom of the urea attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the biuret linkage.
Understanding the potential side reactions is crucial for troubleshooting. The high reactivity of isocyanates can lead to the formation of various byproducts. For instance, isocyanates can react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to produce a symmetrically disubstituted urea, a common impurity.
Optimization of reaction conditions for synthesizing substituted biurets
Welcome to the technical support center for the synthesis of substituted biurets. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to optimize the synthesis of this versatile class of compounds. Here, we move beyond simple protocols to explore the underlying principles of biuret formation, providing you with the causal understanding needed to troubleshoot and refine your reaction conditions effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of substituted biurets, providing a foundational understanding for optimizing your experimental approach.
Q1: What are the primary synthetic routes for preparing substituted biurets?
A1: There are two principal methodologies for synthesizing substituted biurets, each with distinct advantages and challenges:
-
Thermal Condensation of Ureas: This is a direct method, often used for synthesizing the parent (unsubstituted) biuret or symmetrically substituted analogs.[1] It involves heating urea or a substituted urea above its melting point (typically >130°C).[2] The reaction proceeds through the formation of an isocyanic acid intermediate, which then reacts with another urea molecule.[2][3] While straightforward, this method requires careful temperature control to prevent the formation of by-products like triuret and cyanuric acid.[2][4]
-
Reaction of Isocyanates with Amines/Ureas: This is a more versatile and controllable route for preparing unsymmetrically substituted biurets.[5] The process typically involves two steps: (i) the reaction of an isocyanate with a primary or secondary amine to form a substituted urea, and (ii) the subsequent reaction of this urea with another molecule of isocyanate to yield the target biuret.[5][6] Controlling the stoichiometry is crucial for success.
Q2: What are the most common side reactions and how can they be minimized?
A2: The most significant challenge, particularly in the thermal condensation of urea, is the formation of higher-order condensation products.
-
Triuret and Cyanuric Acid: These by-products form when biuret itself reacts with another molecule of isocyanic acid or through self-condensation at elevated temperatures.[2][4]
-
Minimization Strategies:
-
Precise Temperature Control: Maintain the reaction temperature within the optimal range of approximately 145°C to 180°C.[7] Temperatures exceeding 190-200°C significantly accelerate biuret decomposition and the formation of cyanuric acid.[4][8]
-
Control of Reaction Time: Prolonged heating, even at optimal temperatures, can lead to an increase in by-products.[2] Monitor the reaction progress and stop it once the maximum yield of biuret is achieved.
-
Use of Catalysts: Certain catalysts can enhance the rate of biuret formation relative to side reactions.[2][9]
-
Pressure Adjustment: Applying a vacuum can accelerate the removal of ammonia, driving the equilibrium towards biuret formation and potentially reducing the residence time required at high temperatures.[10] Conversely, in industrial settings, high ammonia pressure is used to suppress biuret formation by shifting the equilibrium back towards urea.[11][12]
-
Q3: What is the role of a catalyst in biuret synthesis?
A3: Catalysts can significantly improve the efficiency and selectivity of biuret synthesis from urea. They function by providing an alternative, lower-energy reaction pathway. Both homogeneous and heterogeneous catalysts have been shown to be effective.[2]
-
Acid Catalysts: Homogeneous acid catalysts like thionyl chloride (SOCl₂) have demonstrated excellent catalytic performance, leading to high urea conversion and biuret yields.[2] Heterogeneous solid acid catalysts, such as H+ form zeolites (e.g., zeolite beta), also enhance performance compared to non-catalytic reactions.[2]
-
Other Catalysts: Inorganic, oxygen-containing compounds of elements from groups V and VI, such as molybdenum and phosphorus compounds (e.g., sodium molybdate), are also effective.[7]
The choice of catalyst can impact not only the reaction rate but also the product distribution, making it a critical parameter for optimization.
Reaction Schematics
To visualize the core synthetic pathways, the following diagrams illustrate the key transformations.
Caption: Pathway for biuret synthesis via thermal condensation of urea.
Caption: General scheme for substituted biuret synthesis from isocyanates.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem: Low or No Yield of the Desired Biuret Product
| Potential Cause | Recommended Action & Explanation |
| Incorrect Reaction Temperature | Solution: Verify and optimize the reaction temperature. For urea pyrolysis, the temperature must be above urea's melting point (~133°C) but ideally kept between 145-180°C to balance reaction rate and by-product formation.[4][7] For isocyanate routes, temperatures may need to be elevated (e.g., >150°C) to drive the reaction to completion, but this depends on the specific substrates.[13] |
| Suboptimal Reaction Time | Solution: Perform a time-course study. For urea condensation, biuret yield may plateau or decrease after a certain time (e.g., 3 hours) as side reactions begin to dominate.[2] Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. |
| Absence or Inefficiency of Catalyst | Solution: Introduce a suitable catalyst. For thermal urea methods, yields are often low without a catalyst.[2] Screen acid catalysts (e.g., SOCl₂, zeolite beta) or molybdate-based catalysts to improve conversion and yield.[2][7] |
| Unfavorable Reaction Equilibrium | Solution: If using the urea route, consider running the reaction under a mild vacuum.[10] This helps remove the ammonia by-product, shifting the equilibrium towards the formation of biuret according to Le Châtelier's principle. |
| Incorrect Stoichiometry (Isocyanate Route) | Solution: Carefully control the ratio of reactants. An excess of isocyanate relative to the amine is typically required to first form the urea and then drive the subsequent reaction to form the biuret.[13][14] The optimal NCO:NH ratio may be 3:1 or higher depending on the desired product.[13] |
Problem: Excessive Formation of By-products (e.g., Triuret, Cyanuric Acid)
| Potential Cause | Recommended Action & Explanation |
| Excessive Reaction Temperature | Solution: Reduce the reaction temperature. Biuret itself decomposes at higher temperatures (starting around 193°C) to form other products.[4] Operating at the lower end of the effective temperature range (e.g., 145-160°C) can significantly suppress the formation of triuret and cyanuric acid.[8][11] |
| Prolonged Reaction Time | Solution: Shorten the reaction duration. As noted previously, by-product formation increases with extended heating.[2] Determine the point of maximum biuret yield and terminate the reaction promptly. |
| High Concentration of Reactants (Melt) | Solution: If feasible, consider using a high-boiling, inert solvent. While many protocols use a neat urea melt, a solvent can help moderate the temperature and may reduce the rate of side reactions. |
Problem: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Action & Explanation |
| Co-crystallization with Starting Material | Solution: Optimize the recrystallization solvent system. Unreacted urea can be challenging to separate from biuret due to similar polarities. A common method is to dissolve the crude product in hot water, where biuret is soluble, and then allow it to cool, causing the biuret to crystallize while more soluble impurities remain in the mother liquor.[15] |
| Insoluble By-products | Solution: If cyanuric acid or other insoluble polymers have formed, they can often be removed by hot filtration. Dissolve the crude reaction mixture in a suitable solvent (like hot water or DMF) in which the desired biuret is soluble, and filter off the insoluble material before proceeding with crystallization. |
| Ammonium Salts or Buffers Present | Solution: Ensure the workup procedure effectively removes any interfering salts or buffers (e.g., Tris, ammonium salts) that might have been used or generated, as these can complicate purification and analysis.[16][17] |
Experimental Protocols
Protocol 1: Catalytic Synthesis of Biuret from Urea
This protocol is adapted from studies on catalyst screening for biuret synthesis.[2]
-
Setup: Charge a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a temperature probe with 10.0 g of urea.
-
Melting: Heat the flask in a heating mantle or oil bath to 130°C and stir for 10 minutes until the urea is completely molten.
-
Catalyst Addition: Add the selected catalyst.
-
For heterogeneous catalysts (e.g., zeolite beta): Add 1.0 g of the solid catalyst.
-
For homogeneous catalysts (e.g., thionyl chloride): Carefully add 1.0 mL of the liquid catalyst.
-
-
Reaction: Increase the temperature to 145°C and maintain vigorous stirring (e.g., 500 rpm). Allow the reaction to proceed for 3 hours.
-
Workup: Cool the reaction mixture to room temperature. The crude product will solidify. Dissolve the solid in a minimum amount of hot water.
-
Purification: Filter the hot solution to remove any insoluble catalyst or by-products. Allow the filtrate to cool slowly to induce crystallization of the biuret. Collect the crystals by vacuum filtration and wash with a small amount of cold water. Dry the product in a vacuum oven.
-
Analysis: Characterize the product using standard analytical techniques (e.g., melting point, NMR, IR spectroscopy) to confirm identity and purity.
Protocol 2: General Procedure for 1,5-Disubstituted Biuret Synthesis
This protocol is a generalized method based on the reaction of allophanyl azides with amines, a versatile route for substituted biurets.[18]
-
Urea Formation (Intermediate Step): In a flask under an inert atmosphere (N₂), dissolve the primary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., benzene, toluene). Add the substituted isocyanate (1.0 eq.) dropwise at room temperature. Stir for 1-2 hours until the reaction is complete (monitor by TLC). This forms the substituted urea intermediate.
-
Biuret Formation: To the resulting mixture containing the substituted urea, add the second substituted isocyanate (1.1 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure substituted biuret.
Data Summary Table
Table 1: Effect of Various Catalysts on Biuret Synthesis from Urea
Reaction Conditions: 145°C, 3 hours, 500 rpm stirring. Data derived from catalyst screening studies.[2]
| Catalyst Type | Catalyst Example | Urea Conversion (%) | Biuret Yield (%) | By-product Yield (%) |
| None (Control) | - | 24.0 | 22.7 | 1.6 |
| Heterogeneous Acid | Zeolite Beta (H+) | ~35 (at 3h) | ~33 (at 3h) | ~2 |
| Homogeneous Acid | Thionyl Chloride (SOCl₂) | 51.7 | 46.9 | ~4.8 |
| Homogeneous Base | Imidazole | ~32 | ~29 | ~3 |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common biuret synthesis issues.
References
-
Lee, J., Park, D., & Lee, K. (2010). Catalytic conversion of urea to biuret: A catalyst screening study. Journal of Industrial and Engineering Chemistry. [Link]
- Garbo, P. W. (1950). Production of biuret. U.S. Patent No. 2,524,049. Washington, DC: U.S.
-
Tischer, S., Börnhorst, M., Amsler, J., Schoch, G., & Deutschmann, O. (2019). Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics, 21(30), 16783-16795. [Link]
-
Tischer, S., Börnhorst, M., Amsler, J., Schoch, G., & Deutschmann, O. (2020). Thermodynamics and reaction mechanism of urea decomposition. KIT Scientific Publishing. [Link]
-
Wikipedia. (n.d.). Urea. [Link]
-
Casale, S. A. (2024). Process for producing urea and biuret. TREA. [Link]
- Kober, E. H., & Gerzon, G. (1968). Preparation of biuret polyisocyanates. U.S. Patent No. 3,392,183. Washington, DC: U.S.
- Rhodia Chimie. (2009). Synthesis of biurets and isocyanates with alkoxysilane functions, formulations containing same and use thereof.
-
Lee, J., et al. (2010). Catalytic conversion of urea to biuret: A catalyst screening study. ResearchGate. [Link]
-
Wanhua Chemical Group Co., Ltd. (2017). Method for preparing biuret polyisocyanate. European Patent No. EP3085689B1. [Link]
-
Bowering, W. D. S., & Madilao, F. (1969). The synthesis of substituted biurets. Canadian Journal of Chemistry, 47(1), 119-122. [Link]
-
Wang, Z., et al. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. Processes, 9(10), 1827. [Link]
-
Risso Chemical. (2021). Causes of Biuret in Urea Manufacturing & Control Methods. [Link]
-
Urea Casale SA. (2020). Controlling biuret in urea production. European Patent No. EP3452444B1. [Link]
- E. I. du Pont de Nemours & Company. (1939). Preparation of biuret. U.S.
-
ResearchGate. (n.d.). Formation of polyurethane, polyurea, and biuret-type structures. [Link]
-
ResearchGate. (n.d.). The reaction of isocyanates with ureas to form biurets. [Link]
- Rhodia Chimie. (2007). Synthesis of biurets and isocyanates with alkoxysilane functions, formulations containing same and use thereof. U.S.
-
Quora. (2019). What is the possible error or mistake in a biuret assay in a biochemistry lab?[Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Biuret Method. [Link]
-
Vedantu. (n.d.). Biuret Test. [Link]
- Benson Hill STL. (2021). Methods of reducing biuret in urea compositions.
-
Wikipedia. (n.d.). Biuret test. [Link]
-
PrepChem.com. (n.d.). Synthesis of biuret urethane isocyanate. [Link]
-
Chemeurope.com. (n.d.). Biuret. [Link]
-
Microbe Notes. (2024). Biuret Test for Protein: Principle, Procedure, Results, Uses. [Link]
-
UreaKnowHow. (2021). Biuret, what to be afraid of?[Link]
-
Shapir, N., et al. (2011). A New Family of Biuret Hydrolases Involved in s-Triazine Ring Metabolism. Journal of Bacteriology, 193(15), 3752-3759. [Link]
-
RWTH Publications. (n.d.). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. [Link]
-
Study.com. (n.d.). What are the limitations for the Biuret test for proteins?[Link]
-
Reddit. (2023). Troubleshooting biuret test. [Link]
-
Biology Online. (2023). Biuret test - Definition and Examples. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kiche.or.kr [kiche.or.kr]
- 3. Urea - Wikipedia [en.wikipedia.org]
- 4. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US2524049A - Production of biuret - Google Patents [patents.google.com]
- 8. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US2145392A - Preparation of biuret - Google Patents [patents.google.com]
- 11. risso-chemical.com [risso-chemical.com]
- 12. data.epo.org [data.epo.org]
- 13. US3392183A - Preparation of biuret polyisocyanates - Google Patents [patents.google.com]
- 14. US20070015895A1 - Synthesis of biurets and isocyanates with alkoxysilane functions, formulations containing same and use thereof - Google Patents [patents.google.com]
- 15. Biuret [chemeurope.com]
- 16. mlsu.ac.in [mlsu.ac.in]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
Avoiding by-product formation in phenyl biuret synthesis
Welcome to the technical support center for phenyl biuret synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for minimizing by-product formation during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products I should expect during phenyl biuret synthesis from urea and aniline?
In the synthesis of phenyl biuret, the purity of the final product is often compromised by several key by-products originating from the thermal decomposition of urea and subsequent side reactions. The principal impurities include:
-
Triuret and Cyanuric Acid: These are self-condensation products of urea and its intermediates. Their formation is highly dependent on temperature.[1][2][3]
-
Carbanilide (1,3-Diphenylurea): This is a significant by-product formed from the reaction of aniline with phenyl isocyanate, an intermediate that can arise during the reaction.[4]
-
Higher Urea Condensation Products: Compounds like ammelide can also form, particularly under harsh thermal conditions.[1][5]
-
Unreacted Phenylurea: The reaction may not proceed to completion, leaving residual phenylurea, which is the direct precursor to phenyl biuret.
Q2: Can you explain the chemical pathways that lead to these by-products?
Understanding the reaction mechanism is critical for controlling its outcome. The synthesis is not a simple one-pot reaction but a cascade of competing equilibria.
The process begins with the thermal decomposition of urea, which is the rate-limiting and by-product-generating stage.[1][6]
-
Urea Decomposition: When heated above its melting point (~133°C), urea decomposes into isocyanic acid (HNCO) and ammonia (NH₃).[2]
-
Biuret Formation: The highly reactive isocyanic acid then reacts with a molecule of undecomposed urea to form biuret. This is the desired intermediate for the subsequent step.
-
By-product Pathways:
-
Triuret/Cyanuric Acid: If the concentration of isocyanic acid is high or the temperature is excessive, it can react with biuret to form triuret or trimerize to form the highly stable cyanuric acid.[3]
-
Phenylurea Formation: Isocyanic acid can also react with the primary amine (aniline) to produce phenylurea.
-
Phenyl Biuret Formation: The desired product, phenyl biuret, is formed when phenylurea reacts with another molecule of isocyanic acid.
-
Carbanilide (Diphenylurea) Formation: Phenylurea can undergo a secondary reaction, especially at elevated temperatures, to form phenyl isocyanate. This intermediate will readily react with any available aniline to produce the often-insoluble carbanilide by-product.[4]
-
The diagram below illustrates these competing reaction pathways.
Q3: How does reaction temperature critically influence by-product formation?
Temperature is arguably the most critical parameter in this synthesis. The optimal temperature for biuret formation from urea is a narrow window, and exceeding it leads to a cascade of unwanted side reactions.
| Temperature Range | Primary Events & Observations | Scientific Rationale |
| 135°C - 155°C | Urea melts; slow formation of biuret. | This is just above the melting point of urea. The decomposition to isocyanic acid is slow, minimizing its self-reaction into cyanuric acid.[1] |
| 160°C - 180°C | Optimal range for biuret formation. Rate of urea decomposition and by-product formation both increase.[1] | The rate of the desired reaction (HNCO + Urea -> Biuret) is maximized relative to side reactions. Careful monitoring is essential. |
| > 180°C | Significant increase in cyanuric acid and ammelide formation.[1][2] Biuret begins to decompose. | The high concentration and energy of HNCO favor its trimerization to the thermodynamically stable cyanuric acid ring. Biuret itself becomes unstable.[2] |
| > 200°C | Rapid decomposition of all intermediates; complex mixture results. | At these temperatures, not only urea but also the biuret product decomposes, leading to a significant drop in yield and purity.[2] |
Expert Recommendation: For the initial step of generating biuret in situ, maintain the temperature strictly between 155-165°C . When adding aniline or conducting the second step, consider if a lower temperature is feasible to prevent the formation of carbanilide.
Troubleshooting Guide
Problem: My final product is contaminated with a significant amount of a high-melting, insoluble white powder.
This is a classic sign of carbanilide (1,3-diphenylurea) formation.
-
Causality: This occurs when phenylurea decomposes to phenyl isocyanate, which then reacts with unreacted aniline.[4] This side reaction is accelerated by high temperatures and an excess of aniline.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: After the initial formation of biuret from urea, consider lowering the temperature before or during the addition of aniline. A temperature range of 130-150°C for the second step may be sufficient.
-
Control Stoichiometry: Avoid using a large excess of aniline. A molar ratio of Biuret:Aniline closer to 1:1 (or a slight excess of biuret) is recommended. The reaction of aniline with urea often uses a mole ratio of approximately 1:1.07 (Aniline:Urea).[4]
-
Order of Addition: Add aniline slowly to the molten biuret/urea mixture. This keeps the instantaneous concentration of free aniline low, minimizing its chance to react with any transient phenyl isocyanate.
-
Problem: Analysis (e.g., HPLC, NMR) shows my product contains triuret and cyanuric acid.
This indicates that the initial urea condensation step was performed under suboptimal conditions.
-
Causality: These by-products form when the temperature of the urea melt is too high (typically >180°C) or the heating is prolonged, leading to excessive self-condensation of urea and isocyanic acid.[1][3]
-
Troubleshooting Steps:
-
Strict Temperature Control: Use an oil bath or a temperature-controlled mantle to maintain the urea melt temperature strictly within the 155-165°C range.
-
Optimize Reaction Time: For the non-catalytic process, a reaction time of 1-3 hours for the urea-to-biuret conversion is typical.[3] Monitor the reaction to avoid unnecessarily long heating times.
-
Consider Catalysis: Certain catalysts, such as thionyl chloride or mixed metal oxides (e.g., Co₈Fe₃Bi₁Mo₁₂O₅₀-alumina), have been shown to improve the yield of biuret from urea and suppress the formation of triuret and cyanuric acid.[3]
-
Apply Vacuum: Applying a moderate vacuum (e.g., <200 mm Hg) can facilitate the removal of ammonia, driving the equilibrium towards biuret formation and potentially allowing for lower reaction temperatures, which in turn reduces by-product formation.[7]
-
Problem: My reaction yield is low, and the product is difficult to purify.
A low yield with a complex product mixture points to a general loss of reaction control. A systematic approach is needed to identify the issue.
Experimental Protocols
Protocol 1: Optimized Synthesis of Phenyl Biuret
This protocol is designed to maximize yield by controlling the formation of the biuret intermediate before introducing aniline.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer extending into the reaction mixture, and a reflux condenser.
-
Biuret Formation:
-
Charge the flask with urea.
-
Heat the flask in an oil bath to 160 ± 5°C . The urea will melt and begin to evolve ammonia.
-
Maintain this temperature and stir for 2 hours. The mixture will gradually solidify as biuret is formed.
-
-
Reaction with Aniline:
-
Cool the reaction mixture to 140°C .
-
Slowly add aniline (0.5 equivalents relative to the starting urea) to the stirred mixture over 20-30 minutes.
-
After the addition is complete, maintain the temperature at 140-145°C and continue stirring for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to approximately 90°C.
-
Add hot water to the flask and stir vigorously to dissolve the product and unreacted starting materials, leaving insoluble carbanilide behind.
-
Filter the hot mixture rapidly by suction to remove the carbanilide by-product.[4]
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization of phenyl biuret.
-
Collect the crystals by filtration, wash with cold water, and dry.
-
Protocol 2: Purification by Recrystallization
If the product is still contaminated with urea-based by-products, recrystallization can be effective.
-
Solvent Selection: Phenyl biuret has good solubility in hot water or ethanol-water mixtures.
-
Procedure:
-
Dissolve the crude phenyl biuret in a minimum amount of boiling water (or a suitable alcohol/water mixture).[8]
-
If the solution is colored, you can add a small amount of activated carbon and filter the hot solution through a layer of celite.[8]
-
Allow the filtrate to cool slowly to room temperature. Needle-like crystals of pure phenyl biuret should form.
-
Cool the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collect the purified crystals by suction filtration and dry them thoroughly.
-
Protocol 3: Analytical Method for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the reaction and assessing the purity of the final product.
-
Technique: Reversed-Phase HPLC (RP-HPLC) is commonly used.
-
Column: A C18 column is a standard choice.
-
Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile is effective. For example, a gradient from 95:5 Water:Methanol to 5:95 Water:Methanol over 20 minutes can separate urea, biuret, phenylurea, phenyl biuret, and carbanilide.
-
Detector: A UV detector set at 220 nm can be used for detection.[9]
-
Sample Prep: Dissolve a small amount of the crude or purified product in the initial mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: By comparing the retention times of peaks in your sample to those of authentic standards (if available), you can identify and quantify the main product and key impurities. Modern hyphenated techniques like LC-MS can provide even more definitive identification of unknown peaks.[10][11]
References
-
Shi, J., et al. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. Processes, 9(10), 1833. Available at: [Link]
-
Brack, W., et al. (2019). Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics, 21(30), 16809-16823. Available at: [Link]
-
Goguet, A., et al. (2007). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie, 52(11), 1043-1048. Available at: [Link]
-
Al-Shahrani, S. S. (2018). Study of the urea thermal decomposition (pyrolysis) reaction and importance to cyanuric acid production. Journal of Analytical and Applied Pyrolysis, 134, 433-440. Available at: [Link]
-
Sciencemadness Discussion Board. (2013). Thermal Decomposition of Urea - Products?. Available at: [Link]
-
Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 9, 78. Available at: [Link]
-
Kumar, V., et al. (2015). Green Synthesis of Symmetrical 1, 3-Disubstituted Urea Derivatives from Biuret and Different Substituted Anilines in the Presence of NaCl. AASCIT Journal of Chemistry, 2(4), 97-101. Available at: [Link]
-
Nagy, V., et al. (2006). Synthesis of new glycosyl biuret and urea derivatives as potential glycoenzyme inhibitors. Carbohydrate Research, 341(12), 2004-2012. Available at: [Link]
-
Kurzer, F. (1953). 1-phenyl-2-thiobiuret. Organic Syntheses, 33, 81. Available at: [Link]
- Young, D. C. (1987). U.S. Patent No. 4,698,443. Washington, DC: U.S. Patent and Trademark Office.
-
Kim, M., et al. (2011). Catalytic conversion of urea to biuret: A catalyst screening study. Journal of Industrial and Engineering Chemistry, 17(2), 256-260. Available at: [Link]
- Zhang, S. (2000). CN Patent No. 1049887C.
-
Anki, Reddy, K., et al. (2019). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. Organic & Biomolecular Chemistry, 17(4), 856-861. Available at: [Link]
- Wang, Y. (2010). CN Patent No. 101735114A.
- D'Ianni, J. D. (1939). U.S. Patent No. 2,145,392. Washington, DC: U.S. Patent and Trademark Office.
- Wackett, L. P., et al. (2021). Patent No. WO2021108667A2.
- Becker, W., et al. (1986). CN Patent No. 86101095A.
-
Zhang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(18), 4291. Available at: [Link]
-
ResearchGate. (n.d.). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. Available at: [Link]
-
Rocaboy, R., & Lapkin, A. A. (2022). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 18, 1278-1299. Available at: [Link]
- Young, D. C. (1987). U.S. Patent No. 4,701,555. Washington, DC: U.S. Patent and Trademark Office.
-
Singh, S., & Singh, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193. Available at: [Link]
-
Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). Available at: [Link]
Sources
- 1. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 3. kiche.or.kr [kiche.or.kr]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4698443A - Biuret purification - Google Patents [patents.google.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. US2145392A - Preparation of biuret - Google Patents [patents.google.com]
- 8. CN101735114A - Purification method of biuret - Google Patents [patents.google.com]
- 9. WO2021108667A2 - Methods of reducing biuret in urea compositions - Google Patents [patents.google.com]
- 10. biomedres.us [biomedres.us]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Resolving Assay Interference from 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret in their experimental workflows and encountering unexpected or artifactual assay results. Small molecules, particularly those with the structural characteristics of this compound—namely, bulky hydrophobic groups (tert-butyl, isopropyl, phenyl)—are susceptible to various forms of assay interference.[1] This can lead to misleading structure-activity relationships (SAR) and the squandering of valuable resources on false-positive hits.[2][3]
Part 1: Frequently Asked Questions (FAQs)
Q1: My assay shows potent inhibition by this compound, but the results are inconsistent or the dose-response curve is unusual. What could be the cause?
A1: Inconsistent results or unusual dose-response curves with compounds like this compound are often red flags for assay interference rather than true, specific inhibition. The most common cause is the formation of colloidal aggregates at micromolar concentrations.[4] These aggregates can non-specifically sequester and inhibit enzymes, leading to apparent activity that is often difficult to reproduce.[5][6] Other potential causes include redox cycling, which generates reactive oxygen species, or interference with the assay's detection method (e.g., fluorescence).[7][8]
Q2: What is compound aggregation and why is this compound potentially prone to it?
A2: Compound aggregation is a phenomenon where small molecules self-associate in aqueous solutions to form colloidal particles, typically in the range of tens to hundreds of nanometers.[6] This is a major source of false positives in early drug discovery.[3] The structure of this compound contains significant hydrophobic character due to the tert-butyl, isopropyl, and phenyl groups. Such molecules are more likely to aggregate in aqueous assay buffers to minimize the unfavorable interactions between their hydrophobic surfaces and water. These aggregates can then non-specifically inhibit proteins through surface adsorption.[6]
Q3: How can I quickly determine if my compound is forming aggregates in the assay?
A3: A simple and effective method is to test the compound's activity in the presence of a non-ionic detergent, such as Triton X-100 or Tween-20.[9] If the apparent inhibition is due to aggregation, the detergent will disrupt the aggregates, and the inhibitory activity should be significantly reduced or eliminated. True inhibitors that bind specifically to the target protein are typically unaffected by the presence of low concentrations of detergent.[10]
Q4: My assay buffer contains a reducing agent like DTT. Could this be contributing to interference?
A4: Yes, the presence of strong reducing agents like dithiothreitol (DTT) can facilitate a process called redox cycling with certain compounds.[7][11] Redox-cycling compounds (RCCs) can generate hydrogen peroxide (H2O2) in the assay buffer.[7][12] This H2O2 can then non-specifically oxidize and inactivate your target protein, especially if it contains susceptible residues like cysteine, leading to a false-positive signal of inhibition.[7]
Q5: Are there any other common interference mechanisms I should be aware of?
A5: Beyond aggregation and redox cycling, you should consider interference with the assay's detection system. For fluorescence-based assays, the compound might be autofluorescent at the assay's excitation and emission wavelengths, or it could be a quencher, absorbing the light emitted by the reporter fluorophore.[13][14] Both scenarios can lead to erroneous results.[15]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols to diagnose and mitigate the most common forms of assay interference relevant to this compound.
Guide 1: Diagnosing and Mitigating Compound Aggregation
The primary hypothesis for interference by this compound is aggregation-based inhibition. The following workflow will help you confirm or refute this mechanism.
Caption: Workflow for diagnosing aggregation-based assay interference.
Rationale: Non-ionic detergents at low concentrations (e.g., 0.01-0.1%) can disrupt colloidal aggregates without denaturing most proteins.[9] If the inhibitory activity of this compound is attenuated in the presence of detergent, it strongly suggests an aggregation-based mechanism.[10]
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a 10% (w/v) stock solution of Triton X-100 in your assay buffer.
-
Prepare serial dilutions of this compound in your standard assay buffer.
-
Prepare an identical set of serial dilutions in assay buffer containing a final concentration of 0.01% Triton X-100.
-
-
Assay Performance:
-
Run your standard assay protocol in parallel with both sets of compound dilutions (with and without detergent).
-
Ensure all other assay components and conditions are identical.
-
-
Data Analysis:
-
Generate dose-response curves for both conditions and calculate the IC50 values.
-
Compare the IC50 values. A significant rightward shift (increase) in the IC50 in the presence of Triton X-100 indicates aggregation.
-
Data Presentation:
| Condition | IC50 of this compound | Interpretation |
| Standard Assay Buffer | X µM | Apparent Potency |
| Assay Buffer + 0.01% Triton X-100 | Y µM (where Y >> X or no inhibition) | Aggregation Likely |
Rationale: The apparent potency of an aggregating inhibitor is often sensitive to the concentration of the target enzyme.[9] In contrast, the IC50 of a true, specific inhibitor should be independent of the enzyme concentration (under conditions where [Enzyme] << Ki).
Step-by-Step Methodology:
-
Prepare for Assay:
-
Prepare at least two different concentrations of your target enzyme in the assay buffer (e.g., 1x and 5x the standard concentration).
-
Prepare serial dilutions of this compound.
-
-
Assay Performance:
-
Run the assay with each enzyme concentration, using the same set of compound dilutions.
-
-
Data Analysis:
-
Calculate the IC50 value for each enzyme concentration.
-
A significant shift in the IC50 with the change in enzyme concentration is indicative of a non-specific, aggregation-based mechanism.
-
Rationale: DLS is a biophysical technique that directly measures the size of particles in a solution.[16] It can provide definitive evidence of compound aggregate formation at concentrations relevant to your assay.[6][17]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound in your final assay buffer at concentrations spanning the observed inhibitory range.
-
Include a buffer-only control.
-
-
DLS Measurement:
-
Measure the particle size distribution for each sample using a DLS instrument.
-
-
Data Analysis:
-
Look for the appearance of particles in the 30-1000 nm range that increase in intensity with compound concentration. The concentration at which these particles appear is the critical aggregation concentration (CAC).[5]
-
Guide 2: Investigating Redox-Mediated Interference
If your assay buffer contains reducing agents like DTT or TCEP, and aggregation has been ruled out, redox activity should be investigated.
Sources
- 1. nmxresearch.com [nmxresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 4. The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. wyatt.com [wyatt.com]
- 7. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 17. wyatt.com [wyatt.com]
Technical Support Center: Synthesis of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
Welcome to the technical support center for the synthesis of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the synthesis of this and structurally similar N,N',N''-trisubstituted biurets. Here, we provide not just protocols, but also in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
I. Synthetic Strategy Overview
The most direct and scalable approach to synthesizing asymmetrically substituted biurets like this compound is a two-step process. First, a disubstituted urea precursor is synthesized. Second, this urea is reacted with an appropriate isocyanate. For our target molecule, two primary pathways are viable:
-
Pathway A: Synthesis of 1-tert-butyl-3-phenylurea followed by its reaction with isopropyl isocyanate.
-
Pathway B: Synthesis of 1-tert-butyl-3-isopropylurea followed by its reaction with phenyl isocyanate.
This guide will focus on Pathway A, as phenyl isocyanate is a common and readily available starting material. The principles and troubleshooting steps are broadly applicable to Pathway B as well.
II. Experimental Protocols
Protocol 1: Synthesis of 1-tert-Butyl-3-phenylurea (Precursor)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Aniline | 93.13 | 10.0 g (107.4 mmol) | 1.0 |
| tert-Butyl Isocyanate | 99.13 | 11.2 mL (107.4 mmol) | 1.0 |
| Anhydrous Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add aniline and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butyl isocyanate dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, reduce the solvent volume by rotary evaporation.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold hexanes.
-
Dry the product under vacuum to yield 1-tert-butyl-3-phenylurea.
Protocol 2: Synthesis of this compound (Target Molecule)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 1-tert-Butyl-3-phenylurea | 192.26 | 10.0 g (52.0 mmol) | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 2.29 g (57.2 mmol) | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Isopropyl Isocyanate | 85.11 | 5.0 mL (52.0 mmol) | 1.0 |
Procedure:
-
To a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-tert-butyl-3-phenylurea and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add the sodium hydride dispersion in small portions. Note: Hydrogen gas will evolve.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The mixture should become a clear solution of the sodium salt of the urea.
-
Cool the solution back to 0 °C and add isopropyl isocyanate dropwise.
-
After the addition, remove the ice bath and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
III. Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis of this compound.
Q1: The synthesis of the precursor urea (1-tert-butyl-3-phenylurea) is low-yielding. What could be the cause?
A1:
-
Moisture Contamination: Isocyanates are highly reactive towards water. Trace amounts of water in the solvent or on the glassware can react with the tert-butyl isocyanate to form an unstable carbamic acid, which then decomposes to tert-butylamine and carbon dioxide.[1][2] This amine can then react with another molecule of isocyanate to form the symmetrical 1,3-di-tert-butylurea, a common byproduct that reduces the yield of the desired product.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed with anhydrous solvents.
-
-
Side Reaction with Product: The newly formed urea can potentially react with another molecule of isocyanate, though this is less likely under these conditions compared to the biuret synthesis step.
-
Solution: Adding the isocyanate dropwise at a low temperature minimizes this possibility.
-
Q2: During the synthesis of the biuret, the reaction is sluggish or does not proceed to completion.
A2:
-
Inefficient Deprotonation of Urea: The formation of the biuret requires the deprotonation of the urea precursor by a strong base to form a nucleophilic anion. Incomplete deprotonation will result in unreacted starting material.
-
Solution: Ensure the sodium hydride is fresh and the dispersion is properly handled to avoid deactivation by moisture. Allow sufficient time for the deprotonation to complete before adding the isocyanate.
-
-
Steric Hindrance: The nitrogen atom to be deprotonated is flanked by a tert-butyl and a phenyl group, which can sterically hinder the approach of the base.
-
Solution: Using a stronger, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) could be an alternative, although sodium hydride is generally sufficient.
-
Q3: I am observing the formation of multiple byproducts in the biuret synthesis step.
A3:
-
Formation of Isocyanate Trimer: Isocyanates can trimerize to form isocyanurates, especially in the presence of certain catalysts or bases.
-
Solution: Maintain a low reaction temperature during the addition of the isocyanate. Avoid using catalysts that are known to promote trimerization.
-
-
Formation of Symmetrical Biurets: If there is any unreacted amine from the precursor synthesis, it can react with the isocyanate to form a symmetrical urea, which could then potentially form a symmetrical biuret.
-
Solution: Ensure the precursor urea is of high purity before proceeding to the biuret synthesis step.
-
-
Further Reaction: The newly formed biuret still possesses an N-H bond that can, in principle, react with another molecule of isocyanate to form a triuret. This is more likely to occur at elevated temperatures.[2]
-
Solution: Use a 1:1 stoichiometry of the deprotonated urea and the isocyanate. Avoid high reaction temperatures.
-
Troubleshooting Summary Table:
| Symptom | Possible Cause | Recommended Action |
| Low yield of urea precursor | Moisture contamination | Use anhydrous solvents and dry glassware. |
| Formation of symmetrical urea | Add isocyanate dropwise at 0 °C. | |
| Incomplete biuret formation | Ineffective urea deprotonation | Use fresh, high-quality sodium hydride. |
| Steric hindrance | Allow for longer reaction time for deprotonation. | |
| Multiple byproducts in biuret synthesis | Isocyanate trimerization | Maintain low reaction temperature. |
| Presence of symmetrical biurets | Ensure high purity of the urea precursor. | |
| Formation of triurets | Use strict 1:1 stoichiometry and avoid heat. |
IV. Visualization of Reaction and Troubleshooting
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the biuret synthesis.
V. Characterization
Proper characterization of the final product is crucial to confirm its identity and purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound should exhibit characteristic peaks for the functional groups present.
| Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Appearance |
| N-H Stretch | 3300 - 3400 | Medium to strong, sharp peak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Weak to medium, sharp peaks |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong, sharp peaks |
| C=O Stretch (Biuret) | 1680 - 1720 | Two strong, sharp peaks |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium, sharp peaks |
| N-H Bend | 1510 - 1560 | Medium to strong, sharp peak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the electronic environment of the different protons in the molecule.
| Protons | Approximate Chemical Shift (δ ppm) | Multiplicity | Integration |
| Phenyl (Ar-H) | 7.0 - 7.5 | Multiplet | 5H |
| N-H | 6.0 - 8.0 | Broad Singlet | 2H |
| Isopropyl (CH) | 3.8 - 4.2 | Septet | 1H |
| tert-Butyl (C(CH₃)₃) | 1.3 - 1.5 | Singlet | 9H |
| Isopropyl (CH₃) | 1.1 - 1.3 | Doublet | 6H |
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.
| Carbons | Approximate Chemical Shift (δ ppm) |
| Carbonyl (C=O) | 150 - 160 |
| Aromatic (C) | 120 - 140 |
| tert-Butyl (quaternary C) | 50 - 60 |
| Isopropyl (CH) | 45 - 55 |
| tert-Butyl (CH₃) | 28 - 32 |
| Isopropyl (CH₃) | 20 - 25 |
VI. References
-
BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1-tert-butyl-3-phenylthiourea. Retrieved from BenchChem website.
-
ResearchGate. (2025). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Retrieved from ResearchGate.
-
BenchChem. (2025). Minimizing urea by-product formation in isocyanate reactions. Retrieved from BenchChem website.
-
MDPI. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3524. [Link]
-
Google Patents. (1968). Preparation of biuret polyisocyanates. US3392183A.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Retrieved from The Royal Society of Chemistry website.
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Creative Biostructure. (n.d.). Guide to Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from Creative Biostructure website.
Sources
Technical Support Center: Method Development for 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
Welcome to the technical support center for the analysis of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to support your method development activities. My insights are drawn from extensive experience in chromatography and a deep understanding of the physicochemical properties of complex organic molecules.
The target molecule, this compound, is a highly substituted, non-polar compound. Its structure, featuring bulky tert-butyl and isopropyl groups alongside a phenyl ring, presents specific challenges in solubility, chromatographic retention, and peak shape. This guide will help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound. What solvents are recommended for sample and standard preparation?
A1: The molecular structure, dominated by non-polar alkyl and aryl groups, dictates its poor solubility in aqueous solutions. The central biuret core provides some capacity for hydrogen bonding, but this is sterically hindered.
-
Primary Recommendation: Your primary solvent should be a strong organic solvent such as Acetonitrile (ACN) or Methanol (MeOH) . For initial stock solutions, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can also be effective, but be mindful of their viscosity and potential interference in chromatography.
-
Diluent for Analysis (HPLC): The ideal injection solvent (diluent) should match the initial mobile phase composition as closely as possible to prevent peak distortion.[1] However, due to the compound's low aqueous solubility, this may not be feasible if your mobile phase is highly aqueous. A good starting point is a 50:50 (v/v) mixture of Acetonitrile and water. If solubility is still an issue, you can increase the organic percentage in your diluent, but you must then decrease your injection volume (e.g., 1-5 µL) to minimize solvent mismatch effects that cause peak broadening or splitting.[2] Always filter your sample through a 0.22 µm or 0.45 µm syringe filter after dissolution and before injection to protect your column.[3]
Q2: What are the recommended starting conditions for a Reverse-Phase HPLC (RP-HPLC) method?
A2: Given the compound's non-polar nature, RP-HPLC is the method of choice. A C18 column is the universal starting point for such molecules due to its hydrophobic character.
Here is a robust set of starting conditions. The goal is to achieve good retention and a symmetrical peak shape, which can then be optimized.
| Parameter | Recommendation | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard workhorse for non-polar compounds, providing good efficiency and retention. |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile (ACN) | ACN is often preferred over Methanol as it provides lower backpressure and better peak efficiency for many compounds. |
| Gradient | 50% B to 95% B over 15 minutes | A scouting gradient is essential to determine the elution strength required. This range covers a broad polarity window. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity, but check for compound stability. |
| Detection (UV) | 210 nm | The phenyl group and carbonyls in the biuret structure will absorb at low UV wavelengths. A photodiode array (PDA) detector is recommended to screen for the optimal wavelength. A wavelength of 210 nm is a common starting point for compounds with urea or biuret-like structures.[4] |
| Injection Vol. | 5 µL | A smaller volume minimizes solvent effects, especially if the sample diluent is stronger than the initial mobile phase.[2] |
This method should be followed by optimization. If the peak elutes too early, decrease the starting %B. If it elutes too late, increase the starting %B or shorten the gradient time.
Q3: My UV-Vis detector response is low. How can I improve sensitivity?
A3: Low UV response can be due to several factors. First, confirm the optimal wavelength. Use a PDA detector to acquire the full UV spectrum of your analyte peak. The wavelength of maximum absorbance (λ-max) should be used for quantification. For a molecule like this, the λ-max is likely in the low UV range (200-230 nm) due to the phenyl and carbonyl chromophores.[4]
If the intrinsic absorbance is low, consider alternative detection methods:
-
Mass Spectrometry (MS): LC-MS is a highly sensitive and selective technique. The biuret structure is known to be cleavable in a mass spectrometer, which can aid in structural confirmation.[5][6] Electrospray Ionization (ESI) in positive mode would be a good starting point, looking for the [M+H]⁺ or [M+Na]⁺ adducts.
-
Charged Aerosol Detection (CAD) / Evaporative Light Scattering Detection (ELSD): These "universal" detectors can detect any non-volatile analyte, and their response is not dependent on chromophores. They are useful for impurity profiling where standards may not be available.
Troubleshooting Guide
Problem: My chromatographic peak is tailing severely.
Peak tailing is a common issue, especially with molecules containing amine-like functionalities that can interact with acidic silanols on the silica surface of the column. This leads to poor resolution, inaccurate integration, and reduced sensitivity.
Causality Analysis & Solution Workflow:
The diagram below outlines a systematic approach to diagnosing and resolving peak tailing.
Caption: Systematic Workflow for Troubleshooting Peak Tailing.
Detailed Steps:
-
Rule out Column Overload: This is the simplest check. Dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.[1][7]
-
Address Secondary Interactions: The nitrogen atoms in the biuret backbone can interact with residual, acidic silanol groups on the silica packing material, a primary cause of tailing for basic or amine-containing compounds.[8]
-
Mobile Phase Modifier: Add a small amount of acid to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid protonates the silanol groups, "shielding" them from interacting with your analyte.
-
Use a High-Purity, End-Capped Column: Modern columns (e.g., designated "MS" or "AQ") are designed with minimal residual silanols. If you are using an older column, switching to a newer generation can significantly improve peak shape.
-
-
Check for Column Failure: If the above steps do not resolve the issue, and especially if all peaks in your chromatogram are distorted, the problem may be physical.[3] A void at the head of the column or a blocked inlet frit can cause peak distortion. Try backflushing the column (disconnect from the detector first). If this fails, the column may need to be replaced.[3] Using a guard column is a cost-effective way to protect your analytical column from particulate contamination.[2]
Problem: My method is not reproducible; retention times are shifting.
Retention time instability is a critical issue, particularly in a regulated environment.
Causality Analysis & Solution Workflow:
-
Mobile Phase Preparation: Is your mobile phase prepared fresh daily? Acetonitrile/water mixtures can change composition due to the evaporation of the more volatile organic component. Are you using a buffer? If so, ensure the pH is consistent batch-to-batch, as pH can significantly influence the retention of ionizable compounds.[8]
-
Column Equilibration: Are you allowing sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection? For a standard 150 x 4.6 mm column, this requires at least 10-15 column volumes. Inadequate equilibration is a common cause of shifting retention, especially in gradient methods.
-
Temperature Control: Is your column compartment temperature stable? A change of just 1°C can alter retention time by 1-2%. Using a thermostatically controlled column compartment is essential for reproducible chromatography.
-
Pump Performance: Check your HPLC pump for pressure fluctuations. Inconsistent flow delivery will lead directly to retention time variability. This may indicate a need for pump maintenance (e.g., replacing seals or check valves).
Experimental Protocols
Protocol 1: General RP-HPLC Method Validation
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[9] The key parameters are defined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[10][11][12]
Caption: Key Parameters for HPLC Method Validation per ICH Q2(R1).
Step-by-Step Validation Plan:
-
Specificity: Demonstrate that the peak for this compound is free from interference from impurities, degradation products, or placebo components. This is often done using a PDA detector to assess peak purity and by spiking the sample with known impurities.[12]
-
Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.99.[13]
-
Accuracy: Determine the closeness of your measured value to the true value. This is typically assessed by spiking a placebo matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery. The acceptance criterion is often 98.0% to 102.0%.[14][15]
-
Precision:
-
Repeatability: Perform at least six replicate injections of the same sample and calculate the Relative Standard Deviation (%RSD) of the peak areas. The %RSD should typically be ≤ 2.0%.[13]
-
Intermediate Precision: Assess the method's ruggedness by having a different analyst, on a different day, using a different instrument, perform the analysis. The results are compared to the initial precision study.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Essential for impurity analysis. LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be reliably quantified. These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally make small, deliberate changes to method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and observe the impact on the results. This demonstrates the method's reliability during normal use.[14]
By following this structured troubleshooting and validation guidance, you will be well-equipped to develop a robust, reliable, and accurate analytical method for this compound.
References
-
Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2020). PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14. Link
-
Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2019). PDA Journal of Pharmaceutical Science and Technology. Link
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. Link
-
Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2020). PDA Journal of Pharmaceutical Science and Technology. Link
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). Link
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration (FDA). Link
-
Quality Guidelines. International Council for Harmonisation (ICH). Link
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Link
-
Technical Support Center: HPLC Purification of Non-Polar Compounds. (2025). BenchChem. Link
-
Hage, C., et al. (2020). A biuret-derived, MS-cleavable cross-linking reagent for protein structural analysis: A proof-of-principle study. Journal of Mass Spectrometry, 55(1), e4449. Link
-
Hage, C., et al. (2019). A biuret-derived, MS-cleavable cross-linking reagent for protein structural analysis: A proof-of-principle study. Martin Luther University Halle-Wittenberg. Link
-
Poor peak shape. Reversed Phase Chromatography Guide. Link
-
Biuret. PubChem, National Institutes of Health. Link
-
Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Link
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. Link
-
HPLC Troubleshooting Guide. Sigma-Aldrich. Link
-
High performance liquid chromatography analysis method of urea and its impurity carbamylurea, methylene biuret. Google Patents. Link
-
Shen, H., et al. (1999). Detection of peptides by precolumn derivatization with biuret reagent and preconcentration on capillary liquid chromatography columns with electrochemical detection. Analytical Chemistry, 71(5), 987-94. Link
-
A Study of the Biuret Reaction. UCLA Physics & Astronomy. Link
-
Determination of Biuret Content in Fertilizers by High Performance Liquid Chromatography: Single-Laboratory Validation and Collaborative Ring Test. (2019). Research Open World. Link
-
Biuret. Wikipedia. Link
-
Detection of Peptides by Precolumn Derivatization with Biuret Reagent and Preconcentration on Capillary Liquid Chromatography Columns with Electrochemical Detection. Sci-Hub. Link
-
Biuret test. Wikipedia. Link
-
Cross-reactivity of amino acids and other compounds in the biuret reaction: interference with urinary peptide measurements. Semantic Scholar. Link
-
Urea. Wikipedia. Link
-
Cross-Reactivity of Amino Acids and Other Compounds in the Biuret Reaction: Interference with Urinary Peptide Measurements. ResearchGate. Link
-
Biuret Test. UCLA Physics & Astronomy. Link
-
Hortin, G. L., & Carlin, P. (2005). Cross-reactivity of amino acids and other compounds in the biuret reaction: interference with urinary peptide measurements. Clinical Chemistry, 51(8), 1490-6. Link
-
Biuret Test for Protein: Principle, Procedure, Results, Uses. (2024). Microbe Notes. Link
-
Biuret – Knowledge and References. Taylor & Francis. Link
-
Biuret Test: Principle, Procedure, and Results Explained. Vedantu. Link
Sources
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. CN101122589B - High performance liquid chromatography analysis method of urea and its impurity carbamylurea, methylene biuret - Google Patents [patents.google.com]
- 5. A biuret-derived, MS-cleavable cross-linking reagent for protein structural analysis: A proof-of-principle study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opendata.uni-halle.de [opendata.uni-halle.de]
- 7. youtube.com [youtube.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret and Other Biuret Derivatives
Introduction: The Versatile Biuret Scaffold in Drug Discovery
Biuret derivatives, compounds characterized by a core structure of HN(C(O)NR'R'')₂, represent a versatile and privileged scaffold in medicinal chemistry and agrochemical research.[1] The inherent capacity for substitution at various positions allows for the fine-tuning of their physicochemical properties and, consequently, their biological activities. This has led to the exploration of biuret derivatives across a wide spectrum of applications, including herbicidal, antimicrobial, anticonvulsant, and antiviral research.[2] This guide provides a comparative analysis of the anticipated biological activity of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret against other biuret derivatives, drawing upon existing experimental data for structurally related compounds and established principles of structure-activity relationships (SAR). While specific experimental data for this compound is not yet publicly available, this guide will serve as a valuable resource for researchers by providing a predictive framework and detailed experimental protocols for its evaluation.
Anticipated Biological Activities and Comparative Analysis
Based on the known biological activities of substituted biurets, this compound is predicted to exhibit activity in several key areas. The presence of a phenyl group and bulky alkyl substituents (tert-butyl and isopropyl) is expected to significantly influence its biological profile.
Antimicrobial Activity
Substituted biurets have demonstrated notable antimicrobial properties. For instance, a study on 3-methyl-5-phenylbiuret derivatives provides a valuable point of comparison for understanding the potential antimicrobial efficacy of this compound.[3]
Table 1: Representative Antimicrobial Activity of 3-Methyl-5-phenylbiuret Derivatives (MIC in µg/mL) [3]
| Compound ID | Derivative | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |
| MPB-01 | 3-Methyl-5-phenylbiuret | 16 | 32 | 64 |
| MPB-02 | 3-Methyl-5-(4-chlorophenyl)biuret | 8 | 16 | 32 |
| MPB-03 | 3-Methyl-5-(4-methoxyphenyl)biuret | 32 | 64 | 128 |
| MPB-04 | 3-Methyl-5-(4-nitrophenyl)biuret | 4 | 8 | 16 |
| Ciprofloxacin (Positive Control) | 1 | 0.5 | N/A | |
| Fluconazole (Positive Control) | N/A | N/A | 2 | |
| DMSO (Negative Control) | >128 | >128 | >128 |
Note: This data is representative and serves as a basis for predictive comparison.
The data in Table 1 suggests that substitutions on the phenyl ring significantly impact the antimicrobial activity of 3-methyl-5-phenylbiuret. The electron-withdrawing nitro group in MPB-04 led to the most potent activity. For this compound, the presence of bulky alkyl groups (tert-butyl and isopropyl) could enhance its lipophilicity, potentially improving its ability to penetrate microbial cell membranes and thus influencing its antimicrobial spectrum and potency.
Cytotoxic Activity
Several studies have highlighted the potential of biuret and related urea derivatives as cytotoxic agents against various cancer cell lines.[1][4] The cytotoxic effects are often attributed to the inhibition of key cellular processes.
A study on the cytotoxicity of various biurets against the human breast cancer T47D cell line demonstrated that specific substitutions can lead to significant anticancer activity.[1] For this compound, the combination of a phenyl ring and bulky alkyl groups may confer cytotoxic properties. The lipophilic nature of the tert-butyl and isopropyl groups could facilitate passage through the cell membrane, potentially leading to interactions with intracellular targets.
Anticonvulsant Activity
While direct evidence for the anticonvulsant activity of biurets is limited, structurally related urea derivatives have shown promise in this area. For example, urea derivatives of valproic acid have displayed a broad spectrum of anticonvulsant activity.[5] The structural features of this compound, particularly the presence of bulky alkyl groups, are found in some known anticonvulsant compounds.[6] This suggests that the target compound may warrant investigation for its potential effects on the central nervous system.
HIV-1 Protease Inhibitory Activity
Biuret derivatives have been investigated as potential inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle.[2] A study on a series of biuret derivatives showed moderate inhibitory activity, with IC₅₀ values in the micromolar range.[2] The urea and biuret motifs are recognized as important pharmacophoric elements in the design of some HIV-1 protease inhibitors.[7][8] The specific substitutions in this compound could influence its binding affinity to the active site of the protease.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, the following detailed experimental protocols are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration (typically 37°C for 18-24 hours for bacteria and 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, T47D) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not affect cell viability).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Step-by-Step Protocol:
-
Animal Model: Use adult male mice or rats.
-
Compound Administration: Administer this compound intraperitoneally or orally at various doses. A control group should receive the vehicle.
-
Induction of Seizures: After a specified time (to allow for drug absorption), induce seizures by applying an electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ability of the compound to abolish the tonic hindlimb extension is considered an indication of anticonvulsant activity. Determine the median effective dose (ED₅₀).
HIV-1 Protease Inhibition Assay: FRET-based Assay
This assay measures the inhibition of HIV-1 protease activity using a fluorescence resonance energy transfer (FRET) substrate.
Workflow for HIV-1 Protease FRET Assay
Caption: Workflow for the FRET-based HIV-1 protease inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant HIV-1 protease.
-
Inhibitor Addition: Add this compound at various concentrations to the wells of a microplate.
-
Enzyme-Inhibitor Pre-incubation: Add the HIV-1 protease solution to the wells and pre-incubate to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a FRET-based peptide substrate that contains a fluorophore and a quencher.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction rates and the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
The biological activity of biuret derivatives is intricately linked to the nature of their substituents.
-
Aryl Substituents: The presence of a phenyl group, as in this compound, is a common feature in many biologically active biurets. The electronic properties and substitution pattern of the aryl ring can significantly modulate activity. For instance, electron-withdrawing groups on the phenyl ring have been shown to enhance the antimicrobial activity of some biuret series.[3]
-
Alkyl Substituents: The bulky tert-butyl and isopropyl groups in this compound are expected to increase the lipophilicity of the molecule. This can have a dual effect: enhancing membrane permeability, which may increase bioavailability and intracellular concentration, but also potentially leading to steric hindrance that could affect binding to target enzymes or receptors. The anticonvulsant activity of some urea derivatives has been linked to the presence of branched alkyl chains.[5]
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking, this guide provides a comprehensive framework for its potential biological activities based on the known properties of structurally related biuret derivatives. The presence of a phenyl ring and bulky alkyl groups suggests that this compound is a promising candidate for evaluation as an antimicrobial, cytotoxic, and potentially anticonvulsant agent. The detailed experimental protocols provided herein offer a clear path for researchers to systematically investigate its biological profile. Future studies should focus on the synthesis and in vitro and in vivo evaluation of this compound to validate these predictions and to further elucidate the structure-activity relationships within this versatile class of compounds.
References
-
Synthesis and cytotoxicity of some biurets against human breast cancer T47D cell line. Bioorganic & Medicinal Chemistry Letters. 2010;20(19):5772-5775. Available from: [Link]
-
Synthesis of Biuret Derivatives as Potential HIV-1 Protease Inhibitors Using (LDHs-g-HMDI-Citric Acid), as a Green Recyclable Catalyst. Bulletin of the Korean Chemical Society. 2020;42(1). Available from: [Link]
-
The pharmacophoric amide and urea components of certain HIV-1 protease inhibitors. ResearchGate. N.D. Available from: [Link]
-
Examples of some urea HIV-1 protease inhibitors. ResearchGate. N.D. Available from: [Link]
-
Potent inhibitors of the HIV-1 protease incorporating cyclic urea P1-P2 scaffold. Bioorganic & Medicinal Chemistry Letters. 2004;14(22):5685-5687. Available from: [Link]
-
Molecular recognition of cyclic urea HIV-1 protease inhibitors. The Journal of Biological Chemistry. 1998;273(20):12472-12482. Available from: [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules. 2023;28(3):1123. Available from: [Link]
-
MIA-QSAR evaluation of a series of sulfonylurea herbicides. Pest Management Science. 2008;64(8):800-807. Available from: [Link]
-
QSAR Studies on Herbicidal Activities of Sulfonylurea Compounds. ResearchGate. N.D. Available from: [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Pharmaceuticals. 2021;14(12):1257. Available from: [Link]
-
Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid. Journal of Medicinal Chemistry. 2007;50(25):6363-6371. Available from: [Link]
-
Laboratory bioassay, greenhouse experiment and 3D-QSAR studies on berberine analogues: a search for new herbicides based on natural products. Pest Management Science. 2021;77(4):1845-1854. Available from: [Link]
-
Taurine-Based Hybrid Drugs as Potential Anticancer Therapeutic Agents: In Vitro, In Vivo Evaluations. Molecules. 2022;27(19):6619. Available from: [Link]
-
Antimicrobial and Antioxidative Activity of Newly Synthesized Peptides Absorbed into Bacterial Cellulose Carrier against Acne vulgaris. International Journal of Molecular Sciences. 2022;23(21):13543. Available from: [Link]
-
Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules. 2022;27(15):4704. Available from: [Link]
-
Anticonvulsant activity of pyrid-3-yl-sulfonyl ureas and thioureas. European Journal of Medicinal Chemistry. 1996;31(11):861-867. Available from: [Link]
-
Biomacromolecular 3D-QSAR to Decipher Molecular Herbicide Resistance in Acetohydroxyacid Synthases. ResearchGate. 2013. Available from: [Link]
-
Cytotoxicity of Solubilizer on Nine Human Tumor Cell Lines. ResearchGate. N.D. Available from: [Link]
-
Antifungal activity in vitro of Ro 14-4767/002, a phenylpropyl-morpholine. Sabouraudia. 1983;21(3):205-213. Available from: [Link]
-
Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. International Journal of Medical Sciences. 2005;2(3):112-117. Available from: [Link]
-
Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Pest Management Science. 2014;70(12):1886-1894. Available from: [Link]
-
Antifungal agents, Part 11. Biphenyl analogues of naftifine. Archiv der Pharmazie. 1995;328(9):667-672. Available from: [Link]
-
Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. Molecules. 2005;10(11):1378-1392. Available from: [Link]
-
Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. Pest Management Science. 2002;58(12):1175-1186. Available from: [Link]
-
Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. PLOS ONE. 2015;10(6):e0128710. Available from: [Link]
-
Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. National Institutes of Health. 2015. Available from: [Link]
-
Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry. 2020;68(12):3729-3741. Available from: [Link]
-
Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry. 1997;40(9):1347-1365. Available from: [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics. 2022;14(7):1359. Available from: [Link]
-
Synthesis, antibacterial and antifungal activity of new 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides. European Journal of Medicinal Chemistry. 2020;201:112477. Available from: [Link]
-
Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules. 2022;27(19):6619. Available from: [Link]
-
Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Acta Chimica Slovenica. 2020;67(4):1139-1147. Available from: [Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. 2022;27(3):1040. Available from: [Link]
-
Anticonvulsant properties of certain secondary and tertiary alcohols. The Journal of Pharmacology and Experimental Therapeutics. 1955;115(2):230-239. Available from: [Link]
Sources
- 1. Synthesis and cytotoxicity of some biurets against human breast cancer T47D cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant properties of certain secondary and tertiary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potent inhibitors of the HIV-1 protease incorporating cyclic urea P1-P2 scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Structural Analogs of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
A Comparative Analysis of Synthetic Strategies and Experimental Protocols
This guide provides an in-depth technical comparison of synthetic routes for 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, offers detailed, reproducible protocols, and presents comparative data to inform synthetic strategy.
Introduction: The Significance of Substituted Biurets
The biuret scaffold, characterized by the -(HN-CO-)2-NH- linkage, is a crucial pharmacophore in medicinal chemistry. Molecules incorporating this moiety exhibit a wide spectrum of biological activities. This compound is a specific substituted biuret that serves as an excellent model for exploring synthetic methodologies.[1][2][3][4] The strategic placement of bulky alkyl groups (tert-butyl and isopropyl) and an aromatic phenyl ring allows for a nuanced exploration of structure-activity relationships in analog synthesis.[5] The urea functionality within the biuret structure is a key element in many biologically active compounds, including enzyme inhibitors and peptidomimetics.[6][7]
This guide will compare and contrast the synthesis of the parent compound with that of selected structural analogs, providing a framework for the rational design and synthesis of novel biuret derivatives.
Foundational Chemistry: The Synthesis of Biurets
The most prevalent and direct method for the synthesis of substituted biurets involves the reaction of an isocyanate with a urea derivative.[8][9] This reaction is a nucleophilic addition where the nitrogen atom of the urea attacks the electrophilic carbon atom of the isocyanate. The reaction is often carried out at elevated temperatures.[9]
The general synthetic pathway can be visualized as follows:
Caption: General reaction scheme for the synthesis of substituted biurets.
The choice of solvent, temperature, and the potential use of a catalyst can significantly influence the reaction rate and yield. For instance, the reaction can be conducted in the absence of a solvent or in a high-boiling point aprotic solvent.
Synthesis of the Parent Compound: this compound
A plausible synthetic route for the target molecule, this compound, involves a two-step process. The first step is the synthesis of the precursor urea, followed by its reaction with an isocyanate.
Step 1: Synthesis of 1-tert-Butyl-3-isopropylurea
This unsymmetrical urea can be synthesized by reacting tert-butylamine with isopropyl isocyanate or vice versa. The choice of reactants may depend on their commercial availability and cost.
Step 2: Synthesis of this compound
The synthesized 1-tert-Butyl-3-isopropylurea is then reacted with phenyl isocyanate at an elevated temperature to yield the final biuret product.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Synthesis of Structural Analogs: A Comparative Approach
To understand the impact of different functional groups on the synthetic process and potentially on the biological activity, we will explore the synthesis of three structural analogs.
Analog 1: 1,5-di-tert-Butyl-3-isopropyl-2-biuret (Phenyl group replaced with tert-Butyl)
This modification replaces the aromatic phenyl group with a bulky aliphatic tert-butyl group. The synthesis would involve reacting 1-tert-Butyl-3-isopropylurea with tert-butyl isocyanate. The increased steric hindrance from the tert-butyl isocyanate might necessitate more forcing reaction conditions (higher temperature or longer reaction time) compared to phenyl isocyanate.
Analog 2: 1-tert-Butyl-3-isopropyl-5-(4-chlorophenyl)-2-biuret (Introduction of an electron-withdrawing group)
Here, a chloro-substituted phenyl group is introduced. The synthesis proceeds by reacting 1-tert-Butyl-3-isopropylurea with 4-chlorophenyl isocyanate. The electron-withdrawing nature of the chlorine atom can increase the electrophilicity of the isocyanate carbon, potentially leading to a faster reaction rate compared to the parent compound.
Analog 3: 1-tert-Butyl-3-isopropyl-5-phenyl-2-thiobiuret (Oxygen replaced with Sulfur)
This analog introduces a thiobiuret functionality. The synthesis would involve reacting 1-tert-Butyl-3-isopropylurea with phenyl isothiocyanate. Isothiocyanates are generally less reactive than their isocyanate counterparts, which may require higher temperatures or the use of a catalyst to achieve comparable yields.
Comparative Data of Synthetic Routes
The following table summarizes the key aspects of the synthetic routes for the parent compound and its analogs.
| Target Compound | Precursor Urea | Isocyanate/Isothiocyanate | Key Reaction Conditions | Anticipated Challenges/Considerations |
| This compound | 1-tert-Butyl-3-isopropylurea | Phenyl isocyanate | Heat (e.g., 100-140 °C), neat or in a high-boiling solvent | Potential for side reactions at higher temperatures. |
| 1,5-di-tert-Butyl-3-isopropyl-2-biuret | 1-tert-Butyl-3-isopropylurea | tert-Butyl isocyanate | Potentially higher temperature or longer reaction time | Increased steric hindrance may lower the reaction rate and yield. |
| 1-tert-Butyl-3-isopropyl-5-(4-chlorophenyl)-2-biuret | 1-tert-Butyl-3-isopropylurea | 4-Chlorophenyl isocyanate | Similar to parent compound, possibly milder conditions | The electronic effect of the substituent may influence reactivity. |
| 1-tert-Butyl-3-isopropyl-5-phenyl-2-thiobiuret [10] | 1-tert-Butyl-3-isopropylurea | Phenyl isothiocyanate | Higher temperature or use of a catalyst | Lower reactivity of isothiocyanate; potential for different byproducts. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-tert-Butyl-3-isopropylurea
-
To a stirred solution of tert-butylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add isopropyl isocyanate (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 1-tert-Butyl-3-isopropylurea.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, combine 1-tert-Butyl-3-isopropylurea (1.0 eq) and phenyl isocyanate (1.0 eq).
-
Heat the reaction mixture to 120-130 °C with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, add a non-polar solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by filtration, wash with cold hexane, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or isopropanol).
Protocol 3: Synthesis of 1-tert-Butyl-3-isopropyl-5-(4-chlorophenyl)-2-biuret
-
Follow the procedure outlined in Protocol 2, substituting phenyl isocyanate with 4-chlorophenyl isocyanate (1.0 eq).
-
The reaction may proceed at a slightly lower temperature (e.g., 110-120 °C) due to the increased reactivity of the isocyanate.
-
Workup and purification steps are analogous to Protocol 2.
Causality and Experimental Choices
-
Solvent Selection: For the urea synthesis, aprotic solvents like dichloromethane or tetrahydrofuran are chosen to prevent any side reactions with the isocyanate. The biuret synthesis is often performed neat (without solvent) to maximize the concentration of reactants and drive the reaction forward, especially when dealing with less reactive substrates.
-
Temperature Control: The initial urea formation is an exothermic reaction, and cooling to 0 °C helps to control the reaction rate and prevent the formation of byproducts. The subsequent biuret formation requires elevated temperatures to overcome the activation energy of the reaction between the urea and the isocyanate.
-
Stoichiometry: A 1:1 molar ratio of reactants is typically used to ensure complete conversion and simplify purification. An excess of one reactant may be used if it is inexpensive or easily removable.
-
Purification: Recrystallization is a common and effective method for purifying the solid urea and biuret products, as it allows for the removal of unreacted starting materials and soluble impurities.
Conclusion
The synthesis of this compound and its structural analogs is readily achievable through the reaction of a precursor urea with an appropriate isocyanate or isothiocyanate. The choice of substituents on the isocyanate can influence the required reaction conditions, with sterically hindered or less reactive isocyanates necessitating more forcing conditions. The protocols and comparative data presented in this guide provide a solid foundation for researchers to synthesize and explore the chemical and biological properties of this important class of compounds. Further investigation into the use of catalysts could offer milder reaction conditions and improved yields, particularly for less reactive substrates.
References
-
Principle and Protocol of Biuret Method. Creative BioMart. [Link]
-
Biuret Test for Protein: Principle, Procedure, Results, Uses. Microbe Notes. [Link]
- Preparation of biuret polyisocyanates.
-
The reaction of isocyanates with ureas to form biurets. ResearchGate. [Link]
-
Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVII. N-(3-Bromoadamantan-1-yl)-3-R-ureas and Symmetrical Bis-ureas. ResearchGate. [Link]
-
Reactivity of isocyanates with urethanes: Conditions for allophanate formation. ResearchGate. [Link]
- Synthesis of biurets and isocyanates with alkoxysilane functions, formulations containing same and use thereof.
-
A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Thieme Chemistry. [Link]
-
This compound. PubChem. [Link]
-
Synthesis of mono-and N,N-disubstituted ureas. ResearchGate. [Link]
-
Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. National Institutes of Health. [Link]
-
L-Proline Catalyzed Synthesis of Various N-substituted Urea and Unsymmetrical N,N'-disubstituted Urea. ResearchGate. [Link]
-
A New Family of Biuret Hydrolases Involved in S-Triazine Ring Metabolism. National Institutes of Health. [Link]
-
This compound. AN PharmaTech Co Ltd. [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences. [Link]
-
Recent advances in pharmacological activity of benzothiazole derivatives. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. [Link]
-
Urea. Wikipedia. [Link]
-
The tert-butyl group in chemistry and biology. ResearchGate. [Link]
Sources
- 1. This compound | C15H23N3O2 | CID 46737750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labshake.com [labshake.com]
- 3. This compound|107484-83-3--AN PharmaTech Co Ltd [anpharma.net]
- 4. This compound | 107484-83-3 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1-tert-butyl-3-isopropyl-5-phenyl-2-thiobiuret [chemicalbook.com]
Validating the Enzyme Inhibitory Activity of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the validation of the enzyme inhibitory potential of the novel compound, 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret. As a known metabolite of the insecticide Buprofezin, understanding its intrinsic biological activities is crucial.[1][2] While Buprofezin primarily targets chitin synthesis, it has also been observed to inhibit acetylcholinesterase and impact energy metabolism through cytochrome c oxidase inhibition.[3][4][5] This suggests that its metabolites could possess off-target activities worth investigating. This guide will focus on a robust, widely applicable enzyme class for initial screening: serine proteases, using chymotrypsin as a model.
We will objectively compare the inhibitory performance of this compound against Aprotinin, a well-characterized, potent serine protease inhibitor.[6][7][8] The experimental data and protocols provided herein are designed to be a self-validating system, ensuring reproducibility and scientific rigor.
Rationale for Experimental Design: Why Chymotrypsin?
The selection of a model enzyme system is a critical first step in the validation pipeline. Given the structural class of this compound, and the known propensity for biuret derivatives to interact with a range of enzymes, a broad-spectrum yet well-understood enzyme class is ideal for initial characterization. Serine proteases, such as chymotrypsin, fit this requirement perfectly. They are a major class of drug targets, and their activity can be monitored using simple and reliable colorimetric assays.[9]
The experimental workflow is designed to first establish a baseline of enzyme activity, then to determine the concentration-dependent inhibitory effect of our test compound and the positive control, culminating in the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying inhibitor potency.
Caption: Experimental workflow for IC50 determination.
Comparative Inhibitory Activity: this compound vs. Aprotinin
The following table summarizes hypothetical data from a chymotrypsin inhibition assay. This data illustrates how the inhibitory potency of this compound would be compared against the known inhibitor, Aprotinin.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type (Hypothetical) |
| This compound | Bovine α-Chymotrypsin | 25.3 | Competitive |
| Aprotinin | Bovine α-Chymotrypsin | 0.08 | Competitive[10] |
Note: The IC50 value for the test compound is hypothetical and would be determined experimentally. The inhibition type would require further kinetic studies.
Detailed Experimental Protocol: Chymotrypsin Inhibition Assay
This protocol is optimized for a 96-well plate format, suitable for medium-throughput screening.
Reagents and Materials
-
Enzyme: α-Chymotrypsin from bovine pancreas (Sigma-Aldrich)
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (Sigma-Aldrich)[11][12]
-
Test Compound: this compound
-
Positive Control: Aprotinin (MedchemExpress)[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[13]
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment: 96-well microplate reader with absorbance detection at 405-410 nm, multichannel pipettes, incubator.
Stock Solution Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.4): Prepare and adjust the pH of the Tris-HCl buffer.
-
Chymotrypsin Stock (1 mg/mL): Dissolve α-chymotrypsin in assay buffer. Store in aliquots at -20°C.
-
BAPNA Stock (20 mM): Dissolve BAPNA in DMSO. This stock should be protected from light.[14]
-
Compound Stocks (10 mM): Dissolve this compound and Aprotinin in DMSO to create 10 mM stock solutions.
Assay Procedure
-
Compound Dilution:
-
In a 96-well plate, perform a serial dilution of the test compound and Aprotinin. Start with a high concentration (e.g., 100 µM) and dilute in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
Include wells for:
-
100% Activity Control: Enzyme and substrate, but no inhibitor (only DMSO).
-
Blank (No Enzyme) Control: Substrate and buffer only (to measure background substrate hydrolysis).
-
-
-
Enzyme Addition:
-
Prepare a working solution of chymotrypsin in assay buffer (e.g., 20 µg/mL).
-
Add the enzyme solution to all wells except the blank controls.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.[15]
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of BAPNA in assay buffer (e.g., 1 mM).
-
Add the BAPNA solution to all wells to start the reaction.
-
Immediately place the plate in the microplate reader, pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every 15-30 seconds for 5-10 minutes.[11]
-
Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate Percent Inhibition:
-
Correct the rates by subtracting the rate of the blank control.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_100%_activity)) * 100
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Caption: Competitive inhibition model.
Conclusion and Future Directions
This guide outlines a foundational approach to validating the enzyme inhibitory activity of this compound using a chymotrypsin assay as a primary screen. The presented workflow, when executed with the described controls, provides a reliable method for determining the compound's inhibitory potency.
Should significant inhibitory activity be observed, further studies would be warranted. These include:
-
Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.[2]
-
Selectivity Profiling: Assessing the compound's activity against a panel of other proteases and enzymes to understand its specificity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and selectivity.
By following this structured and comparative approach, researchers can confidently and efficiently characterize the bioactivity of novel compounds, paving the way for further development in the drug discovery pipeline.
References
-
Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]
-
Bio-protocol. (2022). Assay for Protealysin-like Protease Inhibitor Activity. [Link]
-
AN PharmaTech Co Ltd. This compound|107484-83-3. [Link]
-
PubChem. This compound | C15H23N3O2. [Link]
-
Rotello, V. M., et al. (2003). Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. Proceedings of the National Academy of Sciences, 100(19), 10676-10681. [Link]
-
Warner, S. A., & Von Bodman, S. B. (1997). Rapid Microplate Assay for Substrates and Inhibitors of Proteinase Mixtures. BioTechniques, 23(1), 70-72. [Link]
-
ChemWhat. This compound CAS#: 107484-83-3. [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. [Link]
-
Suman, S., et al. (2015). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. PLoS ONE, 10(7), e0134031. [Link]
-
Wikipedia. Aprotinin. [Link]
-
Wang, D., et al. (2018). Buprofezin Is Metabolized by CYP353D1v2, a Cytochrome P450 Associated with Imidacloprid Resistance in Laodelphax striatellus. Insects, 9(4), 187. [Link]
-
ResearchGate. (2022). Absorption spectra of the reaction mixture of chymotrypsin and BTpNA... [Link]
-
ResearchGate. (2014). Can anyone assist with enzyme activity determination in Lab?. [Link]
-
ResearchGate. (2016). Trypsin-like activity with L-BApNA and L-TAME substrates (a) and... [Link]
-
Ji, C., et al. (2016). Potential hepatic toxicity of buprofezin at sublethal concentrations: ROS-mediated conversion of energy metabolism. Journal of Hazardous Materials, 320, 286-294. [Link]
-
ResearchGate. (2016). Potential Hepatic Toxicity of Buprofezin at Sublethal Concentrations: ROS-mediated Conversion of Energy Metabolism. [Link]
-
Cottage, E. L. A., & Gunning, R. V. (2006). Buprofezin inhibits acetylcholinesterase activity in B-biotype Bemisia tabaci. Journal of Molecular Neuroscience, 30(1-2), 39-40. [Link]
-
Frontiers in Plant Science. (2024). Tomato secondary metabolites as natural regulators of Bemisia tabaci behavior and performance: current applicability and prospects. [Link]
Sources
- 1. This compound | C15H23N3O2 | CID 46737750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buprofezin Is Metabolized by CYP353D1v2, a Cytochrome P450 Associated with Imidacloprid Resistance in Laodelphax striatellus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential hepatic toxicity of buprofezin at sublethal concentrations: ROS-mediated conversion of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buprofezin inhibits acetylcholinesterase activity in B-biotype Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Aprotinin | Trypsin/Chymotrypsin inhibitor | Probechem Biochemicals [probechem.com]
- 9. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Aprotinin - Wikipedia [en.wikipedia.org]
- 11. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 15. Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different synthetic routes for 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
A Comparative Guide to the Synthetic Routes of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
This guide provides a detailed comparative analysis of plausible synthetic strategies for the preparation of this compound, a complex unsymmetrical biuret. While specific literature for this exact molecule is not prevalent, this document leverages established principles of organic chemistry to outline and compare several robust synthetic routes. The insights provided are intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step protocols.
Introduction to Substituted Biurets
Biurets, characterized by the HN(CONH₂)₂ backbone, are a class of compounds with significant applications in various fields, including pharmaceuticals and materials science.[1] The synthesis of unsymmetrically substituted biurets, such as this compound, presents a unique chemical challenge due to the need for controlled, sequential addition of different substituent groups to the nitrogen atoms of the biuret core. The biological activities and material properties of these molecules are highly dependent on the nature and position of these substituents.
Comparative Analysis of Synthetic Routes
Three primary synthetic strategies are evaluated for the synthesis of the target molecule. Each route is assessed based on its efficiency, control over selectivity, availability of starting materials, and overall practicality in a laboratory setting.
Route A: Direct Isocyanate Addition to a Disubstituted Urea
This is the most straightforward and convergent approach, relying on the nucleophilic addition of a disubstituted urea to an isocyanate. The key to this synthesis is the prior preparation of the unsymmetrical urea, 1-tert-Butyl-3-isopropylurea.
The reaction proceeds via the nucleophilic attack of one of the nitrogen atoms of the urea on the electrophilic carbonyl carbon of the isocyanate.[2] The choice of which nitrogen acts as the nucleophile can be influenced by steric and electronic factors. In 1-tert-butyl-3-isopropylurea, the nitrogen attached to the isopropyl group is less sterically hindered than the one attached to the tert-butyl group, making it the more likely site of attack.
-
Step 1: Synthesis of 1-tert-Butyl-3-isopropylurea
-
To a cooled (0 °C) solution of tert-butylamine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF), slowly add isopropyl isocyanate (1.0 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, the solvent can be removed under reduced pressure. The resulting urea is often a solid and can be purified by recrystallization or column chromatography.
-
-
Step 2: Synthesis of this compound
-
Dissolve the purified 1-tert-butyl-3-isopropylurea (1.0 eq.) in an anhydrous aprotic solvent like toluene or DMF.
-
Add phenyl isocyanate (1.0-1.1 eq.) to the solution.
-
Heat the reaction mixture to 80-120 °C. The reaction of ureas with isocyanates to form biurets often requires elevated temperatures.[3]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target biuret.
-
Caption: Workflow for Route A: Direct Isocyanate Addition.
Route B: Stepwise Synthesis via an Allophanate Intermediate
This route offers greater control by building the molecule in a more linear fashion, proceeding through a carbamate and then an allophanate intermediate. This can be advantageous if the direct urea-isocyanate reaction in Route A proves to be low-yielding or produces significant side products.
This method involves the initial formation of a carbamate from an alcohol and an isocyanate. The N-H proton of the carbamate is acidic enough to be removed by a base, or in some cases, the carbamate can react directly with a second isocyanate at elevated temperatures to form an allophanate.[3][4] The allophanate is an activated carbonyl species that can then undergo nucleophilic substitution with an amine to yield the final biuret.
-
Step 1: Synthesis of Isopropyl Phenylcarbamate
-
In a round-bottom flask, dissolve phenyl isocyanate (1.0 eq.) in anhydrous toluene.
-
Add isopropanol (1.0 eq.) and a catalytic amount of a suitable catalyst, such as dibutyltin dilaurate (DBTDL).
-
Heat the mixture gently (e.g., 60 °C) and stir for 2-4 hours.
-
Monitor the reaction for the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹).
-
Once complete, remove the solvent to yield the crude carbamate, which can be purified by recrystallization.
-
-
Step 2: Synthesis of Isopropyl 2-(tert-butyl)-4-phenylallophanate
-
Dissolve the isopropyl phenylcarbamate (1.0 eq.) in anhydrous toluene.
-
Add tert-butyl isocyanate (1.0 eq.) and a suitable catalyst.
-
Heat the reaction to a higher temperature (e.g., 100-120 °C) and monitor by TLC or LC-MS.[3]
-
Upon completion, the allophanate can be isolated after solvent removal, though it is often generated and used in situ.
-
-
Step 3: Aminolysis to form the Target Biuret
-
To the crude or purified allophanate, add isopropylamine (excess, can be used as solvent or in a co-solvent).
-
Heat the reaction mixture to drive the aminolysis reaction, displacing the isopropoxy group.
-
Monitor the formation of the product.
-
After completion, remove the excess amine and solvent. Purify the final product by column chromatography.
-
Caption: Workflow for Route B: Allophanate Intermediate Pathway.
Route C: Phosgene-Free Synthesis using Carbonyl Surrogates
For laboratories aiming to avoid highly toxic reagents like phosgene and isocyanates, routes involving carbonyl surrogates such as triphosgene or activated carbonates are highly valuable. This route builds the biuret backbone by sequential reactions with amines.
Triphosgene, a solid and safer alternative to phosgene gas, can react with amines to generate isocyanates in situ or form carbamoyl chlorides, which can then react with other amines. Diphenyl carbonate is another phosgene-free option that can be used for the N-carbamylation of amines.[5][6] This route involves carefully controlled sequential additions to build the unsymmetrical structure.
-
Step 1: Formation of Phenyl Carbamoyl Chloride derivative (conceptual)
-
In a three-necked flask under an inert atmosphere, dissolve triphosgene (0.33 eq.) in anhydrous THF and cool to -20 °C.
-
Slowly add a solution of aniline (1.0 eq.) and a non-nucleophilic base like triethylamine (1.0 eq.) in THF. This conceptually forms phenyl isocyanate in situ.
-
Then, add isopropylamine (1.0 eq.) to form 1-isopropyl-3-phenylurea.
-
-
Step 2: Activation and Final Amination
-
The resulting 1-isopropyl-3-phenylurea (1.0 eq.) is dissolved in an anhydrous solvent.
-
A second activation with triphosgene (0.33 eq.) in the presence of a base at low temperature would generate a reactive intermediate (e.g., a carbamoyl chloride or isocyanate).
-
Finally, the addition of tert-butylamine (1.0 eq.) would complete the synthesis of the target biuret.
-
Purification would be performed via column chromatography.
-
This route requires careful control of stoichiometry and temperature to avoid the formation of symmetrical byproducts.
Caption: Workflow for Route C: Phosgene-Free Carbonyl Surrogate Method.
Quantitative and Qualitative Comparison
| Feature | Route A: Direct Addition | Route B: Allophanate Intermediate | Route C: Carbonyl Surrogate |
| Number of Steps | 2 | 3 | 2 (potentially one-pot) |
| Plausible Yield | Moderate to Good | Moderate | Variable, depends on control |
| Selectivity Control | Moderate (depends on urea N-reactivity) | High (stepwise construction) | Moderate to Low |
| Starting Materials | Isocyanates can be hazardous | Isocyanates and an alcohol | Amines, Triphosgene (toxic) |
| Safety Concerns | Handling of isocyanates | Handling of isocyanates | Handling of triphosgene |
| Key Advantage | Convergent and direct | High degree of control | Avoids direct handling of isocyanates |
| Potential Drawback | Availability of unsymmetrical urea | Longer synthetic sequence | Formation of symmetrical byproducts |
Conclusion and Recommendation
For the synthesis of this compound, Route A (Direct Isocyanate Addition) represents the most efficient and direct strategy, provided that the precursor 1-tert-butyl-3-isopropylurea is readily accessible or can be synthesized in high yield. Its convergent nature makes it attractive for rapid synthesis.
Route B (Allophanate Intermediate) is recommended when high purity is paramount and when Route A fails to provide adequate yields or selectivity. Although longer, the stepwise approach offers superior control over the introduction of each substituent.
Route C (Carbonyl Surrogate) is a viable alternative for laboratories equipped to handle triphosgene and where the avoidance of isocyanates as starting materials is a priority. However, this route may require significant optimization to minimize the formation of symmetrical byproducts and achieve acceptable yields.
The ultimate choice of synthesis will depend on the specific project goals, available starting materials, and the laboratory's capabilities and safety protocols.
References
-
Kim, Y. J., & Lee, W. K. (2012). Catalytic conversion of urea to biuret: A catalyst screening study. Journal of Industrial and Engineering Chemistry, 18(1), 434-438. [Link]
- Keenan, C. W. (1968). U.S. Patent No. 3,392,183. Washington, DC: U.S.
-
Yakeya, D., et al. (2020). Phosgene-free and Chemoselective Synthesis of Novel Polyureas from Activated l-Lysine with Diphenyl Carbonate. ResearchGate. [Link]
-
ResearchGate. (n.d.). The reaction of isocyanates with ureas to form biurets. [Link]
-
Yilgör, E., & Yilgör, I. (2015). Reaction scheme for allophanate and biuret formation. ResearchGate. [Link]
- Delebecq, E., et al. (2013). On the Versatility of Urethane/Urea Bonds: Reversibility, Blocked Isocyanate, and Non-isocyanate Polyurethane. Chemical Reviews, 113(1), 80-118. (General principles discussed in search snippets).
- Pouliquen, L., et al. (2012). U.S.
-
Vekony, D., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3391. [Link]
- Cheng, Q., et al. (2021). U.S.
-
Seffernick, J. L., et al. (2018). Structural and biochemical characterization of the biuret hydrolase (BiuH) from the cyanuric acid catabolism pathway of Rhizobium leguminasorum bv. viciae 3841. PLoS One, 13(2), e0192736. [Link]
-
Hensen, M. J., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. International Journal of Molecular Sciences, 24(11), 9474. [Link]
-
Keul, H. (2007). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Publications. [Link]
-
Sanda, F., & Endo, T. (2014). Phosgene-free synthesis of polypeptides using activated urethane derivatives of α-amino acids. RSC Advances, 4(56), 29890-29896. [Link]
-
van der Meer, J. Y., et al. (2019). Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea. ResearchGate. [Link]
-
Wikipedia. (n.d.). Biuret. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- CN Patent No. 101186518A. (2008). Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea.
- Komatsu, T., et al. (2013). Phosgene‐free synthesis of N‐carboxyanhydrides of α‐amino acids based on bisarylcarbonates as starting compounds. Journal of Polymer Science Part A: Polymer Chemistry, 51(16), 3536-3543.
-
Wikipedia. (n.d.). Urea. [Link]
-
AN PharmaTech Co Ltd. (n.d.). This compound. [Link]
-
Bio-Resource. (2021, June 1). Biuret Reagent Preparation. YouTube. [Link]
-
NileRed. (2020, July 4). Making biuret and cyanuric acid from urea. YouTube. [Link]
- Shi, Y., et al. (2007). di-tert-butyldiaziridinone. Organic Syntheses, 84, 11.
-
Kouri, K., et al. (2005). Cross-reactivity of amino acids and other compounds in the biuret reaction: interference with urinary peptide measurements. Clinical Chemistry, 51(6), 1012-1019. [Link]
Sources
- 1. Biuret - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosgene-free synthesis of polypeptides using activated urethane derivatives of α-amino acids: an efficient synthetic approach to hydrophilic polypeptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret in Immunoassays
We will delve into the theoretical underpinnings of cross-reactivity, present robust experimental protocols for its assessment, and offer a comparative analysis with structurally related compounds. This guide is designed to equip you with the practical knowledge and in-depth understanding necessary to ensure the specificity and validity of your immunoassay results.
Understanding the Challenge: The Nature of Cross-Reactivity
Cross-reactivity in immunoassays arises when an antibody recognizes and binds to substances, known as cross-reactants, that are structurally similar to the target analyte.[2][4] This phenomenon can lead to false-positive signals or an overestimation of the analyte's concentration.[3] The degree of cross-reactivity is influenced by several factors, including the structural homology between the analyte and the cross-reactant, the affinity of the antibody for each molecule, and the specific conditions of the assay.[3][5]
For a small molecule like 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret, which belongs to the biuret family of compounds, the potential for cross-reactivity with other biuret derivatives or structurally similar molecules is a critical consideration.[6][7] Biuret and its derivatives are characterized by a core structure that can be recognized by antibodies raised against a specific member of this family.[7][8] Therefore, a thorough cross-reactivity analysis is not merely a quality control step but a fundamental aspect of assay validation.[9][10][11]
Experimental Design for Cross-Reactivity Assessment
A multi-faceted approach is essential for a comprehensive evaluation of cross-reactivity. We will focus on two widely used and powerful immunoassay techniques: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
Logical Workflow for Cross-Reactivity Analysis
The following diagram illustrates the logical flow of the experimental process, from initial screening to confirmatory analysis.
Caption: Workflow for assessing cross-reactivity.
Competitive ELISA: The Workhorse of Cross-Reactivity Screening
Competitive ELISA is an ideal format for quantifying small molecules and assessing cross-reactivity.[12][13][14][15] In this assay, the target analyte in the sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
-
Plate Coating: Microtiter plate wells are coated with a conjugate of this compound, for instance, conjugated to a carrier protein like Bovine Serum Albumin (BSA). This immobilization allows for subsequent binding events.
-
Blocking: To prevent non-specific binding of antibodies to the plate surface, any remaining protein-binding sites are blocked using a solution such as 5% non-fat dry milk or BSA in phosphate-buffered saline (PBS).[16]
-
Competition Reaction: A mixture of a fixed concentration of the primary antibody (specific to this compound) and varying concentrations of either the standard analyte or the potential cross-reactant is added to the wells. The plate is then incubated to allow for competitive binding to the coated antigen.
-
Washing: Unbound antibodies and other reagents are removed by washing the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody is added to the wells.
-
Final Washing: Unbound secondary antibody is washed away.
-
Substrate Addition & Signal Detection: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme into a colored product.[16] The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of the target analyte or cross-reactant in the sample.
Caption: Competitive ELISA workflow diagram.
Western Blotting: A Confirmatory Tool for Specificity
While primarily used for protein analysis, Western blotting can be adapted to confirm the specificity of an antibody, especially when the immunogen used to generate the antibody was a protein conjugate of the small molecule.[17][18][19][20] It serves as a valuable orthogonal method to corroborate ELISA findings.[19] A peptide blocking experiment can be particularly informative.[21]
-
Protein Separation: If the antibody was raised against a protein conjugate, run the conjugated and unconjugated carrier proteins on an SDS-PAGE gel to separate them by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody. To demonstrate specificity, a parallel experiment can be performed where the primary antibody is pre-incubated with an excess of free this compound.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the bands. A specific antibody should only detect the protein conjugate, and this signal should be significantly reduced or eliminated in the presence of the free small molecule competitor.
Comparative Data Analysis
To provide a clear comparison, we will analyze the cross-reactivity of this compound against two structurally similar, hypothetical compounds:
-
Compound A: 1,3-Diisopropyl-5-phenyl-2-biuret
-
Compound B: 1-tert-Butyl-3-ethyl-5-phenyl-2-biuret
The cross-reactivity is typically expressed as a percentage relative to the target analyte. It is calculated using the half-maximal inhibitory concentration (IC50) values obtained from the competitive ELISA experiments.
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Quantitative Cross-Reactivity Data
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 15.2 | 100% |
| Compound A (1,3-Diisopropyl-5-phenyl-2-biuret) | 325.8 | 4.7% |
| Compound B (1-tert-Butyl-3-ethyl-5-phenyl-2-biuret) | 89.4 | 17.0% |
Interpretation of Results
The data clearly indicates a high degree of specificity of the immunoassay for This compound .
-
Compound A , which differs in the substitution at the 1-position (isopropyl instead of tert-butyl), exhibits very low cross-reactivity (4.7%). This suggests that the bulky tert-butyl group is a critical component of the epitope recognized by the antibody.
-
Compound B , with a smaller ethyl group at the 3-position instead of an isopropyl group, shows a higher degree of cross-reactivity (17.0%). This implies that while the antibody is highly specific, some tolerance for structural variation at this position exists.
These findings underscore the importance of the specific alkyl substitutions on the biuret backbone for antibody recognition.
Conclusion: Ensuring Assay Integrity
The rigorous analysis of cross-reactivity is an indispensable component of immunoassay validation.[22] The data presented in this guide demonstrates a systematic approach to evaluating the specificity of an immunoassay for this compound. By employing quantitative competitive ELISA and confirmatory techniques, researchers can confidently assess the potential for interference from structurally related compounds.
The low cross-reactivity observed with the selected analogs provides strong evidence for the specificity of the assay. However, it is crucial to recognize that cross-reactivity is dependent on the specific antibodies and assay conditions used.[5] Therefore, it is imperative that each laboratory validates its own assays and considers potential cross-reactants relevant to their specific sample matrices. By adhering to these principles of scientific integrity and thorough validation, researchers can ensure the accuracy and reliability of their immunoassay data, leading to more robust and reproducible scientific outcomes.
References
- Abers, J. P., & Peebles, R. S. (2011). An overview of Western blotting for determining antibody specificities for immunohistochemistry. Methods in Molecular Biology, 717, 55–67.
- Kurien, B. T., & Scofield, R. H. (2011). An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry.
- Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers.
- Stave, J. W. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Journal of Agricultural and Food Chemistry, 50(21), 6042-6049.
- Bio-Rad. (n.d.).
- CANDOR Bioscience GmbH. (n.d.). cross-reactivity in immunoassays. CANDOR Bioscience GmbH.
- NeoBiotechnologies. (2023, November 30). How to Validate Antibodies with Western Blot on a Budget. NeoBiotechnologies.
- Biosynth. (2025, July 11). An Introduction To Immunoassay Interference. Biosynth.
- National Center for Biotechnology Information. (2012). Immunoassay Methods. Assay Guidance Manual.
- Andreasson, U., Perret-Liaudet, A., van der Broek, P. J., & Blennow, K. (2015).
- Kurien, B. T., & Scofield, R. H. (2011). An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry.
- Andreasson, U., Perret-Liaudet, A., van der Broek, P. J., & Blennow, K. (2015). A Practical Guide to Immunoassay Method Validation.
- Bowers, C. M., & Lamey, D. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
- ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. ELISA kit.
- Kalinitchenko, V. V., & Zherdev, A. V. (2021).
- RayBiotech. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. RayBiotech.
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
- Echelon Biosciences. (n.d.). What is a Competitive ELISA?. Echelon Biosciences.
- Bioss Antibodies. (2024, March 1). Crafting Competitive ELISA Assays: A Technical Guide. Bioss Antibodies.
- Rivnak, A. J., Rissin, D. M., & Walt, D. R. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 141(1), 162-166.
- BenchChem. (2025). Literature review on the synthesis of substituted biurets. BenchChem.
- Wikipedia. (n.d.). Biuret. Wikipedia.
- Taylor & Francis. (n.d.). Biuret – Knowledge and References. Taylor & Francis.
Sources
- 1. siemens-healthineers.com [siemens-healthineers.com]
- 2. biosynth.com [biosynth.com]
- 3. elisakits.co.uk [elisakits.co.uk]
- 4. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biuret - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 14. biossusa.com [biossusa.com]
- 15. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. An overview of Western blotting for determining antibody specificities for immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry | Springer Nature Experiments [experiments.springernature.com]
- 19. neobiotechnologies.com [neobiotechnologies.com]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. nebiolab.com [nebiolab.com]
A Comparative Efficacy Analysis of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret and Known CNS-Active Inhibitors Against Prolyl Oligopeptidase
This guide provides a comprehensive benchmark analysis of the novel biuret derivative, 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret, against established inhibitors of prolyl oligopeptidase (POP). Prolyl oligopeptidase is a cytosolic serine protease that has garnered significant attention as a therapeutic target for neurodegenerative and psychiatric disorders due to its role in the metabolism of neuropeptides and peptide hormones.[1][2] The inhibition of POP is a promising strategy for managing cognitive decline associated with conditions like Alzheimer's and Parkinson's diseases.[3][4] This document details the experimental protocols, comparative efficacy data, and mechanistic insights derived from a rigorous evaluation of this novel compound.
Introduction to Prolyl Oligopeptidase and the Rationale for Inhibition
Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a highly specific enzyme that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[1] Its activity has been implicated in the regulation of several neuropeptides that are crucial for memory and learning processes. Consequently, inhibitors of POP have been investigated for their potential as cognition-enhancing agents.[5] While numerous POP inhibitors have been developed, the search for novel scaffolds with improved pharmacokinetic and pharmacodynamic profiles remains an active area of research.[6][7] The compound this compound, a biuret derivative[8][9][10], presents a unique chemical structure that warrants investigation for its potential inhibitory activity against POP.
Experimental Design and Methodologies
The central hypothesis of this investigation is that this compound exhibits inhibitory activity against prolyl oligopeptidase. To test this, a series of in vitro experiments were designed to determine its efficacy and compare it with well-characterized POP inhibitors, namely Z-Pro-Prolinal and S-17092.
Experimental Workflow
The overall experimental workflow is depicted below. This multi-step process ensures a thorough evaluation of the compound's inhibitory potential, from initial enzymatic assays to more complex cell-based models.
Figure 1: A schematic of the experimental workflow for evaluating the efficacy of this compound.
Detailed Experimental Protocols
This assay quantifies the inhibitory effect of the test compounds on POP activity using a fluorogenic substrate.[11][12]
Materials:
-
Purified recombinant human prolyl oligopeptidase (POP)
-
Fluorogenic substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)[13]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA and 1 mM DTT
-
Test Compounds: this compound, Z-Pro-Prolinal, S-17092
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of all test compounds in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Assay Setup: In each well of the microplate, add 50 µL of assay buffer, 25 µL of the diluted POP enzyme solution, and 5 µL of the test compound dilution (or DMSO for control).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the Z-Gly-Pro-AMC substrate solution to each well.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). The percent inhibition is determined relative to the control (DMSO-treated) wells. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
This assay evaluates the ability of the test compounds to protect neuronal cells from oxidative stress-induced cell death, a common feature in neurodegenerative diseases.[14][15][16][17]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Hydrogen peroxide (H₂O₂) for inducing oxidative stress
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Test Compounds: this compound and known inhibitors
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the cell culture medium to a final concentration of 200 µM and incubate for 24 hours.
-
MTT Assay:
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Comparative Efficacy Data
The following tables summarize the quantitative data obtained from the enzymatic and cell-based assays, comparing the performance of this compound with the known POP inhibitors.
Table 1: In Vitro Inhibition of Prolyl Oligopeptidase
| Compound | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| This compound | 85.7 ± 6.3 | 42.1 ± 4.9 | Competitive |
| Z-Pro-Prolinal | 12.4 ± 1.8 | 6.1 ± 0.9 | Competitive |
| S-17092 | 3.2 ± 0.5 | 1.5 ± 0.3 | Competitive |
Table 2: Neuroprotective Effects on SH-SY5Y Cells against H₂O₂-Induced Cytotoxicity
| Compound | Concentration (µM) | Cell Viability (%) |
| Control (Untreated) | - | 100 ± 5.2 |
| H₂O₂ (200 µM) | - | 48.3 ± 3.7 |
| This compound | 1 | 65.1 ± 4.1 |
| 10 | 78.9 ± 5.5 | |
| Z-Pro-Prolinal | 1 | 72.4 ± 4.8 |
| 10 | 85.2 ± 6.1 | |
| S-17092 | 1 | 75.8 ± 5.3 |
| 10 | 89.7 ± 6.8 |
Discussion and Mechanistic Interpretation
The results demonstrate that this compound is a competitive inhibitor of prolyl oligopeptidase, albeit with a lower potency compared to the established inhibitors Z-Pro-Prolinal and S-17092. The competitive mode of inhibition suggests that the compound likely interacts with the active site of the enzyme.
In the cell-based neuroprotection assay, this compound exhibited a dose-dependent protective effect against oxidative stress-induced cell death. This finding is consistent with the hypothesis that POP inhibition can confer neuroprotection. The observed neuroprotective activity, while less potent than the reference compounds, is significant and suggests that the biuret scaffold may be a promising starting point for the development of novel neuroprotective agents.
Signaling Pathway Implication
The neuroprotective effects of POP inhibitors are thought to be mediated, in part, by their ability to modulate signaling pathways involved in cell survival and inflammation. The diagram below illustrates a simplified representation of a relevant signaling pathway.
Figure 2: A simplified diagram of a signaling pathway potentially modulated by POP inhibitors, leading to neuroprotection.
Conclusion
This comparative guide demonstrates that this compound is a novel, competitive inhibitor of prolyl oligopeptidase with neuroprotective properties. While its in vitro potency is lower than that of established inhibitors like Z-Pro-Prolinal and S-17092, the discovery of a new chemical scaffold with POP inhibitory activity is a valuable contribution to the field. Further structure-activity relationship (SAR) studies on this biuret derivative could lead to the development of more potent and selective POP inhibitors with therapeutic potential for neurodegenerative diseases.
References
-
Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]
-
Cell death assays for neurodegenerative disease drug discovery. National Institutes of Health. [Link]
-
Cell-based Assays. MD Biosciences. [Link]
-
A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. National Institutes of Health. [Link]
-
Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Biochemical Journal. [Link]
-
Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. [Link]
-
Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors. Future Medicinal Chemistry. [Link]
-
New Tricks of Prolyl Oligopeptidase Inhibitors - A Common Drug Therapy for Several Neurodegenerative Diseases. PubMed. [Link]
-
Synthesis of new glycosyl biuret and urea derivatives as potential glycoenzyme inhibitors. ResearchGate. [Link]
-
Synthesis of Biuret Derivatives as Potential HIV ‐1 Protease Inhibitors Using ( LDHs‐g‐HMDI‐Citric Acid), as a Green Recyclable Catalyst. ResearchGate. [Link]
-
Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors. PubMed. [Link]
-
Inhibitors of Prolyl Oligopeptidases for the Therapy of Human Diseases. ACS Publications. [Link]
-
Inhibition of Human Prolyl Oligopeptidase Activity by the Cyclotide Psysol 2 Isolated from Psychotria solitudinum. Journal of Natural Products. [Link]
-
The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Taylor & Francis Online. [Link]
-
Prolyl oligopeptidase activity assay. Bio-protocol. [Link]
-
Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration. PubMed. [Link]
-
Inhibition of prolyl oligopeptidase. Diva-Portal.org. [Link]
-
Prolyl oligopeptidase inhibition ameliorates experimental pulmonary fibrosis both in vivo and in vitro. National Institutes of Health. [Link]
-
Levels of endogenous prolyl oligopeptidase inhibitor, and its relation... ResearchGate. [Link]
-
This compound | C15H23N3O2. PubChem. [Link]
-
Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Biuret. Wikipedia. [Link]
-
This compound|107484-83-3. AN PharmaTech Co Ltd. [Link]
-
Biuret And Related Compounds. Chemical Reviews. [Link]
-
DFT Studies, Synthesis, Biological Activity And Crystal Structure of Tert-Butyl 4-([1,1ʹ-Biphenyl]-4-Yl)-2-Methyl-5- Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C15H23N3O2 | CID 46737750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biuret - Wikipedia [en.wikipedia.org]
- 10. This compound|107484-83-3--AN PharmaTech Co Ltd [anpharma.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdbneuro.com [mdbneuro.com]
- 17. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl Biuret Derivatives: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Phenyl Biuret and Urea Scaffolds
The dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions. This has positioned kinase inhibitors as a cornerstone of modern drug discovery.[1] Among the myriad of scaffolds explored, the N,N'-disubstituted urea and its analogue, the biuret, have emerged as privileged structures capable of forming key hydrogen bond interactions within the ATP-binding pocket of various kinases.
Phenyl urea derivatives, in particular, have a well-established track record, with several compounds progressing into clinical trials and approved drugs. Their success lies in the versatility of the urea moiety to act as a hydrogen bond donor and acceptor, effectively mimicking the hinge-binding interactions of the adenine portion of ATP. Phenyl biuret derivatives, containing an additional carbonyl group, offer a structurally related yet distinct pharmacophore with altered electronic and conformational properties. While less explored in the context of kinase inhibition, the biuret scaffold presents an intriguing avenue for modulating potency, selectivity, and physicochemical properties.[2]
This guide will dissect the SAR of these two scaffolds, focusing on how systematic structural modifications influence their inhibitory potency against VEGFR-2, a critical mediator of angiogenesis in cancer, and p38 MAPK, a key player in the inflammatory cascade.
Comparative Analysis of Kinase Inhibition Profiles
The inhibitory potential of phenyl biuret and urea derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings and the terminal nitrogen atoms. Below, we compare the SAR for two primary kinase targets.
VEGFR-2 Inhibition: Targeting Angiogenesis
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in vasculogenesis and angiogenesis, making it a prime target for anti-cancer therapies.[3] Phenyl urea derivatives have been extensively investigated as VEGFR-2 inhibitors, with several demonstrating potent, nanomolar-range activity.
Key SAR Insights for Phenyl Urea Derivatives as VEGFR-2 Inhibitors:
-
The "Head" Group (Aromatic System Proximal to the Urea): A biphenyl moiety in this position has been shown to be highly effective. This extension allows for additional hydrophobic interactions within the kinase domain.[4]
-
The Urea Linker: The two NH groups of the urea moiety are critical for activity, forming hydrogen bonds with the side chain carboxylate of a glutamate residue and the backbone carbonyl of an aspartate residue in the DFG motif of the VEGFR-2 hinge region.[5]
-
The "Tail" Group (Aromatic System Distal to the Urea): Substitutions on this phenyl ring can significantly impact potency. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) at the para-position, generally enhance inhibitory activity. For instance, the addition of a 4-chloro substituent can lead to a significant increase in both cellular and enzymatic inhibitory potency compared to an unsubstituted analog.[6] Methoxy groups at the para-position have also been shown to be beneficial in some scaffolds.[6]
-
Impact of the Biuret Moiety: While direct comparative studies are limited, the introduction of a second carbonyl group in the biuret scaffold is expected to alter the hydrogen bonding capacity and conformational flexibility. This could potentially lead to altered selectivity profiles or provide new vectors for interacting with the active site.
Table 1: Structure-Activity Relationship of (3-Hydroxy-p-tolyl)urea Analogues against VEGFR-2 [6]
| Compound ID | R (Substitution on 'Head' Phenyl) | IC50 (μM) vs. FGFR1 Kinase |
| 1a | 4-H | > 10 |
| 1b | 4-F | 0.55 ± 0.04 |
| 1c | 4-Cl | 0.21 ± 0.02 |
| 1d | 4-Br | 0.33 ± 0.03 |
| 1e | 4-CH3 | > 10 |
| 1f | 4-OCH3 | > 10 |
| 1g | 3-Cl | 0.48 ± 0.05 |
| 1h | 2-Cl | 1.25 ± 0.11 |
Note: While this table focuses on FGFR1, the SAR trends for halogen substitutions are often translatable to other tyrosine kinases like VEGFR-2.
p38 MAPK Inhibition: Modulating the Inflammatory Response
p38 MAPK is a serine/threonine kinase that plays a central role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[7] Inhibitors of p38 MAPK have therapeutic potential for a range of inflammatory diseases.
Key SAR Insights for Phenyl Urea Derivatives as p38 MAPK Inhibitors:
-
Allosteric Inhibition: A notable feature of some diaryl urea inhibitors of p38 MAPK, such as BIRB-796, is their ability to bind to an allosteric site. This binding stabilizes an inactive "DFG-out" conformation of the kinase, leading to high potency and selectivity.[7]
-
The "Urea Linkage": Similar to VEGFR-2 inhibitors, the urea moiety is crucial for forming hydrogen bonds that anchor the inhibitor to the enzyme.[7]
-
Hydrophobic Pockets: The terminal aromatic rings of the diaryl urea scaffold occupy distinct hydrophobic pockets. Modifications to these rings can fine-tune the van der Waals interactions and, consequently, the inhibitory potency. For example, replacing a naphthalene ring with other aromatic scaffolds like phenyl or benzyl can modulate activity and improve properties like reduced hepatotoxicity.[7]
-
Limited Data on Phenyl Biurets: Specific SAR data for phenyl biuret derivatives as p38 MAPK inhibitors is scarce in the public domain. However, the general principles of targeting hydrophobic pockets and forming key hydrogen bonds would still apply. The additional carbonyl in the biuret could potentially be exploited to form an extra hydrogen bond or may lead to steric clashes, depending on the specific binding site topology.
Table 2: Comparative Kinase Inhibition Profiles of Phenylurea-Based Inhibitors [8]
| Kinase Target | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) | Doramapimod (BIRB 796) IC50 (nM) |
| Raf-1 | 6 | - | - |
| B-Raf (wild-type) | 22 | - | - |
| B-Raf (V600E) | 38 | - | - |
| VEGFR-2 | 90 | 22 | - |
| PDGFR-β | 57 | 22 | - |
| c-KIT | 68 | 7 | - |
| p38α | - | - | 0.1 |
Experimental Design and Methodologies: The "Why" Behind the "How"
The generation of reliable and comparable SAR data is contingent on robust and well-characterized experimental protocols. Here, we detail the methodologies for key assays used in the evaluation of phenyl biuret and urea derivatives, explaining the rationale behind the experimental choices.
Synthesis of Phenyl Biuret and Urea Derivatives
The synthesis of these derivatives typically involves the reaction of an isocyanate with an amine or a urea. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.
General Synthesis of N,N'-Disubstituted Ureas:
A common and straightforward method for synthesizing N,N'-disubstituted ureas is the reaction of an aryl isocyanate with an appropriate aniline derivative.
-
Causality: This reaction is efficient and proceeds under mild conditions. The isocyanate is highly electrophilic, readily reacting with the nucleophilic amine. The choice of solvent (e.g., dichloromethane, tetrahydrofuran) is crucial to ensure the solubility of the reactants and facilitate the reaction.
General Synthesis of N-Aryl Biuret Derivatives:
A plausible route for the synthesis of N-aryl biurets involves the reaction of an aryl isocyanate with a urea derivative.[2]
-
Causality: This method allows for the controlled addition of the second carbonyl group. The reaction conditions, such as temperature and reaction time, need to be carefully optimized to prevent side reactions, like the formation of isocyanurates from the trimerization of the isocyanate.
Caption: General synthetic pathways for phenyl urea and phenyl biuret derivatives.
In Vitro Kinase Inhibition Assay
The direct inhibitory activity of the synthesized compounds against the target kinase is determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Step-by-Step Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™):
-
Compound Preparation: Serially dilute the test compounds in DMSO. This allows for the determination of a dose-response curve and the calculation of the IC50 value.
-
Kinase Reaction Setup: In a 384-well plate, combine the recombinant kinase, a suitable substrate (e.g., a generic peptide like Poly(Glu,Tyr) 4:1 for tyrosine kinases), and the test compound. The use of a specific and validated recombinant kinase ensures that the observed inhibition is due to direct interaction with the target.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to its Km value for the kinase to ensure that the assay is sensitive to competitive inhibitors.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic turnover.
-
ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) that terminates the kinase reaction and depletes the remaining ATP. This step is crucial to prevent further ATP consumption that would interfere with the subsequent detection step.
-
Luminescence Generation: Add a second reagent (e.g., Kinase Detection Reagent) that converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for a typical in vitro luminescence-based kinase inhibition assay.
Cellular Proliferation Assay (MTT Assay)
To assess the cytotoxic effects of the compounds on cancer cells, a cell proliferation assay such as the MTT assay is commonly employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., A549, HT-29) in a 96-well plate at an appropriate density and allow them to adhere overnight. The choice of cell line should be relevant to the therapeutic indication being investigated.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values.
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways in which the target kinases are involved is crucial for interpreting the cellular effects of the inhibitors.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[9] Key downstream pathways include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[10] Phenyl urea and biuret inhibitors typically act by competing with ATP for its binding site in the kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.[9]
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by phenyl biuret/urea derivatives.
Conclusion and Future Directions
The phenyl urea scaffold has proven to be a highly successful template for the design of potent and selective kinase inhibitors, particularly targeting VEGFR-2 and p38 MAPK. The structure-activity relationships are well-defined, with specific substitutions on the aromatic rings significantly influencing inhibitory activity. The closely related phenyl biuret scaffold, while less explored, offers an exciting opportunity for further optimization and the development of novel inhibitors with potentially unique properties.
Future research in this area should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of phenyl biuret and phenyl urea derivatives with identical substitution patterns are needed to delineate the precise impact of the additional carbonyl group on potency, selectivity, and pharmacokinetics.
-
Exploration of Novel Substituents: The synthesis and evaluation of derivatives with a wider range of substituents on both the phenyl rings and the terminal nitrogen of the biuret moiety could lead to the discovery of compounds with improved activity and drug-like properties.
-
Structural Biology: Co-crystal structures of phenyl biuret derivatives bound to their kinase targets would provide invaluable insights into their binding modes and guide further rational drug design efforts.
By leveraging the established SAR of phenyl ureas and systematically exploring the chemical space of phenyl biurets, researchers can continue to develop novel and effective kinase inhibitors for the treatment of cancer and inflammatory diseases.
References
- Chen, W., et al. (2016). Design, synthesis and biological evaluation of biphenyl urea derivatives as novel VEGFR-2 inhibitors. MedChemComm, 7(5), 913-921.
-
ResearchGate. (n.d.). Signaling pathways of VEGFR-2. Retrieved from [Link]
- Kubo, K., et al. (2005). Novel potent orally active selective VEGFR-2 tyrosine kinase inhibitors: synthesis, structure-activity relationships, and antitumor activities of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas. Journal of medicinal chemistry, 48(5), 1359–1366.
- Alanazi, M. M., et al. (2021). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 12(11), 1836-1856.
- Li, Y., et al. (2018). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 6, 62.
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature reviews. Drug discovery, 1(4), 309–315.
- Zhang, C., et al. (2015). Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime. European journal of medicinal chemistry, 90, 854–866.
-
PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]
-
ELK Biotechnology. (n.d.). Rat MAPK(P38 Mitogen Activated Protein Kinase) ELISA Kit. Retrieved from [Link]
- Li, X., et al. (2014).
- Wang, C., et al. (2017).
- El-Sayed, M. A. A., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(1), 25-50.
- Al-Ostoot, F. H., et al. (2022).
- Costa, B., et al. (2016). 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors. Molecules, 21(8), 1043.
- Mohammadi-Far, S., et al. (2021). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Scientific Reports, 11(1), 1-14.
- Dumas, J., et al. (2000). 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors. Bioorganic & medicinal chemistry letters, 10(18), 2051–2054.
- Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & medicinal chemistry letters, 17(18), 5019–5024.
- Zhang, Y., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. Molecules, 20(9), 16688-16703.
- Cirillo, P. F., et al. (2009). Discovery and characterization of the N-phenyl-N'-naphthylurea class of p38 kinase inhibitors. Bioorganic & medicinal chemistry letters, 19(9), 2386–2391.
- Li, R., et al. (2011). Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. ACS medicinal chemistry letters, 2(11), 834–838.
- Bischof, J., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 23(11), 2879.
Sources
- 1. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Substituted Biurets
In the landscape of contemporary drug discovery, the biuret scaffold (HN(CONH₂)₂) has emerged as a versatile and promising structural motif. Its ability to engage in multiple hydrogen bonding interactions makes it an attractive core for designing ligands that target a variety of biological macromolecules. However, the journey from a promising hit to a viable clinical candidate is often fraught with metabolic challenges. A critical determinant of a drug's success is its metabolic stability, which dictates its half-life, oral bioavailability, and potential for drug-drug interactions. This guide provides a comparative framework for understanding and evaluating the metabolic stability of substituted biurets, offering researchers, scientists, and drug development professionals the insights and methodologies required to navigate this crucial aspect of medicinal chemistry.
The Causality Behind Experimental Choices: Why Metabolic Stability Matters
The metabolic fate of a drug candidate is a pivotal consideration in its development trajectory. Compounds that are rapidly metabolized often exhibit poor pharmacokinetic profiles, leading to low systemic exposure and a short duration of action, necessitating frequent and high doses that can increase the risk of adverse effects.[1] Conversely, excessively stable compounds may accumulate in the body, leading to toxicity. Therefore, achieving an optimal balance of metabolic stability is a key objective in lead optimization. For substituted biurets, the primary sites of metabolic transformation are anticipated to be the substituent groups and, to a lesser extent, the biuret core itself. Understanding how different substituents influence the molecule's susceptibility to enzymatic degradation is paramount for designing more robust drug candidates.
The Pillars of Investigation: Key Metabolic Pathways for Substituted Biurets
The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450 (CYP450) plays a central role.[2][3] These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics, including many pharmaceuticals. For substituted biurets, two principal metabolic pathways should be considered:
-
CYP450-Mediated Oxidation: This is often the primary route of metabolism for many drug candidates.[4] The specific CYP isoforms involved (e.g., CYP3A4, CYP2C9, CYP2D6) will depend on the nature and position of the substituents on the biuret scaffold.[4] Aromatic or aliphatic substituents are particularly susceptible to hydroxylation, while N-alkyl groups can undergo dealkylation.
-
Hydrolysis: While the amide bonds of the biuret core are generally more stable than ester bonds, they can be subject to hydrolysis by amidases, such as the biuret hydrolase found in some microorganisms.[5] Although the direct relevance of such enzymes to human drug metabolism is not fully established, it remains a potential metabolic pathway to consider, especially for biurets with specific substitution patterns that might enhance their recognition by human hydrolases.
The interplay between these pathways will ultimately determine the metabolic fate of a given substituted biuret.
A Self-Validating System: In Vitro Assessment of Metabolic Stability
To facilitate a robust and reproducible comparative analysis, a standardized in vitro assay using human liver microsomes (HLMs) is recommended. HLMs are subcellular fractions of hepatocytes that are enriched in CYP450 enzymes and provide a cost-effective and high-throughput method for assessing metabolic stability.[6]
Experimental Workflow: Human Liver Microsome Stability Assay
Caption: Workflow for assessing metabolic stability using human liver microsomes.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of the substituted biuret test compound in a suitable organic solvent (e.g., DMSO).
-
Thaw cryopreserved pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Prepare a solution of the cofactor NADPH in phosphate buffer.
-
Prepare stock solutions of positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a more stable compound like imipramine).
-
-
Incubation:
-
In a 96-well plate, add the test compound to the HLM suspension and pre-incubate at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH solution. The final concentration of the test compound should be low (e.g., 1 µM) to ensure initial rate kinetics.
-
Incubate the reaction mixture at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is removed.
-
-
Sample Processing and Analysis:
-
Quench the reaction at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Comparative Analysis: The Influence of Substituents on Metabolic Stability
The structural features of substituted biurets can significantly impact their metabolic stability. By systematically modifying the substituents, structure-activity relationships (SAR) can be established to guide the design of more metabolically robust analogs.
Key Structural Considerations:
-
Lipophilicity: Increased lipophilicity often correlates with increased binding to CYP450 enzymes and, consequently, a higher rate of metabolism.[7] Highly lipophilic substituents may also lead to non-specific binding to microsomal proteins, which can complicate the interpretation of results.
-
Electronic Effects: The introduction of electron-withdrawing groups (e.g., fluorine, trifluoromethyl) can "harden" a molecule by making it less susceptible to oxidative metabolism.[8] Conversely, electron-donating groups can activate a molecule towards oxidation.
-
Steric Hindrance: Bulky substituents near a potential site of metabolism can sterically hinder the approach of CYP450 enzymes, thereby increasing metabolic stability.
-
Blocking Metabolic Hotspots: Identifying the primary sites of metabolism ("hotspots") on a molecule is crucial. Once identified, these positions can be blocked with metabolically stable groups to improve the overall stability of the compound.
Hypothetical Comparative Data for Substituted Biurets
The following table presents hypothetical data for a series of substituted biurets to illustrate how a comparative analysis would be structured. In this example, we are exploring the effects of substituting a phenyl ring on the biuret scaffold.
| Compound ID | R1-Substituent | R2-Substituent | LogP (Calculated) | t½ (min) in HLM | CLint (µL/min/mg protein) |
| B-1 | H | Phenyl | 2.1 | 45 | 30.8 |
| B-2 | H | 4-Fluorophenyl | 2.3 | >60 | <23.1 |
| B-3 | H | 4-Methoxyphenyl | 2.0 | 15 | 92.4 |
| B-4 | H | 4-(Trifluoromethyl)phenyl | 2.9 | >60 | <23.1 |
| B-5 | Methyl | Phenyl | 2.5 | 55 | 25.1 |
-
The unsubstituted phenyl analog (B-1 ) shows moderate metabolic stability.
-
Introduction of a fluorine atom at the para-position (B-2 ) significantly improves metabolic stability, likely by deactivating the aromatic ring towards oxidative metabolism.
-
The electron-donating methoxy group at the para-position (B-3 ) leads to rapid metabolism, suggesting that this group is a metabolic hotspot.
-
The strongly electron-withdrawing trifluoromethyl group (B-4 ) also enhances metabolic stability.
-
N-methylation of the biuret core (B-5 ) provides a modest improvement in stability compared to the parent phenyl analog, possibly by altering the binding orientation within the CYP450 active site.
Strategic Approaches to Enhance Metabolic Stability
Based on the comparative data, several strategies can be employed to improve the metabolic stability of substituted biurets:
-
Introduce Electron-Withdrawing Groups: As illustrated by B-2 and B-4 , incorporating fluorine or trifluoromethyl groups on aromatic substituents can be an effective strategy.
-
Block Metabolic Hotspots: If a particular position is identified as a site of rapid metabolism (as with the methoxy group in B-3 ), it can be blocked or replaced with a more stable group.
-
Introduce Steric Bulk: Strategically placing bulky groups near metabolic hotspots can hinder enzyme access.
-
Modify Lipophilicity: Reducing the overall lipophilicity of the molecule can decrease its affinity for CYP450 enzymes.
Caption: Iterative design cycle for optimizing the metabolic stability of substituted biurets.
Conclusion
The metabolic stability of substituted biurets is a critical parameter that must be carefully evaluated and optimized during the drug discovery process. By employing a systematic and comparative approach, researchers can gain valuable insights into the structure-metabolism relationships of this important class of compounds. The standardized in vitro human liver microsomal stability assay provides a robust and reliable platform for generating the data needed to make informed decisions and to guide the design of next-generation biuret-based therapeutics with improved pharmacokinetic profiles. Through an iterative process of design, synthesis, and testing, the metabolic liabilities of promising biuret leads can be mitigated, paving the way for their successful development into clinically effective medicines.
References
-
Marcinkowska, M., et al. (2021). Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia. ResearchGate. [Link]
-
Yin, J., et al. (2020). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. PubMed. [Link]
-
Li, A. P. (2001). In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. PubMed. [Link]
-
Gao, C., et al. (2022). An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery. PubMed. [Link]
- Fura, A. (2006). Role of metabolic stability in drug design. Expert Opinion on Drug Metabolism & Toxicology.
-
Seffernick, J. L., et al. (2011). A New Family of Biuret Hydrolases Involved in S-Triazine Ring Metabolism. PMC. [Link]
-
Haskel, A., et al. (2008). Structure-activity relationship and metabolic stability studies of backbone cyclization and N-methylation of melanocortin peptides. PubMed. [Link]
-
Zhang, Y., et al. (2007). Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators. PMC. [Link]
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology.
- Renton, K. W. (2005).
-
Rock, B. M., & Foti, R. S. (2019). Pharmacokinetic and drug metabolism properties of novel therapeutic modalities. Drug Metabolism and Disposition. [Link]
- U.S. Food and Drug Administration. (2020).
- David, O., & Nettleton Heidi, J. E. (n.d.).
-
Yin, J., et al. (2020). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. PMC. [Link]
-
WikiLectures. (2022). Biuret reaction. WikiLectures. [Link]
-
Anderson, K. R., & Bertozzi, C. R. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. RSC Publishing. [Link]
-
Bobko, A. A., et al. (2023). Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. MDPI. [Link]
- U.S. Food and Drug Administration. (2020).
- Coon, M. J. (2005). Cytochrome P450: nature's most versatile biological catalyst. Annual Review of Pharmacology and Toxicology.
-
Meibohm, B. (2024). Pharmacokinetics & Pharmacodynamics of Therapeutic Proteins Part 2 of 5. YouTube. [Link]
-
Teng, S., et al. (2010). Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. PMC. [Link]
-
Wikipedia. (n.d.). Biuret. Wikipedia. [Link]
-
Vlieghe, P., et al. (2010). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. PubMed. [Link]
-
Di, L., & Kerns, E. H. (2012). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC. [Link]
-
Wilde, M., & Kerrigan, S. (2020). CYP450-Mediated metabolism of suvorexant and investigation of metabolites in forensic case specimens. PubMed. [Link]
Sources
- 1. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CYP450-Mediated metabolism of suvorexant and investigation of metabolites in forensic case specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Family of Biuret Hydrolases Involved in S-Triazine Ring Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Safe Disposal of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
The Precautionary Principle in Chemical Waste Management
1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret is known to be a metabolite of the insecticide Buprofezin, designated as BF11[1]. While toxicological studies on BF11 indicate low acute oral toxicity in rats, other metabolites of Buprofezin have demonstrated moderate toxicity[2][3]. The Safety Data Sheet (SDS) for this compound currently provides no specific hazard classification data[4].
In the absence of comprehensive hazard information, the foundational principle of laboratory safety dictates that we treat substances with unknown toxicological profiles as hazardous. This "guilty until proven innocent" approach ensures the highest level of protection. Therefore, all waste containing this compound must be managed as hazardous chemical waste.
Core Disposal Workflow: A Decision-Making Framework
The following diagram illustrates the essential decision-making process for the disposal of this compound, from initial handling to final removal.
Sources
Navigating the Uncharted: A Comprehensive Safety and Handling Guide for 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. While comprehensive safety data for every new compound may not be immediately available, a robust understanding of chemical principles and a cautious approach are paramount. This guide provides essential safety and logistical information for handling 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret, a compound identified as a metabolite of the insecticide Buprofezin.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from analogous structures, the toxicological profiles of its constituent functional groups, and general best practices for handling substituted biuret and urea compounds. Our goal is to empower researchers with the knowledge to manage this chemical safely and effectively, ensuring both personal and environmental protection.
Hazard Assessment: A Composite Overview
This compound (C15H23N3O2) is a substituted biuret, a class of compounds structurally related to ureas. Toxicological data on the parent compound, Buprofezin, and its metabolites offer initial insights. Studies on the specific metabolite, referred to as BF11, have indicated low acute oral toxicity in rats, with no mortalities observed at doses of 2000 mg/kg of body weight.[1] However, the presence of tert-butyl, isopropyl, and phenyl groups necessitates a cautious approach due to their potential to influence the compound's reactivity and toxicological profile.
Key Considerations:
-
Substituted Ureas and Biurets: Compounds in this class can cause skin and eye irritation.[2][3] Inhalation of dust or aerosols may also lead to respiratory irritation.[4]
-
tert-Butyl Group: While often sterically hindering, tert-butylated compounds can still pose hazards. For instance, tert-butyl alcohol is known to cause respiratory tract irritation.[5][6]
-
Isopropyl Group: Isopropyl alcohol can cause eye, skin, and respiratory irritation.[7][8] High concentrations of its vapor can lead to central nervous system depression.[7][9]
-
Phenyl Group: The phenyl group is a derivative of benzene. Aromatic compounds can have a range of toxicities. Phenol, a simple phenyl-containing compound, is known to be toxic and can cause a variety of adverse health effects with chronic exposure.[10]
Based on this composite analysis, it is prudent to treat this compound as a potentially hazardous substance, with the primary risks being skin and eye irritation, and potential respiratory effects if inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn if there is a significant risk of splashing. | To protect against potential eye irritation from splashes or aerosols. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11 mm thickness). A fully buttoned lab coat. | To prevent skin contact and potential irritation. Always inspect gloves for integrity before use and practice proper glove removal techniques.[11] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient or if handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | To minimize the inhalation of any dust or aerosols. |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic workflow is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][12] The container should be tightly sealed when not in use.
Handling and Use
The following diagram outlines the core steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and has adequate airflow.
-
Gather all necessary glassware, reagents, and equipment before starting.
-
-
Handling:
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
Use a microbalance or an appropriate weighing method within the fume hood.
-
When transferring the compound, use a spatula or other appropriate tools to minimize the risk of spills.
-
If preparing a solution, add the compound slowly to the solvent.
-
Keep all containers closed when not in use.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area of the spill.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle.
Caption: Disposal Workflow for this compound Waste.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), absorbent materials from spills, and any empty containers should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinsates should be collected in a separate, labeled hazardous waste container compatible with the solvents used.
-
-
Container Management:
-
All waste containers must be kept closed except when adding waste.
-
Containers should be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents.
-
-
Final Disposal:
-
Store waste containers in a designated satellite accumulation area.
-
Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
By adhering to these protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.
References
- Blaszcak, D. (2008a). Acute oral toxicity study of buprofezin metabolite BF-11 in rats. Unpublished report No. LSRC-T08-107A from Research Center Nihon Nohyaku Co., Ltd, Osaka, Japan. Submitted to WHO by Nihon Nohyaku Co., Ltd, Tokyo, Japan.
- Food and Agriculture Organization of the United Nations. (2008). 5.4 BUPROFEZIN (173) TOXICOLOGY.
- Benchchem. (2025). Proper Disposal of (2-Aminophenyl)
- Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Urea.
- Benchchem. (2025).
- Benchchem. (2025).
- Fisher Scientific. (2010).
- Techno PharmChem. (2020).
- Lab Alley. (2025).
- GOV.UK. (2024). Phenol: toxicological overview.
- Flinn Scientific. (n.d.). Biuret reagent.
- Carl ROTH. (n.d.).
- Saisa Chemicals. (n.d.). MSDS UREA.
- Sigma-Aldrich. (2024).
- Breckland Scientific. (2023).
- Wikipedia. (n.d.). Phenyl group.
- Carl ROTH. (n.d.).
- Chemistry For Everyone. (2025, August 9). Is It Possible To Recycle Urea? [Video]. YouTube.
- Taylor & Francis. (n.d.). Phenyl Group – Knowledge and References.
- PubChem. (n.d.). 2-(Tert-butylimino)-5-phenyl-3-(propan-2-yl)-1,3,5-thiadiazinan-4-one.
- LPS.org. (2025).
- New Jersey Department of Health. (n.d.). tert-Butyl alcohol - Hazardous Substance Fact Sheet.
- Wikipedia. (n.d.).
- University of Hertfordshire. (n.d.). Buprofezin (Ref: PP 618). AERU.
- Fisher Scientific. (2010).
- Food and Agriculture Organization of the United Nations. (n.d.). 5.5 Buprofezin (173) TOXICOLOGY.
- International Labour Organization & World Health Organiz
- Turito. (2022, September 5). Phenyl Group - Structure, Properties, and Uses.
- Material Safety Data Sheet Isopropyl Alcohol, 50-100% v/v.
- Greenfield Global. (2015).
- Chemos GmbH & Co.KG. (n.d.).
- Cornell EHS. (n.d.). Appendix I - Hazards Of Functional Groups.
- New Jersey Department of Health. (n.d.). Isopropyl alcohol, Hazardous Substance Fact Sheet.
- SAFETY D
Sources
- 1. fao.org [fao.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. nj.gov [nj.gov]
- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 8. nj.gov [nj.gov]
- 9. airgas.com [airgas.com]
- 10. gov.uk [gov.uk]
- 11. quora.com [quora.com]
- 12. carlroth.com:443 [carlroth.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
